Lbapt
Description
Structure
2D Structure
Properties
CAS No. |
93383-17-6 |
|---|---|
Molecular Formula |
C29H50N2O6 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C29H50N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h3-4,6-7,9-10,26H,2,5,8,11-25,30-31H2,1H3/b4-3+,7-6+,10-9+ |
InChI Key |
CCQMJKWWIQLJHP-IUQGRGSQSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Synonyms |
1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol 1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol, (Z,Z,Z)-isomer, (14)C-labeled LBAPT |
Origin of Product |
United States |
Foundational & Exploratory
Lanthanide-Binding Tags: A Technical Guide for Protein Science Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide-Binding Tags (LBTs) are short, genetically encodable peptide sequences designed to bind trivalent lanthanide ions (Ln³⁺) with high affinity and selectivity.[1][2] These tags, typically 15-23 amino acids in length, are powerful tools in protein science, offering unique spectroscopic and magnetic properties that can be exploited for a wide range of applications, from structural biology to cellular imaging and drug development.[3][4] Their design is often inspired by natural calcium-binding motifs, such as the EF-hand, which are engineered to favor the coordination of lanthanide ions.[5]
The utility of LBTs stems from the distinct photophysical and magnetic properties of the lanthanide series. For instance, terbium (Tb³⁺) and europium (Eu³⁺) exhibit long-lived luminescence when sensitized by a nearby chromophore, such as a tryptophan residue incorporated into the LBT sequence.[2][3] This property is the foundation for highly sensitive luminescence resonance energy transfer (LRET) assays.[1][6] Furthermore, the paramagnetic nature of many lanthanide ions can be harnessed in nuclear magnetic resonance (NMR) spectroscopy to obtain long-range structural restraints, including pseudocontact shifts (PCS) and residual dipolar couplings (RDCs), which are invaluable for determining the three-dimensional structure of proteins and their complexes.[7][8][9] In X-ray crystallography, the high electron density of lanthanides makes them excellent anomalous scatterers for phasing, simplifying structure determination.[3][10]
This technical guide provides an in-depth overview of LBTs, including their mechanism of action, quantitative binding data, detailed experimental protocols for their application, and a discussion of their significance in protein science and drug discovery.
Mechanism of Action
The fundamental principle behind LBTs is the creation of a coordination sphere that tightly and specifically chelates a lanthanide ion. This is typically achieved through a combination of acidic residues (aspartate and glutamate) and other oxygen-containing side chains or backbone carbonyls within the peptide tag. The binding event is often accompanied by a conformational change in the LBT, which can enhance the photophysical properties of the bound lanthanide.
Quantitative Data
The affinity of LBTs for lanthanide ions is a critical parameter for their application. Dissociation constants (Kd) are typically in the low nanomolar range, indicating very tight binding.[3] The luminescence properties of Tb³⁺-bound LBTs are also well-characterized, with long lifetimes that are advantageous for time-resolved measurements.[1][11] In NMR, the magnitude of paramagnetic effects is dependent on the specific lanthanide ion and the rigidity of the LBT.[7][8]
| LBT Variant | Lanthanide | Dissociation Constant (Kd) | Luminescence Lifetime (ms) | Reference |
| Single LBT | Tb³⁺ | Low nanomolar range | ~1 | [3] |
| Double LBT (dLBT) | Tb³⁺ | Low nanomolar range | Not specified | [2] |
| LBT-2 series | Tb³⁺ | Low nanomolar range | Not specified | [3] |
| LBP1 | Tb³⁺ | 50 nM | Not specified | [12] |
| Lanthanide Ion | Application | Key Parameters | Reference |
| Tb³⁺, Eu³⁺ | Luminescence/LRET | Long emission lifetimes | [1][3] |
| Yb³⁺, Tm³⁺, Er³⁺ | Paramagnetic NMR | Magnetic susceptibility anisotropy (Δχ) tensor | [7] |
| Dy³⁺, Ho³⁺, Er³⁺, Tm³⁺, Yb³⁺ | Paramagnetic NMR | Pseudocontact Shifts (PCS), Residual Dipolar Couplings (RDCs) | [7][8] |
| Gd³⁺ | MRI Contrast Agent | High paramagnetic moment | [5] |
| Any Lanthanide | X-ray Crystallography | Anomalous scattering | [3][10] |
Experimental Protocols
Genetic Encoding and Protein Expression of LBT-Fusion Proteins
The genetic fusion of an LBT to a protein of interest is a straightforward molecular biology procedure. The LBT sequence can be incorporated at the N-terminus, C-terminus, or within a flexible loop region of the target protein.[3]
Protocol:
-
Primer Design: Design PCR primers to amplify the gene of interest and the LBT sequence, incorporating appropriate restriction sites for cloning into an expression vector. The LBT sequence can be synthesized as part of one of the primers or as a separate DNA fragment.
-
PCR Amplification: Perform PCR to amplify the gene of interest and the LBT sequence.
-
Vector and Insert Preparation: Digest both the expression vector and the PCR product with the chosen restriction enzymes.
-
Ligation: Ligate the digested insert (gene of interest with LBT) into the prepared expression vector.
-
Transformation: Transform the ligation mixture into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Colony Screening and Sequencing: Screen colonies by colony PCR and verify the correct insertion and sequence of the LBT-fusion construct by DNA sequencing.
-
Protein Expression: Grow a larger culture of the confirmed clone and induce protein expression (e.g., with IPTG for T7-based vectors).
-
Cell Lysis and Purification: Harvest the cells, lyse them, and purify the LBT-fusion protein using standard chromatography techniques (e.g., affinity chromatography, ion exchange, and size exclusion).
Luminescence Resonance Energy Transfer (LRET) Assay
LRET is a powerful technique for studying protein-protein or protein-ligand interactions.[1][6] It relies on the non-radiative energy transfer from a donor (Tb³⁺-LBT) to an acceptor fluorophore on a binding partner.
Protocol:
-
Reagent Preparation:
-
Purified LBT-tagged protein (donor).
-
Fluorescently labeled binding partner (acceptor). The acceptor fluorophore should have an excitation spectrum that overlaps with the emission spectrum of Tb³⁺.
-
Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.0).
-
-
Lanthanide Loading: Incubate the LBT-tagged protein with a slight molar excess of TbCl₃ for at least 30 minutes at room temperature to ensure complete binding.
-
Titration: In a microplate, perform a serial dilution of the unlabeled binding partner. Add a constant concentration of the Tb³⁺-LBT-protein and the fluorescently labeled binding partner to each well.
-
Incubation: Incubate the plate at room temperature for a time sufficient to reach binding equilibrium.
-
Data Acquisition: Measure the luminescence emission of both the donor (Tb³⁺) and the acceptor fluorophore using a plate reader capable of time-resolved fluorescence measurements. Use an excitation wavelength suitable for the LBT's sensitizing tryptophan (around 280-295 nm) and a delay time to eliminate background fluorescence.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the concentration of the unlabeled binding partner and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Paramagnetic NMR Spectroscopy
Paramagnetic lanthanides introduce valuable long-range structural restraints in NMR spectroscopy.[7][8]
Protocol:
-
Sample Preparation:
-
Prepare a sample of uniformly ¹⁵N- or ¹³C,¹⁵N-labeled LBT-tagged protein in a suitable NMR buffer.
-
Prepare stock solutions of various lanthanide chlorides (e.g., Tb³⁺, Tm³⁺, Yb³⁺ for paramagnetic samples, and Lu³⁺ or Y³⁺ as a diamagnetic reference).
-
-
Data Acquisition (Diamagnetic Reference):
-
Add the diamagnetic lanthanide (e.g., Lu³⁺) to the protein sample.
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Acquisition (Paramagnetic Sample):
-
To the same sample, add a paramagnetic lanthanide (e.g., Tm³⁺).
-
Acquire another 2D ¹H-¹⁵N HSQC spectrum.
-
-
Pseudocontact Shift (PCS) Measurement:
-
Overlay the diamagnetic and paramagnetic spectra.
-
The chemical shift differences between the corresponding peaks are the pseudocontact shifts.
-
-
Residual Dipolar Coupling (RDC) Measurement:
-
Acquire spectra in a weakly aligning medium (e.g., bacteriophage).
-
The differences in the one-bond J-couplings between the aligned and isotropic samples provide the RDCs.
-
-
Data Analysis and Structure Calculation:
-
Use the measured PCSs and RDCs as restraints in protein structure calculation software to determine or refine the protein structure.
-
X-ray Crystallography Phasing
The strong anomalous scattering of lanthanides can be used to solve the phase problem in X-ray crystallography.[3][10]
Protocol:
-
Protein Preparation and Crystallization:
-
Express and purify the LBT-tagged protein.
-
Load the LBT with a suitable lanthanide (e.g., Tb³⁺ or another lanthanide with a strong anomalous signal at a convenient X-ray wavelength).
-
Screen for crystallization conditions and grow crystals of the LBT-protein-lanthanide complex.
-
-
Data Collection:
-
Collect X-ray diffraction data from the crystal at a single wavelength (Single-wavelength Anomalous Diffraction - SAD) or multiple wavelengths (Multi-wavelength Anomalous Diffraction - MAD) around the absorption edge of the chosen lanthanide.
-
-
Phasing and Structure Solution:
-
Use the anomalous signal from the lanthanide ion to calculate initial phases.
-
Build an initial model of the protein into the resulting electron density map.
-
Refine the structure to obtain the final high-resolution model.
-
Applications in Drug Development
LBTs offer several advantages in the drug discovery and development pipeline:
-
High-Throughput Screening (HTS): LRET-based assays using LBT-tagged proteins are highly amenable to HTS for identifying small molecule inhibitors or activators of protein-protein interactions. The time-resolved nature of the measurement minimizes interference from compound autofluorescence.
-
Fragment-Based Drug Discovery (FBDD): Paramagnetic NMR studies on LBT-tagged proteins can be used to screen for and characterize the binding of low-affinity fragments, providing valuable structural information for lead optimization.
-
Structural Biology of Drug Targets: LBTs facilitate the structure determination of challenging drug targets by both NMR and X-ray crystallography, providing a basis for structure-based drug design.
-
In-Cellular Target Engagement: The luminescent properties of LBTs can be exploited for cellular imaging to monitor protein localization and interactions in a more biologically relevant context.
Conclusion
Lanthanide-Binding Tags are versatile and powerful tools in the protein scientist's toolkit. Their genetic encodability, coupled with the unique spectroscopic and magnetic properties of lanthanide ions, enables a wide array of applications in protein structure determination, interaction analysis, and cellular imaging. For drug development professionals, LBTs provide robust platforms for high-throughput screening and structure-based design, ultimately accelerating the discovery of new therapeutics. As the design and application of LBTs continue to evolve, they are poised to play an increasingly important role in advancing our understanding of protein function and in the development of novel medicines.
References
- 1. Lanthanide-binding tags as luminescent probes for studying protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 8. Lanthanide-binding peptides for NMR measurements of residual dipolar couplings and paramagnetic effects from multiple angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR structure determination of protein-ligand complexes by lanthanide labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-lanthanide-binding tags for macromolecular crystallographic structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luminescence studies of Tb3+ bound to the high affinity sites of the Ca2+-ATPase of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
The Mechanism of Lanthanide-Binding Tags: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Lanthanide-Binding Tags (LBTs) have emerged as powerful and versatile tools in molecular and structural biology. These genetically encodable peptide sequences chelate lanthanide ions with high affinity and selectivity, bestowing unique photophysical and magnetic properties upon the tagged protein. This guide provides a comprehensive overview of the LBT mechanism of action, its applications in cutting-edge research, and detailed experimental protocols.
Core Mechanism of Lanthanide-Binding Tags
LBTs are short peptide sequences, typically 15-20 amino acids in length, designed to form a stable coordination complex with trivalent lanthanide ions (Ln³⁺).[1][2] The binding motif is often derived from natural calcium-binding proteins, such as the EF-hand motif, which provides a pre-organized environment for metal ion chelation.[1][3] The coordination sphere of the lanthanide ion within the LBT is typically composed of oxygen atoms from the carboxylate side chains of aspartate and glutamate residues, as well as backbone carbonyls.[3][4] This multi-dentate coordination results in high-affinity binding, with dissociation constants (Kd) often in the low nanomolar range.[5][6]
A key feature of many LBTs is the strategic placement of a tryptophan residue within the peptide sequence.[7][8] The indole side chain of tryptophan acts as a sensitizer for certain lanthanide ions, most notably terbium (Tb³⁺).[6][9] Upon excitation of the tryptophan at approximately 280 nm, a non-radiative energy transfer occurs to the bound Tb³⁺ ion, which then emits its characteristic long-lived luminescence with sharp, well-defined peaks.[6][7][9] This sensitized emission is a cornerstone of many LBT-based applications.
The general workflow for utilizing LBTs in protein studies involves genetically fusing the LBT sequence to the protein of interest, expressing and purifying the fusion protein, and then introducing the desired lanthanide ion.
General workflow for the application of Lanthanide-Binding Tags.
Key Applications and Methodologies
The unique properties of lanthanide-bound LBTs enable a range of powerful biophysical techniques for studying protein structure, dynamics, and interactions.
Paramagnetic Nuclear Magnetic Resonance (NMR) Spectroscopy
Paramagnetic lanthanide ions, such as Tb³⁺, Dy³⁺, and Tm³⁺, generate significant paramagnetic effects that can be observed in the NMR spectra of the tagged protein.[5][10] These effects provide valuable long-range structural restraints.
-
Pseudocontact Shifts (PCS): The anisotropic magnetic susceptibility of the lanthanide ion induces shifts in the resonance frequencies of nearby nuclei.[5][10] The magnitude of the PCS is dependent on the distance and orientation of the nucleus relative to the lanthanide ion, providing long-range distance and angular information up to 40 Å.[11]
-
Residual Dipolar Couplings (RDCs): The paramagnetic lanthanide ion can induce a partial alignment of the protein in the magnetic field, leading to the observation of RDCs for nuclei in the protein.[5][10] RDCs provide information on the orientation of internuclear vectors relative to the magnetic field.
These paramagnetic restraints are particularly useful for determining the structure of protein-protein and protein-ligand complexes.[12]
-
Sample Preparation:
-
Express and purify the LBT-tagged protein. For NMR studies, isotopic labeling (e.g., with ¹⁵N and/or ¹³C) is typically required.
-
Prepare a concentrated protein sample (typically 0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0).
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the diamagnetic state of the protein. This can be the apo-protein or the protein bound to a diamagnetic lanthanide such as Lu³⁺ or Y³⁺.
-
Prepare the paramagnetic sample by adding a stoichiometric amount (or a slight excess) of the desired paramagnetic lanthanide ion (e.g., TbCl₃, DyCl₃, or TmCl₃) to the NMR sample.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-¹⁵N HSQC spectrum of the paramagnetic sample.
-
Measure PCSs by comparing the chemical shifts in the paramagnetic and diamagnetic spectra.
-
Measure RDCs by comparing the couplings in the aligned (paramagnetic) and isotropic (diamagnetic) samples. Various NMR experiments can be used to measure RDCs, such as IPAP-HSQC.
-
-
Data Analysis:
-
The measured PCSs and RDCs are used as restraints in structure calculation software to determine or refine the protein structure.
-
The magnetic susceptibility anisotropy tensor (Δχ) can be determined from the experimental data, providing information about the orientation of the LBT relative to the protein.[2][12]
-
References
- 1. chemmatcars.uchicago.edu [chemmatcars.uchicago.edu]
- 2. Magnetic susceptibility tensor anisotropies for a lanthanide ion series in a fixed protein matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanthanide( iii )-binding peptides and proteins: coordination properties and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01148A [pubs.rsc.org]
- 4. Exploring the Dynamic Coordination Sphere of Lanthanide Aqua Ions: Insights from r2SCAN-3c Composite-DFT Born–Oppenheimer Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rcsb.org [rcsb.org]
- 10. Expanding the utility of NMR restraints with paramagnetic compounds: Background and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 12. Convenient method for resolving degeneracies due to symmetry of the magnetic susceptibility tensor and its application to pseudo contact shift-based protein–protein complex structure determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ligand-Binding Techniques for Protein Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of core Ligand-Binding Techniques (LBTs) utilized in modern protein research and drug development. It delves into the principles, experimental protocols, and data analysis of three pivotal techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Enzyme-Linked Immunosorbent Assay (ELISA). This guide is designed to equip researchers with the foundational knowledge and practical insights required to effectively employ these techniques for the quantitative analysis of protein interactions.
Introduction to Ligand-Binding Techniques
Ligand-binding assays (LBAs) are fundamental tools for characterizing the interactions between molecules, such as a ligand and its corresponding protein receptor.[1] These techniques are indispensable throughout the drug discovery pipeline, from initial target validation and lead optimization to preclinical and clinical investigations.[1] LBTs provide critical data on the strength (affinity), specificity, and kinetics of these interactions.[1]
Core Ligand-Binding Techniques
This guide focuses on three of the most widely used LBTs in protein research:
-
Surface Plasmon Resonance (SPR): A label-free optical technique for real-time monitoring of biomolecular interactions.[2][3] It provides detailed kinetic profiles, including association and dissociation rates.[3]
-
Isothermal Titration Calorimetry (ITC): A label-free technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[4][5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based immunoassay that utilizes the specificity of antibodies to detect and quantify proteins and other molecules.[1][6]
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from SPR, ITC, and ELISA for various protein-ligand interactions. This data is intended to provide a comparative overview and a frame of reference for researchers.
Table 1: Surface Plasmon Resonance (SPR) - Kinetic and Affinity Data
| Interacting Molecules | Ligand | Analyte | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) |
| Protein-Protein | Protein M1 (Biotinylated) | Protein A1 | 2.1 x 10⁵ | 1.2 x 10⁻³ | 5.7 nM[7] |
| Protein M2 (Biotinylated) | Protein A1 | 1.9 x 10⁵ | 1.0 x 10⁻⁴ | 0.54 nM[7] | |
| Antibody-Antigen | Anti-lysozyme Antibody | Lysozyme | 1.5 x 10⁶ | 6.0 x 10⁻⁴ | 0.4 nM |
| Protein-Small Molecule | Carbonic Anhydrase II | Acetazolamide | 5.0 x 10⁵ | 1.0 x 10⁻² | 20 nM |
Table 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Data
| Interacting Molecules | Stoichiometry (n) | Dissociation Constant (KD) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) |
| Protein-Small Molecule | ||||
| Ibuprofen and Human Serum Albumin | 0.8 | 2.1 x 10⁻⁸ M | 27.4 | -71.2[1] |
| Protein-Peptide | ||||
| Melittin and Calmodulin | 1.2 | 3.2 x 10⁻⁶ M | -9.2 | -22.2[1] |
| Protein-Protein | ||||
| Tri-N-Acetyl glucosamine and Lysozyme | 0.9 | 6.5 x 10⁻⁶ M | -51.7 | 22.1[1] |
Table 3: Enzyme-Linked Immunosorbent Assay (ELISA) - Quantitative Analysis
| Analyte | Sample Type | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| Interleukin-6 (IL-6) | Human Serum/Plasma | 7.8 pg/mL | 500 pg/mL[8] |
| TNF-α | Cell Culture Supernatant | 15.6 pg/mL | 1000 pg/mL |
| Human IgG | Human Serum | 1 ng/mL | 100 ng/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the general steps for a kinetic analysis experiment using SPR.
1. Ligand and Analyte Preparation:
-
Express and purify the ligand and analyte proteins to a high degree of purity.[9]
-
Ensure the stability and activity of the proteins in the chosen running buffer.[9]
-
The running buffer should be filtered and degassed to prevent air bubbles in the system.[10]
2. Ligand Immobilization:
-
Select a sensor chip appropriate for the ligand and the immobilization chemistry (e.g., amine coupling, streptavidin-biotin).[2][9]
-
Activate the sensor chip surface. For amine coupling, a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is typically used.[11]
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level. A high surface density (3000-5000 RU) can be used for initial binding verification, while a lower density (Rmax = 100-150 RU) is recommended for kinetic analysis to avoid mass transport limitations and analyte rebinding.[11]
-
Deactivate any remaining active sites on the surface using a blocking agent like ethanolamine.[11]
3. Analyte Binding and Kinetic Analysis:
-
Inject a series of analyte concentrations over the immobilized ligand surface.[12]
-
Monitor the association phase as the analyte binds to the ligand.[12]
-
Switch back to running buffer to monitor the dissociation phase as the analyte unbinds from the ligand.[12]
-
Between analyte injections, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., low pH glycine or high salt).[13]
4. Data Analysis:
-
The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]
Isothermal Titration Calorimetry (ITC) Protocol
This protocol describes a typical ITC experiment for determining the thermodynamic parameters of a protein-ligand interaction.
1. Sample Preparation:
-
Prepare the protein (macromolecule) and ligand solutions in the same, precisely matched buffer to minimize heats of dilution.[4][5]
-
Determine the accurate concentrations of the protein and ligand. Errors in concentration will directly affect the calculated stoichiometry and binding affinity.[5]
-
Degas all solutions to prevent air bubbles in the calorimeter cells.[5]
2. Instrument Setup:
-
Thoroughly clean the sample and reference cells and the injection syringe.[14]
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.[14]
-
Equilibrate the instrument at the desired experimental temperature.[15]
3. Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution.[14]
-
The instrument measures the heat change (either exothermic or endothermic) after each injection.[14]
-
Continue the injections until the binding sites on the protein are saturated, and the heat change per injection diminishes to the heat of dilution.[14]
4. Data Analysis:
-
Integrate the heat signal for each injection to obtain the heat change as a function of the molar ratio of ligand to protein.[16]
-
Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), the binding constant (Ka or KD), and the enthalpy of binding (ΔH).[4][16]
-
The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated from these values.[4][16]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol (Sandwich ELISA)
This protocol details the steps for a quantitative sandwich ELISA.
1. Plate Coating:
-
Dilute the capture antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[6][17]
-
Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well plate.[6][18]
-
Incubate the plate overnight at 4-8°C to allow the antibody to adsorb to the well surface.[18][19]
2. Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[6]
-
Add 200 µL of a blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) to each well to block any remaining non-specific binding sites.[6][17]
-
Incubate for 1-2 hours at room temperature.[17]
3. Sample and Standard Incubation:
-
Wash the plate as described above.
-
Prepare a serial dilution of a known concentration of the target protein (standard) in a suitable diluent.[20]
-
Add 100 µL of the standards and samples to the appropriate wells.[19]
-
Incubate for 2 hours at room temperature.[19]
4. Detection Antibody Incubation:
-
Wash the plate.
-
Add 100 µL of a biotinylated detection antibody, diluted to its optimal concentration, to each well.[19]
-
Incubate for 1 hour at room temperature.[19]
5. Enzyme Conjugate Incubation and Signal Development:
-
Wash the plate.
-
Add 100 µL of a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) to each well.[21]
-
Incubate for 30-60 minutes at room temperature.[6]
-
Wash the plate.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until a color change is observed.[6]
-
Stop the reaction by adding a stop solution (e.g., 1M sulfuric acid).[6]
6. Data Acquisition and Analysis:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.[6]
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.
Mandatory Visualizations
This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.
Signaling Pathway Diagrams
Caption: EGFR Signaling Pathway.
Caption: GPCR Signaling Pathway.
Caption: JAK-STAT Signaling Pathway.
Experimental Workflow Diagrams
References
- 1. toray-research.co.jp [toray-research.co.jp]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. nicoyalife.com [nicoyalife.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Isothermal titration calorimetry [cureffi.org]
- 16. researchgate.net [researchgate.net]
- 17. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 18. mabtech.com [mabtech.com]
- 19. bosterbio.com [bosterbio.com]
- 20. ELISA (Enzyme-linked Immunosorbent Assay) Test Results Interpretation | Cell Signaling Technology [cellsignal.com]
- 21. southernbiotech.com [southernbiotech.com]
Lanthanide-Binding Tags: A Technical Guide to Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Lanthanide-Binding Tags (LBTs) have emerged as powerful and versatile tools in molecular biology, structural biology, and drug discovery. These genetically encodable peptide sequences chelate lanthanide ions with high affinity and selectivity, bestowing unique photophysical and magnetic properties upon their fusion partners. This guide provides an in-depth exploration of the fundamental principles of LBTs, detailed experimental methodologies, and a summary of their key performance data, enabling researchers to effectively harness their potential.
Core Principles of Lanthanide-Binding Tags
Lanthanide-Binding Tags are short peptide sequences, typically 15-20 amino acids in length, designed to bind trivalent lanthanide ions (Ln³⁺) with high affinity, often in the low nanomolar range.[1][2] The design of many LBTs is inspired by the EF-hand calcium-binding motif found in proteins.[3] These tags can be genetically fused to a protein of interest at the N-terminus, C-terminus, or inserted into surface-exposed loops.[1] The core principle lies in the unique spectroscopic and magnetic properties of the chelated lanthanide ion, which can then be exploited for various biophysical studies.
Two primary classes of applications are driven by the distinct properties of different lanthanide ions:
-
Luminescence: Lanthanide ions like Terbium (Tb³⁺) and Europium (Eu³⁺) exhibit long-lived luminescence with large Stokes shifts and narrow emission bands.[4] LBTs often incorporate a sensitizing amino acid, such as tryptophan, in close proximity to the lanthanide binding site. Upon excitation of the sensitizer (e.g., tryptophan at ~280 nm), the energy is transferred to the lanthanide ion, which then emits its characteristic luminescence.[3] This long-lived emission (in the millisecond range) allows for time-resolved detection, effectively eliminating background fluorescence from biological samples.[5] This principle is the foundation for highly sensitive Luminescence Resonance Energy Transfer (LRET) assays.[5]
-
Paramagnetism: Most lanthanide ions are paramagnetic, meaning they possess unpaired electrons. When an LBT chelates a paramagnetic lanthanide ion and is rigidly attached to a protein, it induces significant effects on the nuclear spins of the protein, which can be detected by Nuclear Magnetic Resonance (NMR) spectroscopy.[6] These effects include Pseudocontact Shifts (PCS) and Residual Dipolar Couplings (RDCs), which provide long-range distance and orientational restraints, respectively.[7][8] This information is invaluable for determining the three-dimensional structures of proteins and their complexes.[6][7]
Key Applications and Experimental Workflows
The unique properties of LBTs have led to their application in a variety of powerful techniques.
Studying Protein-Protein Interactions with Luminescence Resonance Energy Transfer (LRET)
LRET is a powerful technique for measuring distances between a donor and an acceptor fluorophore, typically in the range of 10-100 Å.[9] In the context of LBTs, the lanthanide ion (commonly Tb³⁺) serves as the donor, and a suitable organic fluorophore (e.g., fluorescein, Alexa Fluor) acts as the acceptor. The long luminescence lifetime of the lanthanide donor allows for temporal separation of the donor and acceptor signals from background fluorescence, leading to high signal-to-noise ratios.[5]
The general workflow for an LRET experiment to study the interaction between two proteins, Protein A and Protein B, is as follows:
Structural Biology using Paramagnetic NMR Spectroscopy
Paramagnetic NMR spectroscopy using LBTs provides valuable long-range structural information that is often inaccessible with traditional NOE-based NMR methods. The paramagnetic lanthanide ion acts as a source of structural restraints that can be used to determine the fold of a protein or to dock interacting partners.
The workflow for a typical paramagnetic NMR experiment involves the following steps:
References
- 1. Rational Design of Lanthanide-Binding Tags to Optimize Magnetic Anisotropy in Paramagnetic Protein NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Lanthanide( iii )-binding peptides and proteins: coordination properties and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01148A [pubs.rsc.org]
- 4. Luminescent Terbium Protein Labels for Time-Resolved Microscopy and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lanthanide-binding tags as luminescent probes for studying protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific labelling of proteins with a rigid lanthanide-binding tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 8. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 9. Luminescence Resonance Energy Transfer to Study Conformational Changes in Membrane Proteins Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Ligand-Binding Techniques: An In-depth Technical Guide to Elucidating Protein Structure and Function
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, understanding the precise interactions between proteins and their ligands is paramount. Ligand-binding techniques (LBTs) are a cornerstone of this endeavor, providing invaluable insights into protein structure, function, and the mechanisms of therapeutic intervention. This technical guide offers a comprehensive overview of the core LBTs, complete with detailed experimental protocols, quantitative data for comparison, and visualizations of key workflows and signaling pathways.
Core Principles of Ligand-Binding Techniques
Ligand-binding assays are founded on the principle of specific, non-covalent interactions between a ligand and its target protein. These interactions, driven by forces such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be quantified to reveal crucial parameters like binding affinity, kinetics, and thermodynamics. The choice of technique depends on the specific research question, the nature of the interacting molecules, and the desired level of detail.
Key Ligand-Binding Techniques: A Comparative Overview
A variety of powerful techniques are available to researchers for studying protein-ligand interactions. The following sections delve into the most prominent methods, outlining their principles, applications, and providing a summary of the quantitative data they generate.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[1] This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), enthalpy change (ΔH), and stoichiometry (n) of binding.[2]
Quantitative Data Summary: Thermodynamic Parameters of Protein-Ligand Interactions
| Protein Target | Ligand | Binding Affinity (K_D) | Enthalpy Change (ΔH) (kcal/mol) | Stoichiometry (n) | Reference |
| Carbonic Anhydrase II | Acetazolamide | 21 nM | -9.8 | 1.0 | Fictional Example |
| Kinase A | Inhibitor X | 150 nM | -12.5 | 1.1 | Fictional Example |
| BRD4 Bromodomain | JQ1 | 50 nM | -8.7 | 0.95 | Fictional Example |
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of a ligand (analyte) to a protein immobilized on a sensor surface in real-time.[3] It provides detailed kinetic information, including the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).[4][5]
Quantitative Data Summary: Kinetic Parameters of Protein-Ligand Interactions
| Protein Target | Ligand | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Binding Affinity (K_D) | Reference |
| HER2 | Trastuzumab | 5.2 x 10⁵ | 8.1 x 10⁻⁴ | 1.5 nM | Fictional Example |
| VEGF | Bevacizumab | 1.1 x 10⁶ | 2.5 x 10⁻³ | 2.3 nM | Fictional Example |
| TNF-α | Adalimumab | 2.5 x 10⁵ | 1.2 x 10⁻⁴ | 0.5 nM | Fictional Example |
Biolayer Interferometry (BLI)
Similar to SPR, BLI is a label-free optical technique that measures biomolecular interactions in real-time.[6] It utilizes biosensors that are dipped into the sample, making it particularly suitable for high-throughput applications and the analysis of crude samples.[7][8]
Quantitative Data Summary: Comparison of Kinetic Data from BLI and SPR
| Interacting Pair | Technique | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Binding Affinity (K_D) | Reference |
| Protein X - Antibody Y | BLI | 1.8 x 10⁵ | 3.5 x 10⁻⁴ | 1.9 nM | Fictional Example |
| Protein X - Antibody Y | SPR | 2.1 x 10⁵ | 3.2 x 10⁻⁴ | 1.5 nM | Fictional Example |
| Small Molecule - Protein Z | BLI | 5.5 x 10³ | 1.2 x 10⁻² | 2.2 µM | Fictional Example |
| Small Molecule - Protein Z | SPR | 6.2 x 10³ | 1.1 x 10⁻² | 1.8 µM | Fictional Example |
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon binding of a ligand.[9] This technique is highly sensitive, requires low sample consumption, and can be used in complex biological matrices.[10]
Fluorescence Polarization (FP)
FP assays measure the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein.[11] This technique is well-suited for high-throughput screening (HTS) to identify compounds that disrupt or enhance protein-ligand interactions.[12][13]
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[14] By labeling a protein and its potential binding partner with a FRET pair, their interaction can be monitored by measuring the energy transfer between the fluorophores. This is particularly useful for studying protein-protein interactions and conformational changes in living cells.[15]
X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of protein-ligand complexes at the atomic level.[16] This technique requires the crystallization of the complex, which can be a challenging step.[17]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the structure of large protein complexes and membrane proteins in their near-native state.[18][19] Recent advances have enabled the determination of high-resolution structures of protein-ligand complexes without the need for crystallization.[9][20]
Quantitative Data Summary: Structural Resolution of Protein-Ligand Complexes
| Protein-Ligand Complex | Technique | Resolution (Å) | PDB ID | Reference |
| SARS-CoV-2 Spike - ACE2 | Cryo-EM | 2.9 | 6M0J | Fictional Example |
| HIV-1 Protease - Indinavir | X-ray Crystallography | 1.8 | 1HSG | Fictional Example |
| Beta-galactosidase - PETG | Cryo-EM | 2.2 | 5A1A | Fictional Example |
| p38 MAP Kinase - Inhibitor | X-ray Crystallography | 2.1 | 1A9U | Fictional Example |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that uses antibodies to detect and quantify the binding of a ligand to a protein.[21] It is a versatile and widely used technique in diagnostics and drug discovery.[16]
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for key LBTs. These protocols are intended as a guide and may require optimization for specific applications.
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Dialyze both the protein and ligand into the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and ligand solutions. The ligand concentration in the syringe should typically be 10-20 times higher than the protein concentration in the cell.
-
Degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with detergent and water.
-
Set the experimental temperature.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Data Acquisition:
-
Perform an initial injection to account for any initial mixing effects.
-
Carry out a series of small, spaced injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine K_D, ΔH, and n.[2]
-
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip based on the ligand's properties.
-
Activate the sensor surface, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amine coupling.
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding Analysis:
-
Prepare a series of analyte dilutions in running buffer.
-
Inject the analyte solutions over the immobilized ligand surface, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.
-
-
Surface Regeneration:
-
Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle. The choice of regeneration solution depends on the stability of the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.[5]
-
Cryo-Electron Microscopy (Cryo-EM) Protocol for Protein-Ligand Complexes
-
Sample Preparation:
-
Purify the protein-ligand complex to high homogeneity. The concentration typically ranges from 0.5 to 5 mg/mL.[20]
-
Optimize the buffer conditions to ensure the stability of the complex.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume (typically 3-4 µL) of the sample to a glow-discharged EM grid.
-
Blot the grid with filter paper to create a thin film of the sample.
-
Rapidly plunge-freeze the grid into liquid ethane to vitrify the sample, preserving it in a near-native state.[22]
-
-
Data Collection:
-
Screen the vitrified grids to identify areas with good ice thickness and particle distribution.
-
Collect a large dataset of high-resolution images (micrographs) using an automated data collection software.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction to account for beam-induced sample movement.
-
Estimate the contrast transfer function (CTF) for each micrograph.
-
Pick individual particles from the micrographs.
-
Perform 2D classification to remove noise and select for high-quality particles.
-
Generate an initial 3D model and perform 3D classification to separate different conformational states.
-
Refine the 3D reconstruction to high resolution.[23]
-
-
Model Building and Refinement:
-
Build an atomic model into the final 3D density map.
-
Refine the model against the experimental data.
-
Visualizing Workflows and Signaling Pathways
Understanding the logical flow of experiments and the intricate networks of cellular signaling is crucial for effective research. The following diagrams, generated using the DOT language, illustrate key experimental workflows and a canonical signaling pathway.
Experimental Workflow: Fragment-Based Drug Discovery (FBDD)
Caption: A typical workflow for fragment-based drug discovery (FBDD).
Experimental Workflow: High-Throughput Screening (HTS) with Fluorescence Polarization
Caption: High-throughput screening workflow using fluorescence polarization.
Signaling Pathway: G-Protein Coupled Receptor (GPCR) Activation
Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.[24][25][26]
Conclusion
The array of ligand-binding techniques available to modern researchers provides a powerful toolkit for dissecting the intricate world of protein-ligand interactions. From the thermodynamic insights of ITC to the real-time kinetics of SPR and the atomic-level detail of X-ray crystallography and Cryo-EM, each method offers unique advantages. By carefully selecting and applying these techniques, scientists and drug development professionals can gain a deeper understanding of protein function, elucidate disease mechanisms, and accelerate the discovery of novel therapeutics. This guide serves as a foundational resource to navigate the principles, protocols, and data interpretation of these essential methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 3. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 4. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. photos.labwrench.com [photos.labwrench.com]
- 6. Kinetic Analysis of a Protein-protein Complex to Determine its Dissociation Constant (KD) and the Effective Concentration (EC50) of an Interplaying Effector Molecule Using Bio-layer Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Cryo-EM Techniques | Single Particle Cryo-EM | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. FRAGMENT-BASED DRUG DISCOVERY.pptx [slideshare.net]
- 11. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assays for high-throughput screening of neuropeptide FF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. X-rays in the Cryo-EM Era: Structural Biology’s Dynamic Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. criver.com [criver.com]
- 19. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
- 22. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inext-discovery.eu [inext-discovery.eu]
- 24. researchgate.net [researchgate.net]
- 25. teachmephysiology.com [teachmephysiology.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to Lanthanide-Binding Tags: Core Principles and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide-Binding Tags (LBTs) are short, genetically encodable peptide sequences engineered to bind trivalent lanthanide ions (Ln³⁺) with high affinity and selectivity.[1][2] These tags, typically 15-20 amino acids in length, are often derived from the calcium-binding EF-hand motif found in proteins.[3] By fusing an LBT to a protein of interest, researchers can introduce a lanthanide ion at a specific site, creating a powerful tool for a wide range of biophysical and structural studies. The unique photophysical and magnetic properties of lanthanide ions make LBTs invaluable for applications in drug discovery and molecular biology, including Förster Resonance Energy Transfer (FRET), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[1]
This technical guide provides a comprehensive overview of the core principles behind LBTs, detailed experimental protocols for their use, and a summary of key quantitative data to aid in experimental design and interpretation.
Core Principles of Lanthanide-Binding Tags
The functionality of LBTs stems from their ability to chelate lanthanide ions, which possess distinct spectroscopic properties. The design of LBTs is inspired by natural calcium-binding proteins, where a specific arrangement of amino acid residues creates a high-affinity binding pocket for the metal ion.[3]
Mechanism of Lanthanide Binding and Luminescence
LBTs are designed to form a coordination sphere around the lanthanide ion, shielding it from the quenching effects of solvent molecules. This coordination is typically achieved through oxygen atoms from the carboxylate side chains of aspartate and glutamate residues, as well as backbone carbonyls.[4] Many LBT sequences also incorporate a tryptophan residue in close proximity to the binding site.[1] This tryptophan acts as a sensitizer or "antenna," absorbing ultraviolet (UV) light and transferring the energy non-radiatively to the bound lanthanide ion, a process known as the antenna effect.[1] This energy transfer excites the lanthanide ion, which then emits light at its characteristic, sharp, and long-lived emission wavelengths.[5]
The long luminescence lifetime of lanthanides, particularly terbium (Tb³⁺) and europium (Eu³⁺), is a key advantage of LBTs.[5] While the fluorescence of organic fluorophores typically decays on the nanosecond timescale, lanthanide luminescence can persist for milliseconds.[6] This allows for time-resolved fluorescence measurements, where a delay is introduced between the excitation pulse and the detection window.[6] This temporal separation effectively eliminates background fluorescence from organic fluorophores and cellular autofluorescence, significantly enhancing the signal-to-noise ratio in complex biological samples.[5]
Quantitative Data: Dissociation Constants
The affinity of LBTs for different lanthanide ions is a critical parameter for experimental design. The dissociation constant (Kd) is a measure of this affinity, with lower Kd values indicating tighter binding. The following table summarizes reported dissociation constants for various LBTs with Terbium (Tb³⁺).
| LBT Construct | Lanthanide Ion | Dissociation Constant (Kd) (nM) | Reference |
| LBT inserted in IL1β (Loop L1) | Tb³⁺ | 11 ± 2 | [1] |
| LBT inserted in IL1β (Loop L2) | Tb³⁺ | 32 ± 5 | [1] |
| LBT inserted in IL1β (Loop L3) | Tb³⁺ | 12 ± 2 | [1] |
| LBT inserted in IL1β (Loop R1) | Tb³⁺ | 11 ± 1 | [1] |
| LBT inserted in IL1β (Loop R2) | Tb³⁺ | 15 ± 2 | [1] |
| LBT inserted in IL1β (Loop R3) | Tb³⁺ | 13 ± 1 | [1] |
| LBT inserted in IL1β (Loop S1) | Tb³⁺ | 11 ± 1 | [1] |
| LBT inserted in IL1β (Loop S2) | Tb³⁺ | 14 ± 2 | [1] |
| LBT inserted in IL1β (Loop S3) | Tb³⁺ | 12 ± 1 | [1] |
| General LBTs | Tb³⁺ | < 20 | [7] |
Experimental Protocols
Expression and Purification of LBT-Tagged Proteins
The genetic encodability of LBTs allows for their straightforward expression as fusion proteins in various systems, with E. coli being a common choice.
1. Gene Cloning and Vector Construction:
-
The DNA sequence encoding the LBT is fused to the N- or C-terminus of the gene of interest in a suitable expression vector (e.g., pET series for E. coli). A linker sequence may be included between the protein and the LBT to ensure proper folding and function of both domains.
2. Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow a starter culture overnight in Luria-Bertani (LB) medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
3. Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) supplemented with protease inhibitors.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
If the LBT-tagged protein also contains a polyhistidine (His) tag, it can be purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Wash the resin with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the LBT-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.
Luminescence Resonance Energy Transfer (LRET) Experiments
LRET is a powerful technique for studying protein-protein interactions and conformational changes. In a typical LRET experiment, a lanthanide ion (the donor) bound to an LBT transfers energy to a nearby fluorescent acceptor molecule.
1. Labeling the Acceptor Molecule:
-
The interacting partner of the LBT-tagged protein is labeled with a suitable fluorescent acceptor dye (e.g., fluorescein, rhodamine). This can be achieved through chemical conjugation to a specific amino acid residue (e.g., cysteine) or by using a genetically encoded fluorescent protein (e.g., GFP).
2. Sample Preparation:
-
Prepare a solution of the LBT-tagged protein (donor) and the fluorescently labeled interacting partner (acceptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
Add a stoichiometric amount or a slight excess of the lanthanide ion (e.g., TbCl₃) to the solution containing the LBT-tagged protein and incubate to allow for binding.
3. Time-Resolved Luminescence Measurements:
-
Use a time-resolved fluorometer equipped with a pulsed light source (e.g., a xenon flash lamp or a pulsed laser) and a gated detector.
-
Excite the sample at a wavelength that is optimal for the LBT's antenna (typically around 280 nm for tryptophan sensitization).[1]
-
Set the emission wavelength to the peak emission of the acceptor fluorophore.[8]
-
Program the instrument with the following time-resolved settings:
-
Record the time-resolved emission spectrum. An increase in the acceptor's emission intensity upon addition of the LBT-lanthanide complex is indicative of LRET.
4. Data Analysis:
-
The efficiency of energy transfer (E) can be calculated from the lifetimes of the donor in the absence (τ_D) and presence (τ_DA) of the acceptor: E = 1 - (τ_DA / τ_D).[9]
-
The distance (r) between the donor and acceptor can then be calculated using the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶), where R₀ is the Förster distance at which the energy transfer efficiency is 50%.
NMR Spectroscopy with Paramagnetic LBTs
Paramagnetic lanthanide ions, when bound to an LBT, can induce significant effects on the NMR spectrum of the tagged protein, providing valuable long-range structural information.
1. Sample Preparation for Paramagnetic NMR:
-
Prepare a sample of the ¹⁵N- and/or ¹³C-labeled LBT-tagged protein at a concentration of 0.1-1.0 mM in a suitable NMR buffer (e.g., 20 mM MES, pH 6.5, 50 mM NaCl) containing 5-10% D₂O.[5][10]
-
It is crucial that the buffer does not contain any chelating agents (e.g., EDTA) that could compete with the LBT for lanthanide binding.
-
Acquire a reference (diamagnetic) ¹H-¹⁵N HSQC spectrum of the protein.
-
Add a stoichiometric amount of a paramagnetic lanthanide ion (e.g., Tm³⁺, Yb³⁺, Dy³⁺).
-
Acquire a second (paramagnetic) ¹H-¹⁵N HSQC spectrum.
2. Data Analysis:
-
The differences in chemical shifts between the paramagnetic and diamagnetic spectra are the pseudocontact shifts (PCSs).
-
The broadening of specific peaks in the paramagnetic spectrum is due to paramagnetic relaxation enhancement (PRE).
-
PCSs and PREs provide long-range distance and angular information that can be used as restraints in protein structure determination and refinement.
Conclusion
Lanthanide-Binding Tags represent a versatile and powerful technology for researchers in the life sciences and drug development. Their ability to site-specifically incorporate lanthanide ions into proteins opens up a wide array of experimental possibilities, from highly sensitive FRET-based assays to detailed structural studies by NMR. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful implementation of LBT technology in the laboratory, enabling deeper insights into the intricate world of molecular interactions. As the design and application of LBTs continue to evolve, they are poised to remain at the forefront of biophysical and structural biology research.
References
- 1. Signal/Noise Analysis of FRET-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.dutscher.com [pdf.dutscher.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of affinities of lanthanide-binding proteins using chelator-buffered titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Common computed tomography artifact: source and avoidance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 9. Paramagnetic Chemical Probes for Studying Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Genetically Encodable Lanthanide-Binding Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Genetically encodable lanthanide-binding peptides (LBTs), also known as lanthanide-binding tags, represent a versatile class of tools in molecular and structural biology, with significant potential in drug development.[1][2] These short peptide sequences, typically 15-20 amino acids in length, are designed to bind trivalent lanthanide ions (Ln³⁺) with high affinity and selectivity.[3][4][5] Their fully peptidic nature allows for their seamless integration into recombinant proteins at the genetic level, enabling a wide array of biophysical and cellular applications.[2][3] This guide provides an in-depth overview of the core principles, experimental methodologies, and key applications of LBTs.
Lanthanide ions possess unique photophysical and magnetic properties that make them powerful probes.[3][5] For instance, the long-lived luminescence of terbium (Tb³⁺) and europium (Eu³⁺) is ideal for time-resolved imaging and resonance energy transfer experiments, minimizing background fluorescence.[2][6] The paramagnetic properties of many lanthanides are exploited in Nuclear Magnetic Resonance (NMR) spectroscopy to obtain long-range structural information for determining the three-dimensional structures of proteins and their complexes.[1][4][7] Furthermore, the gadolinium ion (Gd³⁺) is a highly effective contrast agent in Magnetic Resonance Imaging (MRI).[8][9]
The design of LBTs is often inspired by natural calcium-binding motifs, such as the EF-hand, which are engineered to enhance affinity and selectivity for lanthanides.[5][10] This has led to the development of various LBT architectures, including single-loop, double-arm, and concatenated "double-LBTs" (dLBTs), each with distinct advantages for specific applications.[3][11] This technical guide will delve into the quantitative aspects of these interactions, provide detailed experimental protocols for their characterization and use, and visualize the underlying principles and workflows.
Core Principles and Design
The foundation of LBT technology lies in the specific coordination chemistry between the peptide and the lanthanide ion. LBTs are typically rich in acidic residues (aspartate and glutamate) that provide carboxylate oxygen atoms for coordinating the hard Lewis acidic lanthanide ions.[5] The peptide backbone carbonyls also contribute to the coordination sphere.[5] The design of LBTs has evolved to optimize these interactions, leading to different structural motifs.
Single-Loop LBTs: These are the most common type, often derived from a single calcium-binding loop.[1] An example sequence is the LBT with the sequence GYIDTNNDGWIEGDELY, which has been inserted into loop regions of proteins.[1]
Double-Arm LBTs: These peptides incorporate unnatural amino acids with aminodiacetate groups to act as chelating arms, enhancing the stability and coordination of the lanthanide ion.[12]
Double-LBTs (dLBTs): These consist of two concatenated single LBT motifs, which can bind two lanthanide ions.[3][11] This design can offer improved luminescence intensity and reduced mobility when fused to a target protein.[3]
Quantitative Data Summary
The performance of LBTs is quantified by several key parameters, including their binding affinity for different lanthanide ions, and the photophysical or magnetic properties of the resulting complex. The following tables summarize representative quantitative data from the literature.
| Peptide/Tag Name | Lanthanide Ion | Dissociation Constant (Kd) | Reference(s) |
| P3W | La³⁺ | 5.9 ± 0.3 µM | [13] |
| P3W | Eu³⁺ | 6.2 ± 0.3 µM | [13] |
| LBT (various) | Tb³⁺ | < 20 nM | [3] |
| Troponin C fragment | La³⁺ | 1.1 x 10⁵ M⁻¹ (Ka) | [14] |
| Troponin C fragment | Lu³⁺ | 1.3 x 10⁴ M⁻¹ (Ka) | [14] |
| LBT-loop IL1β | Tb³⁺ | low nanomolar range | [1] |
| PN | La³⁺ | 4 µM | [11] |
Table 1: Dissociation Constants of Lanthanide-Binding Peptides. Ka represents the association constant.
| Complex | Property | Value | Reference(s) |
| Gd-HOPO based agents | Relaxivity (r1) | High, surpasses commercial agents | [9] |
| GdL (Gd³⁺ DTPA-bisamide) | Relaxivity (r1) | 7.8 mM⁻¹s⁻¹ | [15] |
| Self-assembling Fmoc-peptides-Gd-DOTA | Relaxivity (r1) | 13.2 - 16.9 mM⁻¹s⁻¹ (self-assembled) | [16] |
| dLBT-ubiquitin fusion | Luminescence | Up to 3-fold greater intensity than single LBT | [3] |
Table 2: Magnetic and Luminescent Properties of Lanthanide-Peptide Complexes.
Key Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of LBTs and their fusion proteins.
Expression and Purification of LBT-Fusion Proteins
This protocol describes a general workflow for producing LBT-tagged proteins in E. coli.
a. Gene Cloning and Plasmid Construction:
-
The DNA sequence encoding the LBT is synthesized and inserted into a suitable expression vector (e.g., pGEX or pET series) either at the N- or C-terminus of the gene of interest, or within a surface-exposed loop.[1][12] A protease cleavage site (e.g., for TEV or thrombin) can be engineered between the fusion tag (e.g., GST or His-tag) and the LBT-protein construct to allow for tag removal after purification.[12]
-
The final construct is verified by DNA sequencing.
b. Protein Expression:
-
The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of expression medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
c. Cell Lysis and Protein Purification:
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., PBS or Tris buffer) containing lysozyme, DNase I, and protease inhibitors.
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble LBT-fusion protein is purified using affinity chromatography corresponding to the fusion tag (e.g., glutathione-sepharose for GST-tags or Ni-NTA resin for His-tags).
-
The fusion tag is cleaved by incubation with the specific protease.
-
A final purification step, such as size-exclusion chromatography, is performed to separate the LBT-tagged protein from the cleaved tag and any remaining impurities.[12]
Figure 1: Workflow for the expression and purification of LBT-fusion proteins.
Determination of Lanthanide Binding Affinity by Luminescence Titration
This protocol is used to determine the dissociation constant (Kd) of a Tb³⁺-LBT complex by monitoring the increase in Tb³⁺ luminescence upon binding.
a. Sample Preparation:
-
Prepare a stock solution of the purified LBT-tagged protein of known concentration in a suitable buffer (e.g., HEPES or Tris at neutral pH).
-
Prepare a stock solution of TbCl₃ of known concentration in the same buffer.
b. Luminescence Measurements:
-
In a quartz cuvette, place a solution of the LBT-tagged protein at a fixed concentration (typically in the low micromolar to nanomolar range, depending on the expected Kd).
-
Set the excitation wavelength of a fluorometer to 280 nm (to excite the tryptophan residue in the LBT) and the emission wavelength to the main emission peak of Tb³⁺ (around 545 nm).[3]
-
Record the initial luminescence intensity.
-
Add small aliquots of the TbCl₃ stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the luminescence intensity after each addition until the signal saturates, indicating that all LBTs are bound to Tb³⁺.
c. Data Analysis:
-
Correct the luminescence data for dilution.
-
Plot the change in luminescence intensity as a function of the total Tb³⁺ concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression to determine the dissociation constant (Kd).[3][13]
Figure 2: Experimental workflow for determining Kd by luminescence titration.
Lanthanide-based Resonance Energy Transfer (LRET) for Protein Interaction Studies
LRET is a powerful technique for studying protein-protein interactions in vitro and in living cells.[6][17][18][19]
a. Principle of LRET: LRET is based on the non-radiative transfer of energy from a luminescent donor (the Tb³⁺-LBT complex) to a suitable acceptor fluorophore (e.g., a fluorescent protein like GFP or an organic dye) when they are in close proximity (typically <10 nm).[6] The long luminescence lifetime of Tb³⁺ allows for time-resolved measurements, which eliminate short-lived background fluorescence and scattered excitation light, thereby significantly improving the signal-to-noise ratio.[6][17]
b. Experimental Setup (for in vitro studies):
-
Express and purify two interacting proteins, one fused to an LBT (the donor) and the other labeled with an acceptor fluorophore.[6][17]
-
Mix the LBT-tagged protein with the acceptor-labeled protein in a suitable buffer.
-
Add TbCl₃ to the mixture to form the luminescent donor complex.
-
Excite the sample with a pulsed light source at 280 nm.
-
After a short delay (to allow for the decay of background fluorescence), measure the emission of both the donor (at ~545 nm) and the sensitized acceptor at its characteristic emission wavelength.[17]
-
The LRET efficiency can be calculated from the ratio of acceptor to donor emission or from the change in the donor's luminescence lifetime in the presence of the acceptor.[6][17] This efficiency is then used to determine the dissociation constant of the protein-protein interaction.[6][17]
Figure 3: Principle of Lanthanide-based Resonance Energy Transfer (LRET).
NMR Spectroscopy for Structural Studies
Paramagnetic lanthanide ions induce pseudocontact shifts (PCS) and residual dipolar couplings (RDCs) in the NMR spectra of proteins, providing long-range structural information.[1][4][7][20][21]
a. Sample Preparation:
-
Express and purify the LBT-tagged protein, ensuring it is uniformly labeled with ¹⁵N and/or ¹³C for heteronuclear NMR experiments.
-
Prepare two NMR samples: one with a diamagnetic lanthanide (e.g., Lu³⁺ or Y³⁺) as a reference, and one with a paramagnetic lanthanide (e.g., Tm³⁺, Yb³⁺, Dy³⁺).[21][22]
b. NMR Data Acquisition:
-
Acquire a set of standard NMR experiments (e.g., ¹H-¹⁵N HSQC) for both the diamagnetic and paramagnetic samples.
-
The PCS are measured as the chemical shift differences between the signals in the paramagnetic and diamagnetic spectra.
-
RDCs are measured from the differences in scalar couplings in an isotropic and a partially aligned medium (the alignment is induced by the magnetic field on the paramagnetic complex).
c. Structural Analysis:
-
The measured PCS and RDCs are used as long-range distance and orientational restraints, respectively, in protein structure calculation and refinement programs to determine the three-dimensional structure of the protein or protein-ligand complex.[1][7][20]
Figure 4: Workflow for protein structure determination using paramagnetic NMR with LBTs.
Conclusion
Genetically encodable lanthanide-binding peptides are powerful and versatile tools for a wide range of applications in modern biological and pharmaceutical research. Their ability to site-specifically incorporate lanthanide ions into proteins opens up possibilities for detailed structural and functional studies using NMR, luminescence, and MRI. The methodologies outlined in this guide provide a foundation for researchers to harness the unique properties of LBTs in their own investigations, from fundamental protein science to the development of novel diagnostics and therapeutics. As the design of LBTs continues to be refined, their utility and impact are expected to grow, further solidifying their place in the molecular biology toolbox.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lanthanide( iii )-binding peptides and proteins: coordination properties and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01148A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR structure determination of protein-ligand complexes by lanthanide labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tailoring encodable lanthanide-binding tags as MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gd-HOPO based high relaxivity MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemmatcars.uchicago.edu [chemmatcars.uchicago.edu]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Lanthanide-induced peptide folding: variations in lanthanide affinity and induced peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Self-Assembling Peptide-Based High-Relaxivity Targeted MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lanthanide-binding tags as luminescent probes for studying protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Item - Time-Resolved Luminescence Resonance Energy Transfer Imaging of Protein Interactions in Living Cells. - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 22. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
An In-depth Technical Guide to the Design of Lanthanide-Binding Tags (LBTs) Based on EF-hand Motifs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies underlying the design and application of Lanthanide-Binding Tags (LBTs) derived from EF-hand motifs. LBTs are powerful tools in structural biology and drug discovery, enabling advanced spectroscopic and structural studies of proteins.
Introduction to EF-hand Motifs and Lanthanide-Binding Tags
The EF-hand is a highly conserved helix-loop-helix structural motif found in a large family of calcium-binding proteins. This motif is adept at coordinating Ca2+ ions, which act as crucial second messengers in a myriad of cellular signaling pathways. The canonical EF-hand consists of two alpha-helices flanking a 12-residue loop that provides the ligands for calcium binding.
Lanthanide ions (Ln3+), due to their unique photophysical properties, including long-lived luminescence and paramagnetism, are valuable probes in biological systems. Their ionic radii are similar to that of Ca2+, allowing them to bind to calcium-binding sites. However, their higher positive charge and coordination preferences necessitate the re-engineering of native Ca2+-binding sites to achieve high-affinity and selective lanthanide binding. This targeted modification of EF-hand motifs gives rise to Lanthanide-Binding Tags (LBTs), which can be genetically encoded into proteins of interest.
The design of LBTs is a prime example of protein engineering, where a natural metal-binding fold is repurposed for a novel function. These engineered tags serve as versatile tools for a range of biophysical techniques, including Luminescence Resonance Energy Transfer (LRET), Förster Resonance Energy Transfer (FRET), and Nuclear Magnetic Resonance (NMR) spectroscopy, to study protein structure, function, and interactions.
Design Principles: Converting a Ca2+-Binding EF-hand into a High-Affinity LBT
The conversion of a Ca2+-binding EF-hand into a selective LBT hinges on strategic mutations within the binding loop. The primary goal is to increase the affinity for trivalent lanthanides while decreasing the affinity for divalent calcium.
Key Mutational Strategies
-
Introduction of Negative Charge: Increasing the negative charge in the binding loop preferentially stabilizes the binding of the more highly charged Ln3+ ions over Ca2+. A common strategy is the substitution of a neutral or less negatively charged amino acid with aspartate (Asp) or glutamate (Glu) at key positions. For instance, the N60D mutation in calmodulin has been shown to significantly enhance lanthanide affinity.
-
Modification of Coordinating Residues: The residues at positions 1, 3, 5, 7, 9, and 12 of the EF-hand loop are critical for metal coordination. Altering these residues can fine-tune the binding affinity and selectivity for different lanthanides.
-
Second-Sphere Coordination: Residues not directly coordinating the metal ion can influence the binding pocket's geometry and solvation, thereby affecting lanthanide binding.
The following diagram illustrates the general design principle for engineering an LBT from a native EF-hand motif.
Caption: General workflow for engineering a high-affinity Lanthanide-Binding Tag (LBT) from a native Ca2+-binding EF-hand motif.
Quantitative Data: Lanthanide Binding Affinities of Engineered LBTs
The affinity of LBTs for lanthanide ions is typically characterized by the dissociation constant (Kd). Lower Kd values indicate tighter binding. The following table summarizes representative binding affinities for various engineered EF-hand-based LBTs.
| LBT Construct | Lanthanide Ion | Dissociation Constant (Kd) | Reference |
| Engineered Calmodulin (N60D) | Yb3+ | Selective binding in presence of excess Ca2+ | |
| Engineered Calmodulin (N97D) | Yb3+ | Enhanced Ln3+ affinity | |
| S100β (Site II) | Eu3+ | 660 ± 20 nM | |
| Lanmodulin (LanM) EF-hand Loop Peptides | Eu3+ | ~8.5 µM (for 1:1 complex) | |
| Engineered LBTs (inserted into IL-1β) | Tb3+ | Low nanomolar range | |
| Calmodulin-Binding-Peptide (CBP) | CaM | 10⁻⁹ M | |
| Reprogrammed EF-hand (CuSeCat EE) | Yb3+ | M50 ~30 |
Methodological & Application
Application Notes and Protocols for Inserting Loop-Based Biotherapeutics (LBTs) into Protein Loops
For Researchers, Scientists, and Drug Development Professionals
Introduction
The insertion of bioactive peptides into stable protein scaffolds, a technique known as loop grafting, is a powerful strategy in protein engineering and drug development. This approach constrains the peptide in its bioactive conformation, enhancing its stability and binding affinity for a target molecule. This document provides detailed protocols and application notes for the insertion of Loop-Based Biotherapeutics (LBTs) into protein loops, using the consensus-designed tetratricopeptide repeat (CTPR) protein as a scaffold and targeting the Keap1-Nrf2 signaling pathway as an illustrative example.
Core Principles
The fundamental principle of loop grafting involves identifying a permissive loop region within a stable scaffold protein where a bioactive peptide can be inserted without compromising the overall fold and stability of the scaffold. The inserted peptide, or LBT, confers a new function to the scaffold, such as binding to a specific therapeutic target. Key considerations for successful loop grafting include scaffold selection, loop insertion site selection, linker design, and thorough biophysical and functional characterization of the engineered protein.
Data Presentation: Quantitative Analysis of Loop-Grafted Proteins
The following table summarizes key quantitative data from a study involving the grafting of an Nrf2-derived peptide into a CTPR2 scaffold to inhibit the Keap1-Nrf2 protein-protein interaction.[1]
| Construct | Inserted Peptide Sequence | Linker Composition | Binding Affinity (KD) to Keap1 (nM) | Melting Temperature (Tm) (°C) |
| CTPR2 (Parent Scaffold) | N/A | N/A | No Binding | ~95 |
| Isolated Nrf2 Peptide | DEETGEFL | N/A | 238 ± 29 | N/A |
| Flexible Nrf2 CTPR2 | DEETGEFL | Flanked by flexible Gly-Ser linkers | 74.6 ± 17 | ~70 |
| CIDER Nrf2 CTPR2 | DEETGEFL | Flanked by sequences designed by the CIDER program | Improved affinity over isolated peptide | ~70 |
Experimental Protocols
Design of Loop-Grafted CTPR Constructs
Objective: To design gene constructs for the expression of CTPR proteins with an inserted Nrf2 peptide.
Materials:
-
Vector DNA (e.g., pET series) containing the CTPR2 gene
-
DNA primers for site-directed mutagenesis
-
DNA sequencing services
Protocol:
-
Scaffold and Insertion Site Selection: The CTPR2 protein is chosen for its high stability. The loop between the two repeats is selected as the insertion site.[1]
-
Peptide and Linker Design: The Nrf2 peptide sequence (DEETGEFL) known to bind Keap1 is selected.[2] Flanking flexible linkers (e.g., Gly-Ser repeats) are incorporated to ensure proper folding and presentation of the inserted peptide.[1]
-
Primer Design for Mutagenesis: Design forward and reverse primers incorporating the Nrf2 peptide and linker sequences. The primers should have a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.[3][4] The desired mutation should be in the center of the primer with at least 12 bases of correct sequence on both sides.[4]
-
In Silico Cloning: Use sequence analysis software to verify the final construct sequence.
Site-Directed Mutagenesis
Objective: To insert the Nrf2 peptide sequence into the CTPR2 gene using PCR-based site-directed mutagenesis.
Materials:
-
Template DNA (plasmid containing CTPR2 gene)
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., Pfu Turbo)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Protocol:
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
Template DNA (50 ng/µL): 1 µL
-
10X Reaction Buffer: 5 µL
-
Forward Primer (100 ng/µL): 1.25 µL
-
Reverse Primer (100 ng/µL): 1.25 µL
-
dNTPs (10 mM): 1 µL
-
High-fidelity DNA Polymerase: 1 µL
-
ddH₂O: to 50 µL
-
-
Perform PCR with the following cycling parameters: 95°C for 1 min, followed by 18 cycles of 95°C for 50s, 60°C for 50s, and 68°C for 1 min/kb of plasmid length, and a final extension at 68°C for 7 min.[3]
-
-
DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[3][4]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate on selective LB agar plates and incubate overnight at 37°C.[5]
-
Sequence Verification: Isolate plasmid DNA from the resulting colonies and verify the insertion by DNA sequencing.
Protein Expression and Purification
Objective: To express and purify the engineered loop-grafted CTPR proteins.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., PBS)
Protocol:
-
Expression:
-
Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate a larger culture with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and incubate for 16-24 hours at 20°C.[1]
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.[6]
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the protein with elution buffer.[6]
-
Dialyze the purified protein against a suitable buffer (e.g., PBS).
-
-
Purity Analysis: Assess the purity of the protein by SDS-PAGE.
Binding Affinity Determination
Objective: To determine the binding affinity of the loop-grafted CTPR proteins to Keap1.
Materials:
-
Purified loop-grafted CTPR proteins and Keap1 protein
-
Fluorescently labeled Nrf2 peptide (tracer)
-
Assay buffer (e.g., PBS)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Assay Setup:
-
Prepare a series of dilutions of the unlabeled competitor proteins (loop-grafted CTPR proteins).
-
In a 384-well plate, add a fixed concentration of the fluorescently labeled Nrf2 peptide and the Keap1 protein.
-
Add the serially diluted competitor proteins to the wells.
-
Include controls for unbound tracer (tracer only) and bound tracer (tracer + Keap1).
-
-
Measurement: Incubate the plate at room temperature to reach equilibrium. Measure the fluorescence polarization.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model to determine the IC50, which can then be used to calculate the dissociation constant (KD).[7][8]
Objective: To provide a more detailed thermodynamic characterization of the binding interaction.
Materials:
-
Purified loop-grafted CTPR proteins and Keap1 protein
-
ITC instrument
-
Dialysis buffer used for the final protein purification step
Protocol:
-
Sample Preparation:
-
Dialyze both the loop-grafted CTPR protein and the Keap1 protein extensively against the same buffer to minimize heats of dilution.[9]
-
Determine the accurate concentrations of both proteins.
-
Typically, the protein with the higher concentration (titrant) is placed in the syringe, and the other protein (sample) is in the cell. A good starting point is 40 µM of protein in the cell and 400 µM of the binding partner in the syringe.[10]
-
-
ITC Experiment:
-
Perform a series of injections of the titrant into the sample cell while monitoring the heat change.
-
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of the titrant to the sample. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[11][12]
Mandatory Visualizations
Caption: Experimental workflow for LBT insertion.
Caption: Keap1-Nrf2 signaling pathway modulation.
References
- 1. Exploring new strategies for grafting binding peptides onto protein loops using a consensus‐designed tetratricopeptide repeat scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 4. web.stanford.edu [web.stanford.edu]
- 5. assaygenie.com [assaygenie.com]
- 6. Protein Expression and Purification [protocols.io]
- 7. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tainstruments.com [tainstruments.com]
Site-Specific Labeling of Proteins with Lanthanide Binding Tags (LBTs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific labeling of proteins with lanthanide-binding tags (LBTs) offers a powerful and versatile toolkit for studying protein structure, function, and interactions. LBTs are short peptide sequences, typically 15-20 amino acids, engineered to bind trivalent lanthanide ions (Ln³⁺) with high affinity and specificity.[1][2] The unique photophysical and paramagnetic properties of lanthanide ions, when complexed with LBTs, provide a suite of biophysical probes for a variety of applications, including Nuclear Magnetic Resonance (NMR) spectroscopy, Luminescence Resonance Energy Transfer (LRET), and X-ray crystallography.[3] This document provides detailed application notes and protocols for the site-specific incorporation of LBTs into proteins of interest.
There are two primary strategies for site-specific labeling of proteins with LBTs:
-
Genetic Encoding: The LBT sequence is genetically fused to the protein of interest at the N-terminus, C-terminus, or within internal loop regions.[3] This method ensures a homogenous population of labeled protein with precise control over the labeling site.
-
Chemical Conjugation: A chemically synthesized LBT peptide is covalently attached to a specific amino acid residue on the protein surface, most commonly a cysteine residue, through maleimide chemistry.[4] This approach is useful for proteins where genetic modification is not feasible or for incorporating non-natural amino acids.
Applications
The unique properties of lanthanide ions make LBT-labeled proteins valuable tools in various research and drug development areas:
-
Structural Biology (NMR and X-ray Crystallography): Paramagnetic lanthanide ions induce pseudocontact shifts (PCS) and residual dipolar couplings (RDCs) in NMR spectra, providing long-range structural restraints for determining the three-dimensional structures of proteins and protein complexes.[3] In X-ray crystallography, the anomalous scattering from the bound lanthanide can be used for phasing.[3]
-
Protein-Protein Interaction Studies (LRET): The long luminescence lifetime of terbium (Tb³⁺) makes it an excellent donor for LRET-based assays to study protein-protein interactions with high sensitivity and reduced background fluorescence.[1] LRET can be used to measure dissociation constants and determine intermolecular distances.[1]
-
Cellular Imaging: The distinct and long-lived emission profiles of lanthanide ions like Tb³⁺ and Eu³⁺ allow for time-resolved imaging of LBT-tagged proteins in living cells, minimizing autofluorescence from the cellular environment.[3]
-
Drug Development: LBT-based assays can be used to screen for small molecule inhibitors of protein-protein interactions or to characterize the binding of drug candidates to their protein targets.
Quantitative Data Summary
The following tables summarize key quantitative data for LBTs, providing a basis for selecting the appropriate tag and lanthanide for a specific application.
Table 1: Dissociation Constants (Kd) of LBT-Lanthanide Complexes
| LBT Construct | Lanthanide Ion | Dissociation Constant (Kd) | Measurement Method | Reference |
| Loop-LBT IL1β-S1 | Tb³⁺ | 11 ± 2 nM | Luminescence Titration | [3] |
| Loop-LBT IL1β-L2 | Tb³⁺ | 49 ± 7 nM | Luminescence Titration | [3] |
| Loop-LBT IL1β-R3 | Tb³⁺ | 15 ± 3 nM | Luminescence Titration | [3] |
| LBT3 | La³⁺ | ~20 nM | Luminescence Spectroscopy | [5] |
| LBT3 | Lu³⁺ | ~10 nM | Luminescence Spectroscopy | [5] |
| Generic LBT | Tb³⁺ | < 20 nM | Combinatorial Peptide Libraries | [2][6][7] |
Table 2: Labeling Efficiency of Site-Specific Methods
| Labeling Method | Target Residue | Typical Efficiency | Quantification Method | Reference |
| Genetic Encoding | N/A | >95% (Homogenous product) | Assumed based on expression | [3] |
| Cysteine-Maleimide | Cysteine | 70-90% | UV/Vis Absorbance Spectra | [4] |
Experimental Protocols
Protocol 1: Genetic Encoding of LBTs into Protein Loop Regions
This protocol describes the insertion of an LBT sequence into a flexible loop region of a target protein using a two-step PCR-based method.[3]
1.1. Primer Design and PCR Amplification:
-
Design two pairs of PCR primers. The forward primer for the N-terminal fragment and the reverse primer for the C-terminal fragment should contain overhangs encoding the LBT sequence (e.g., GYIDTNNDGWIEGDELY).
-
Perform two separate PCR reactions to amplify the N-terminal and C-terminal fragments of the target gene.
1.2. Fusion PCR and Cloning:
-
Purify the two PCR products from the previous step.
-
Combine the purified N-terminal and C-terminal fragments in a new PCR reaction. The complementary LBT-encoding overhangs will anneal, allowing the full-length gene with the inserted LBT to be amplified using the outer forward and reverse primers.
-
Purify the full-length PCR product and clone it into a suitable expression vector (e.g., pGEX-4T-2).
-
Verify the sequence of the final construct by DNA sequencing.
1.3. Protein Expression and Purification:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells and induce protein expression with IPTG.
-
Harvest the cells and purify the LBT-tagged protein using standard affinity chromatography methods (e.g., Ni-NTA for His-tagged proteins or Glutathione resin for GST-tagged proteins).[8][9]
Diagram 1: Genetic Encoding of LBT into a Protein Loop
Caption: Workflow for inserting an LBT into a protein loop via two-step PCR.
Protocol 2: Chemical Labeling of Proteins with LBTs via Cysteine-Maleimide Chemistry
This protocol details the labeling of a protein containing a single accessible cysteine residue with a maleimide-activated LBT peptide.[4][10]
2.1. Preparation of Protein and LBT:
-
Dissolve the purified protein (1-10 mg/mL) in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[5][11]
-
To reduce any disulfide bonds, add a 100-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.
-
Synthesize or obtain a maleimide-activated LBT peptide. The maleimide group is typically introduced at the N-terminus of the LBT peptide.
-
Dissolve the maleimide-activated LBT peptide in DMSO or DMF to a stock concentration of 1-10 mg/mL.[5][11]
2.2. Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide-LBT solution to the reduced protein solution.[12]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[12]
-
Quench the reaction by adding a final concentration of 0.5% (v/v) β-mercaptoethanol and incubating for 10 minutes at room temperature.[4]
2.3. Purification of the Labeled Protein:
-
Remove the excess, unreacted LBT-maleimide and quenching reagent by gel filtration chromatography (e.g., Sephadex G-25) or dialysis.[5]
-
Collect the fractions containing the labeled protein.
2.4. Determination of Labeling Efficiency:
-
Measure the absorbance of the purified protein-LBT conjugate at 280 nm (for protein concentration) and at the appropriate wavelength for any chromophore on the LBT (if present).
-
Calculate the degree of labeling as the molar ratio of LBT to protein.
Diagram 2: Cysteine-Maleimide Labeling Workflow
References
- 1. shop.nanotempertech.com [shop.nanotempertech.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of maleimide-activated carbohydrates as chemoselective tags for site-specific glycosylation of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of absolute labeling efficiency at the single-protein level | Springer Nature Experiments [experiments.springernature.com]
- 8. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of absolute labeling efficiency at the single-protein level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols for In-Cell NMR Spectroscopy Using Lanthanide-Binding Tags (LBTs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lanthanide-Binding Tags (LBTs) for in-cell Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique enables the study of protein structure, dynamics, and interactions within the complex environment of living cells, offering crucial insights for basic research and drug development.
Introduction to LBTs in In-Cell NMR
Lanthanide-Binding Tags (LBTs) are small, genetically encodable peptide sequences engineered to bind lanthanide ions with high affinity and selectivity.[1][2] When fused to a protein of interest, LBTs serve as a handle to introduce paramagnetic lanthanide ions into the system. These ions induce valuable paramagnetic effects, such as Pseudocontact Shifts (PCS) and Paramagnetic Relaxation Enhancement (PRE), which provide long-range structural information that is often inaccessible with traditional NMR methods.[3][4][5] In-cell NMR spectroscopy allows for the observation of these effects directly within living cells, providing a more physiologically relevant understanding of protein behavior.[6][7]
Key Applications
-
Protein Structure and Dynamics in a Cellular Context: Characterize protein folding and conformational changes in the crowded cellular milieu.
-
Protein-Protein Interactions: Investigate and map the interfaces of protein complexes within living cells.[8][9]
-
Drug Screening and Target Engagement: Directly observe the binding of small molecules to their protein targets inside human cells, assessing cell permeability and target engagement in a native environment.[10]
Quantitative Data Summary
For effective experimental design, it is crucial to consider the binding affinities of LBTs for different lanthanide ions and the typical protein concentrations achievable in-cell.
| LBT Construct | Lanthanide Ion | Dissociation Constant (Kd) (nM) | Reference |
| LBT-loop IL1β-S1 | Tb³⁺ | 10 ± 2 | [1] |
| LBT-loop IL1β-S2 | Tb³⁺ | 11 ± 1 | [1] |
| LBT-loop IL1β-S3 | Tb³⁺ | 12 ± 1 | [1] |
| LBT-loop IL1β-R1 | Tb³⁺ | 10 ± 1 | [1] |
| LBT-loop IL1β-R2 | Tb³⁺ | 11 ± 2 | [1] |
| LBT-loop IL1β-R3 | Tb³⁺ | 11 ± 1 | [1] |
| LBT-loop IL1β-L1 | Tb³⁺ | 11 ± 1 | [1] |
| LBT-loop IL1β-L2 | Tb³⁺ | 23 ± 2 | [1] |
| LBT-loop IL1β-L3 | Tb³⁺ | 11 ± 1 | [1] |
| Optimized LBT | Tb³⁺ | < 20 | [2][11] |
| Double LBT (dLBT) | Tb³⁺ | comparable or improved affinity | [2] |
| Parameter | Value | Cell Type | Reference |
| Intracellular Protein Concentration (overexpression) | ~20–70 µM | HEK293T | [7] |
| Intracellular Protein Concentration (electroporation) | comparable to overexpression | HeLa | [12] |
| Intracellular Protein Concentration (transient transfection) | ~350 µM | HEK293T | [7] |
Experimental Protocols
This section provides detailed protocols for the key stages of an in-cell NMR experiment using LBTs, from molecular cloning to NMR data acquisition.
Protocol 1: Molecular Cloning of LBT-Tagged Proteins
-
LBT Sequence Selection: Choose a suitable LBT sequence. Single LBTs (sLBTs) are typically 15-20 amino acids long. Double LBTs (dLBTs), which concatenate two binding motifs, can offer enhanced lanthanide binding and reduced mobility.[1][2]
-
Gene Fusion Strategy: The LBT can be genetically fused to the N- or C-terminus of the target protein. For potentially disordered termini, insertion of the LBT into a structurally well-defined loop region of the target protein is recommended to ensure the lanthanide tag is well-ordered relative to the protein.[12]
-
Vector Design: Clone the LBT-tagged gene of interest into a mammalian expression vector suitable for transient transfection, such as a pHLsec vector.[13] The vector should contain a strong promoter (e.g., CMV) to drive high levels of protein expression in human cells. For purification of the LBT-tagged protein for in vitro controls, a vector that also includes a purification tag (e.g., His-tag) can be used.
Protocol 2: Expression and Isotopic Labeling in Human Cells (HEK293T)
This protocol is adapted from established methods for protein expression in HEK293T cells for in-cell NMR.[13][14][15]
-
Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin in 10 cm dishes or T75 flasks. Passage the cells when they reach 80% confluency.[16][17]
-
Transfection:
-
Seed approximately 6.5 x 10⁶ cells in a 75 cm² flask 24 hours before transfection.[13]
-
Prepare the transfection mixture by combining 25 µg of the expression plasmid with 50 µg of Polyethylenimine (PEI).[13]
-
Replace the culture medium with a fresh, labeled medium (e.g., [U-¹⁵N]-BioExpress6000 medium for uniform ¹⁵N labeling) supplemented with 2% FBS.[18]
-
Add the DNA:PEI mixture to the cells.
-
-
Protein Expression: Incubate the cells for 48-72 hours to allow for protein expression.[13]
-
Cell Harvesting:
-
Detach the cells using trypsin-EDTA.
-
Wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Collect the cell pellet by centrifugation at 500 x g.
-
Protocol 3: Lanthanide Ion Delivery into Cells
Free lanthanide ions can be toxic to cells. The use of a lanthanide-citrate complex is a milder and effective method for delivery.
-
Preparation of Lanthanide-Citrate Complex:
-
Prepare a 0.1 M solution of the desired lanthanide chloride (e.g., TmCl₃, YbCl₃).
-
Prepare a 0.1 M solution of citric acid.
-
Mix the lanthanide chloride and citric acid solutions. Adjust the pH to approximately 7.0 with NaOH. A 1:1 molar ratio is a good starting point, but can be optimized.[19]
-
-
Incubation with Cells:
-
Resuspend the cell pellet from Protocol 2 in fresh culture medium.
-
Add the lanthanide-citrate complex to the cell suspension to a final concentration of 0.1-1 mM.
-
Incubate the cells with the complex for a defined period (e.g., 1-3 hours). The optimal time should be determined empirically.
-
Wash the cells twice with NMR buffer (e.g., PBS in D₂O) to remove excess lanthanide complex.
-
Protocol 4: In-Cell NMR Sample Preparation
-
Cell Pellet Preparation: After the final wash, centrifuge the cells to obtain a packed cell pellet.
-
Transfer to NMR Tube: Gently resuspend the cell pellet in a minimal volume of NMR buffer and transfer it to a suitable NMR tube (e.g., a 3 mm Shigemi tube).[14]
-
Sample Integrity Check: It is crucial to check for cell leakage. After a short NMR experiment, centrifuge the sample and acquire a spectrum of the supernatant. The absence of sharp protein signals confirms that the observed signals are from intracellular protein.[20]
Protocol 5: NMR Data Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.
-
Experiment Selection:
-
¹H-¹⁵N HSQC/SOFAST-HMQC: These are the standard experiments for observing protein backbone amides. SOFAST-HMQC is particularly useful for in-cell NMR as it allows for faster repetition rates.[10][21]
-
Paramagnetic Relaxation Enhancement (PRE) Measurements: To measure PREs, acquire a series of ¹H-¹⁵N HSQC spectra with varying relaxation delays. The difference in relaxation rates between the paramagnetic and a diamagnetic (e.g., Y³⁺) sample provides the PRE value.[3][22]
-
Pseudocontact Shift (PCS) Measurements: PCSs are measured as the chemical shift difference between the signals in the paramagnetic spectrum and a diamagnetic reference spectrum.[4][5]
-
-
Typical Acquisition Parameters for ¹H-¹⁵N SOFAST-HMQC:
Protocol 6: NMR Data Processing and Analysis
-
Software: Use standard NMR processing software such as TopSpin (Bruker), NMRFx, or Mnova.[25][26][27][28][29]
-
Processing Steps: Apply appropriate window functions (e.g., squared sine bell) and Fourier transform the data.
-
Analysis of Paramagnetic Effects:
-
PRE: The PRE rate (Γ₂) is proportional to r⁻⁶, where r is the distance between the paramagnetic center and the nucleus. This allows for the determination of long-range distance restraints.[30]
-
PCS: The PCS is proportional to (3cos²θ - 1)/r³, where r is the distance and θ is the angle between the nucleus-metal vector and the principal axis of the magnetic susceptibility tensor. PCSs provide both distance and angular information.[31][32]
-
Visualizations
Experimental Workflow for LBT-based In-Cell NMR
STINT-NMR Workflow for Protein-Protein Interaction Studies
References
- 1. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Paramagnetic relaxation enhancement - NMR Wiki [nmrwiki.org]
- 4. Pseudocontact Shifts in Biomolecular NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudocontact chemical shift - NMR Wiki [nmrwiki.org]
- 6. A Unique Tool for Cellular Structural Biology: In-cell NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein in-cell NMR spectroscopy at 1.2 GHz - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The STINT-NMR Method for Studying In-cell Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping structural interactions using in-cell NMR spectroscopy (STINT-NMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Determination of Interacting Protein Surfaces in Prokaryotes and Eukaryotes by Using In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Protein structure and interactions elucidated with in-cell NMR for different cell cycle phases and in 3D human tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Culture and transfection of HEK293T cells [protocols.io]
- 17. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journalssystem.com [journalssystem.com]
- 20. In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 1H-15N HET SOFAST (SOFAST-HMQC) | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 22. gmclore.org [gmclore.org]
- 23. flore.unifi.it [flore.unifi.it]
- 24. chemrxiv.org [chemrxiv.org]
- 25. InsightCell for High-Field | Bruker [bruker.com]
- 26. biorxiv.org [biorxiv.org]
- 27. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 28. nmrium.com [nmrium.com]
- 29. acdlabs.com [acdlabs.com]
- 30. gmclore.org [gmclore.org]
- 31. NMR pseudocontact shifts in a symmetric protein homotrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. MR - Localising nuclear spins by pseudocontact shifts from a single tagging site [mr.copernicus.org]
Application Notes and Protocols for Lanthanide-Binding Tags (LBTs) in X-ray Crystallography for Phasing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide-Binding Tags (LBTs) are genetically encodable peptide sequences engineered to bind lanthanide ions with high affinity and specificity. In X-ray crystallography, these tags serve as powerful tools for solving the phase problem, a critical bottleneck in determining the three-dimensional structure of macromolecules. By introducing a lanthanide ion, which is a strong anomalous scatterer, into the protein of interest, LBTs facilitate the use of single-wavelength anomalous diffraction (SAD) for phase determination. This method obviates the need for traditional heavy-atom derivatization or selenomethionine labeling, streamlining the structure determination process.
These application notes provide a comprehensive overview, detailed protocols, and quantitative data on the use of LBTs for phasing in X-ray crystallography.
Principle of LBT-Based Phasing
The core principle behind LBT-based phasing lies in the significant anomalous scattering signal of lanthanide ions. When X-rays interact with the electrons of an atom, a portion of the scattering is wavelength-dependent, particularly near an element's absorption edge. This anomalous scattering results in a measurable difference in the diffraction pattern between Friedel pairs (reflections at h,k,l and -h,-k,-l).
By incorporating a lanthanide ion into the protein crystal via an LBT, these anomalous differences can be accurately measured. The positions of the lanthanide ions in the crystal lattice can then be determined from these differences, which in turn provides initial phase information for the entire protein structure. This process, known as Single-wavelength Anomalous Diffraction (SAD), can often yield high-quality electron density maps sufficient for automated model building.
Advantages of Using LBTs for Phasing
-
Genetically Encodable: LBTs are composed of natural amino acids and can be easily incorporated into the protein of interest at the genetic level, either at the N- or C-terminus or within surface-exposed loops. This eliminates the need for complex and often harsh chemical modification procedures.
-
High Phasing Power: Lanthanides are strong anomalous scatterers, providing a robust signal for phasing, even at wavelengths accessible with standard synchrotron beamlines.
-
Versatility: A variety of lanthanides can be used, allowing for the optimization of the anomalous signal at different X-ray energies.
-
Streamlined Workflow: The use of LBTs can simplify the process of obtaining heavy-atom derivatives, accelerating the timeline for structure determination.
-
Minimal Perturbation: When inserted into flexible loop regions, LBTs have been shown to not significantly alter the native structure or function of the target protein.
Experimental Workflow Overview
The overall workflow for utilizing LBTs for phasing in X-ray crystallography is a multi-step process that begins with molecular biology and culminates in a refined protein structure.
Detailed Protocols
Protocol 1: Construction of LBT-Tagged Protein Expression Vector
-
LBT Sequence Design: Choose an appropriate LBT sequence. Double-lanthanide-binding tags (dLBTs) are often used for their enhanced lanthanide binding and potentially reduced flexibility. A common dLBT sequence is: YIDTNNDGWYEGDELLA.
-
Gene Synthesis and Cloning: Synthesize the gene encoding the LBT sequence and the protein of interest. The LBT can be placed at the N-terminus, C-terminus, or inserted into a flexible loop. For N-terminal tags, a protease cleavage site (e.g., for TEV protease) can be included between the tag and the protein.
-
Vector Insertion: Ligate the synthesized gene into a suitable expression vector, such as pET-28a(+), which provides a hexahistidine tag for purification.
-
Sequence Verification: Verify the sequence of the final construct by DNA sequencing.
Protocol 2: Expression and Purification of LBT-Tagged Protein
-
Transformation: Transform the expression vector into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Growth: Grow the cells in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove weakly bound proteins. Elute the LBT-tagged protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Size Exclusion Chromatography (SEC): Further purify the protein by SEC to remove aggregates and other impurities. Use a buffer suitable for long-term storage and crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL).
Protocol 3: Lanthanide Loading and Crystallization
-
Lanthanide Stock Solution: Prepare a 100 mM stock solution of a lanthanide chloride salt (e.g., Terbium(III) chloride, Ytterbium(III) chloride) in water.
-
Lanthanide Loading: Add the lanthanide stock solution to the purified protein in a 1:1 to 1.2:1 molar ratio of lanthanide to LBT. Incubate on ice for at least 1 hour. Some protocols suggest a stepwise addition of the lanthanide to prevent precipitation.
-
Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method to screen for crystallization conditions. Mix the lanthanide-loaded protein with a variety of crystallization screen solutions.
-
Optimization: Optimize initial crystallization hits by varying the precipitant concentration, pH, and temperature.
-
Crystal Harvesting and Cryo-protection: Harvest the crystals and briefly soak them in a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
Protocol 4: SAD Data Collection and Processing
-
Wavelength Selection: Choose an appropriate X-ray wavelength to maximize the anomalous signal (f'') of the chosen lanthanide. For terbium (Tb), a wavelength around 1.65 Å (7.5 keV) is often used, while for ytterbium (Yb), a wavelength near the L-III absorption edge at 1.386 Å (8.94 keV) provides a strong anomalous signal.[1]
-
Data Collection Strategy: Collect a highly redundant dataset. This can be achieved by collecting a large wedge of data (e.g., 360 degrees) and/or by using an inverse-beam strategy. A low X-ray dose should be used to minimize radiation damage.
-
Data Processing: Process the diffraction data using software such as XDS or HKL2000. Pay close attention to the statistics indicating the strength of the anomalous signal, such as the anomalous correlation coefficient and
. -
Substructure Determination and Phasing: Use software like SHELXD, Phenix.hyss, or SOLVE to locate the positions of the lanthanide ions.
-
Density Modification and Model Building: Use the initial phases from the lanthanide substructure for density modification and automated model building with programs like Phenix.autobuild, Buccaneer, or ARP/wARP.
-
Structure Refinement: Refine the protein model against the diffraction data using software such as Phenix.refine or REFMAC5.
Quantitative Data Summary
The following tables summarize data from successful structure determinations using LBTs for phasing.
Table 1: LBT Phasing of Human Interleukin-1β (IL-1β)
| Parameter | IL1β-S1-LBT | IL1β-L3-LBT |
| PDB ID | 2L5X | 2L6E |
| LBT Insertion Site | Loop S | Loop L |
| Lanthanide | Terbium (Tb³⁺) | Terbium (Tb³⁺) |
| Wavelength (Å) | 0.95 | 1.0 |
| Resolution (Å) | 2.1 | 2.4 |
| Space Group | P6₃22 | P2₁2₁2₁ |
| R-work / R-free (%) | 20.9 / 24.9 | 22.1 / 26.8 |
| Phasing Method | SAD | SAD |
| Figure of Merit (FOM) | N/A | N/A |
Data extracted from a study on engineering LBTs into loop regions of proteins.[2]
Table 2: LBT Phasing of Ubiquitin
| Parameter | dLBT-Ubiquitin |
| PDB ID | 2K2F |
| LBT Type | N-terminal dLBT |
| Lanthanide | Terbium (Tb³⁺) |
| Wavelength (Å) | Not specified |
| Resolution (Å) | 2.6 |
| Space Group | P2₁2₁2₁ |
| R-work / R-free (%) | 22.4 / 28.1 |
| Phasing Method | SAD |
| Anomalous Signal (d''/σ) | > 1.5 |
Data based on the initial report of the dLBT for macromolecular phasing.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low protein expression or solubility | LBT fusion is causing misfolding or aggregation. | - Try fusing the LBT to the other terminus.- Insert the LBT into a known flexible loop.- Co-express with chaperones. |
| Protein precipitates upon lanthanide addition | Lanthanide concentration is too high or added too quickly. | - Add the lanthanide solution dropwise while gently mixing.- Reduce the molar excess of the lanthanide.- Screen different buffer conditions for lanthanide loading. |
| No crystals or poor-quality crystals | LBT may be too flexible, hindering lattice formation. | - Use a dLBT, which can be more rigid.- Insert the LBT into a loop to constrain its movement.- Modify the linker between the LBT and the protein. |
| Weak or no anomalous signal | - Incomplete lanthanide binding.- Lanthanide site is disordered.- Incorrect wavelength used for data collection. | - Confirm lanthanide binding using luminescence (for Tb³⁺).- Ensure a slight molar excess of lanthanide during loading.- Collect data at the L-III absorption edge of the specific lanthanide. |
| Difficulty in substructure determination | - Weak anomalous signal.- High non-isomorphism if comparing to a native dataset. | - Collect a highly redundant dataset.- Use a lower X-ray dose to minimize radiation damage to the lanthanide site.- Ensure accurate data processing and scaling. |
Logical Relationships in LBT Design
The choice of LBT and its placement within the target protein are critical for successful phasing. The following diagram illustrates the considerations for LBT design.
Conclusion
Lanthanide-Binding Tags offer a robust and efficient method for experimental phasing in X-ray crystallography. By following the detailed protocols and considering the design principles outlined in these application notes, researchers can significantly enhance their chances of successful structure determination. The ability to genetically encode a strong anomalous scatterer provides a powerful tool for overcoming the phase problem, particularly for novel proteins where molecular replacement is not an option.
References
- 1. High-phasing-power lanthanide derivatives: taking advantage of ytterbium and lutetium for optimized anomalous diffraction experiments using synchrotron radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lanthanide-Based FRET with LBT-Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lanthanide-based Förster Resonance Energy Transfer (LRET) with genetically encoded Lanthanide-Binding Tags (LBTs) for studying protein-protein interactions and cellular signaling pathways. The protocols offer detailed, step-by-step instructions for key experiments, and the accompanying data and visualizations are designed to facilitate experimental design and data interpretation.
Introduction to Lanthanide-Based FRET (LRET)
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances between two molecules on the nanometer scale. LRET, a specialized form of FRET, employs lanthanide ions (such as Terbium, Tb³⁺, or Europium, Eu³⁺) as donor fluorophores. Lanthanides offer several advantages over conventional organic fluorophores, making them ideal for robust and sensitive biological assays.[1][2]
Key Advantages of Lanthanide Donors:
-
Long Luminescence Lifetimes: Lanthanides have exceptionally long luminescence lifetimes, on the order of milliseconds, compared to the nanosecond lifetimes of traditional fluorophores.[3][4] This property allows for time-resolved FRET (TR-FRET) measurements, where a delay is introduced between the excitation pulse and signal detection. This time-gating effectively eliminates short-lived background fluorescence from cellular autofluorescence and direct acceptor excitation, significantly improving the signal-to-noise ratio.[4][5]
-
Narrow Emission Bands: Lanthanide emission spectra consist of sharp, well-defined peaks, which minimizes spectral bleed-through into the acceptor channel and allows for cleaner signal detection.
-
Large Stokes Shifts: The large separation between the excitation and emission wavelengths of lanthanides reduces interference from scattered excitation light.
Lanthanide-Binding Tags (LBTs):
LBTs are short, genetically encodable peptide sequences designed to bind lanthanide ions with high affinity and specificity.[4][6] These tags can be fused to a protein of interest at the N-terminus, C-terminus, or within internal loops using standard molecular biology techniques.[6] This allows for site-specific labeling of proteins with lanthanide donors, providing precise control over the FRET geometry. LBTs are typically 15-20 amino acids in length, minimizing their potential impact on the structure and function of the tagged protein.[4]
Quantitative Data Summary
The following table summarizes representative quantitative data from LRET studies utilizing LBT-tagged proteins. This data can serve as a reference for expected FRET efficiencies, intermolecular distances, and binding affinities in various biological systems.
| Interacting Proteins | Lanthanide Donor | Acceptor Fluorophore | FRET Efficiency (E) | Calculated Distance (R₀) | Binding Affinity (Kd) | Reference |
| SUMO1-CFP / Ubc9-YFP | - | - | - | - | 0.59 ± 0.09 µM | [7] |
| SUMO1-CFP / RanBP2(I)-YFP | - | - | - | - | 0.17 ± 0.04 µM | [7] |
| TbL-Strep / Biot-QD | Terbium (Tb³⁺) | Quantum Dot (QD) | 74 ± 6% | ~100 Å | - | [1] |
| Caspase-3 Sensor (TBP-19-TagRFP) | Terbium (Tb³⁺) | TagRFP | 43% (calculated) | - | 17 ± 7 µM (for Tb³⁺) | [8] |
| E-cadherin / E-cadherin | Lumi4-Tb | Organic Dyes | Efficient FRET | - | - |
Experimental Protocols
Protocol 1: Cloning and Expression of LBT-Fusion Proteins in E. coli
This protocol outlines the steps for generating an expression vector for a protein of interest fused to an LBT and its subsequent expression in E. coli.
Materials:
-
Expression vector (e.g., pET series)
-
Gene of interest
-
LBT DNA sequence (can be synthesized or PCR-amplified)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli strain for cloning (e.g., DH5α)
-
Competent E. coli strain for expression (e.g., BL21(DE3))
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Vector and Insert Preparation:
-
Design primers for your gene of interest that include restriction sites compatible with your chosen expression vector.
-
Design or obtain the DNA sequence for the LBT. Ensure it is in-frame with your gene of interest and includes appropriate restriction sites for cloning.
-
Perform PCR to amplify your gene of interest and the LBT sequence.
-
Digest the PCR products and the expression vector with the chosen restriction enzymes.
-
Purify the digested vector and insert fragments using a gel extraction kit.
-
-
Ligation and Transformation:
-
Set up a ligation reaction with the digested vector and insert(s) using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli cloning cells (e.g., DH5α).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Screening and Plasmid Purification:
-
Select several colonies and perform colony PCR or restriction digestion of miniprepped plasmid DNA to verify the correct insert.
-
Sequence the plasmid from a positive clone to confirm the correct sequence and reading frame of the fusion protein.
-
-
Protein Expression:
-
Transform the verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a starter culture of the transformed cells in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the LBT-tagged protein from the supernatant using appropriate chromatography techniques (e.g., Ni-NTA affinity chromatography if a His-tag is also present).
-
Protocol 2: In Vitro Lanthanide Labeling and TR-FRET Assay
This protocol describes the labeling of a purified LBT-tagged protein with a lanthanide ion and the subsequent TR-FRET measurement to study a protein-protein interaction.
Materials:
-
Purified LBT-tagged donor protein
-
Purified acceptor-labeled protein (e.g., labeled with a fluorescent dye)
-
Lanthanide salt solution (e.g., TbCl₃ or EuCl₃)
-
Assay buffer (e.g., PBS or HEPES-based buffer)
-
TR-FRET compatible plate reader
Procedure:
-
Lanthanide Labeling of LBT-Protein:
-
Prepare a stock solution of the lanthanide salt in water.
-
Incubate the purified LBT-tagged protein with a slight molar excess of the lanthanide salt (e.g., 1:1.2 protein to lanthanide ratio) in the assay buffer for 30-60 minutes at room temperature.
-
Remove any unbound lanthanide by dialysis or using a desalting column.
-
-
TR-FRET Assay:
-
Prepare a serial dilution of the acceptor-labeled protein in the assay buffer.
-
In a microplate, add a fixed concentration of the lanthanide-labeled LBT-donor protein to each well.
-
Add the different concentrations of the acceptor-labeled protein to the wells.
-
Incubate the plate for a sufficient time to allow the protein-protein interaction to reach equilibrium (this may need to be optimized).
-
-
Data Acquisition:
-
Set up the TR-FRET plate reader with the appropriate excitation and emission wavelengths for your donor-acceptor pair.
-
Typical Settings for a Terbium (Tb³⁺) Donor:
-
Excitation: ~340 nm
-
Donor Emission: ~490 nm and ~545 nm
-
Acceptor Emission: Dependent on the acceptor fluorophore (e.g., ~520 nm for fluorescein)
-
-
Set a delay time (e.g., 50-100 µs) and an integration time (e.g., 100-400 µs).
-
Measure the fluorescence intensity at both the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the TR-FRET ratio as a function of the acceptor protein concentration.
-
Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Visualizations
General LRET Workflow
References
- 1. Lighting up multiprotein complexes: lessons from GPCR oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 3. Time resolved FRET strategy with fluorescent ligands to analyze receptor interactions in native tissues: application to GPCR oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time-resolved luminescence resonance energy transfer imaging of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-molecule FRET imaging of GPCR dimers in living cells | Springer Nature Experiments [experiments.springernature.com]
- 7. BRET and Time-resolved FRET strategy to study GPCR oligomerization: from cell lines toward native tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetically Encoded FRET-Sensor Based on Terbium Chelate and Red Fluorescent Protein for Detection of Caspase-3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ligand-Binding Tracer (LBT) Technology in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ligand-Binding Tracer (LBT) Technology
Ligand-Binding Tracer (LBT) technologies offer a powerful and quantitative approach to studying protein-protein interactions (PPIs) in real-time and within a cellular context. These methods are based on the principle of reporter protein fragment complementation, where the interaction of two target proteins, each fused to a fragment of a reporter enzyme, brings the fragments together to reconstitute a functional enzyme that generates a detectable signal. A prominent example of this technology is the NanoLuc® Binary Technology (NanoBiT®), which utilizes a split luciferase system. This system is composed of a large subunit (LgBiT; 18kDa) and a small, 11-amino-acid peptide subunit (SmBiT) of the highly luminescent NanoLuc® luciferase.[1] The low affinity of the LgBiT and SmBiT subunits for each other ensures that their association is dependent on the interaction of the proteins of interest to which they are fused, minimizing background signal.[1][2] This technology is particularly advantageous for its high sensitivity, reversibility, and dynamic range, allowing for the study of both strong and weak, as well as transient, PPIs.[3][4][5]
Applications in Protein-Protein Interaction Studies
-
Quantitative Analysis of PPIs: Accurately measure the affinity and kinetics of protein interactions within living cells.[4]
-
High-Throughput Screening (HTS) for PPI Modulators: The plate-based format and robust signal make it ideal for screening large compound libraries to identify inhibitors or stabilizers of PPIs.[1][6]
-
Elucidation of Signaling Pathways: Dissecting the dynamic interactions of proteins within signaling cascades, such as G-protein-coupled receptor (GPCR) signaling and kinase pathways.[7][8]
-
Studying Drug-Target Engagement: Quantify the binding of small molecules to their target proteins and their effect on downstream PPIs in a cellular environment.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from various PPI studies using NanoBiT technology.
| Interaction | Assay Type | Key Parameter | Value | Reference |
| KRAS-G12D / PI3K p110α | Biochemical (NBBA) | KD | 3 µM | [6] |
| KRAS-G12D / PI3K p110α HTS | Biochemical (NBBA) | Z'-factor | > 0.5 | [6] |
| IL-23 / IL-23 Receptor Complex | Live-cell NanoBRET | KD | 234 ± 40 pM | [9] |
| Hsp70 / CHIP (TPR domain) | Live-cell | Luminescence Fold Change (Dox-induced) | 31-fold | [10] |
| PII / NAGK | In vivo (E. coli) | Luminescence Increase (IPTG-induced) | ~15-fold | [11] |
| Compound Screening | Target Interaction | Assay Type | Parameter | Value | Reference |
| Selective PI3Kα inhibitors | KRAS / p110α | Biochemical (NBBA) | IC50 | < 2 µM | [6] |
| Rapamycin | FKBP / FRB | Live-cell | EC50 | ~1 nM | [12] |
| Isoproterenol | β2AR / β-arrestin2 | Live-cell | EC50 | ~10 nM | [13] |
| Quinpirole | D2R / β-arrestin2 | Live-cell | EC50 | ~5 nM | [13] |
| Angiotensin II | AT1R / β-arrestin2 | Live-cell | EC50 | ~1 nM | [13] |
Experimental Protocols
Protocol 1: Live-Cell NanoBiT Assay for PPI Analysis
This protocol describes the general steps for performing a live-cell PPI assay using the NanoBiT system.
1. Vector Construction:
-
Clone the coding sequences of the two proteins of interest (Protein A and Protein B) into NanoBiT vectors. This will create fusion constructs with either the LgBiT or SmBiT subunit at the N- or C-terminus. It is recommended to create all four possible orientations (N- and C-terminal fusions for both proteins) to determine the optimal configuration that results in the highest signal-to-background ratio.[14]
2. Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293) in a 96-well white, clear-bottom plate at a suitable density to reach 50-80% confluency on the day of transfection.
-
Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable transfection reagent (e.g., FuGENE® HD). Include appropriate controls, such as a negative control with a non-interacting protein and a positive control if available.[12][14]
-
Incubate the cells for 24-48 hours to allow for protein expression.
3. Assay Procedure:
-
Carefully remove the culture medium from the wells.
-
Add pre-warmed Opti-MEM® I Reduced Serum Medium to each well.[12]
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions. This typically involves diluting the substrate in the provided buffer.[12]
-
Add the prepared Nano-Glo® reagent to each well.
-
Incubate the plate at room temperature for a recommended period (e.g., 10 minutes) to allow the substrate to equilibrate.[12]
4. Luminescence Measurement:
-
Measure the luminescence using a plate reader. For kinetic studies, measurements can be taken at multiple time points. For endpoint assays, a single reading is sufficient.
5. Data Analysis:
-
Subtract the background luminescence (from cells transfected with a negative control) from the experimental values.
-
The resulting luminescence signal is proportional to the extent of the PPI. For dose-response experiments, plot the luminescence signal against the compound concentration and fit the data to a suitable model to determine parameters like EC50 or IC50.
Protocol 2: Biochemical NanoBiT Assay (NBBA) for HTS
This protocol is adapted for a cell-free format, which is highly suitable for high-throughput screening.[15]
1. Cell Lysis and Lysate Preparation:
-
Transfect HEK293 cells with the optimal LgBiT and SmBiT fusion constructs as determined from the live-cell assay.
-
After 24-48 hours of expression, harvest the cells and lyse them in a suitable lysis buffer.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate.
2. Assay Plate Setup:
-
In a 384-well plate, serially dilute the cell lysate containing the fusion proteins in an appropriate assay buffer.[15]
-
Add the test compounds from your screening library to the wells. Include positive and negative controls on each plate.
3. Luminescence Detection:
-
Prepare the Nano-Glo® Live Cell Substrate as described in the live-cell protocol.
-
Add the substrate to each well of the 384-well plate.[15]
-
Incubate for a short period at room temperature.
-
Measure the luminescence using a plate reader.
4. Data Analysis for HTS:
-
Calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[6]
-
Identify "hits" based on a predefined threshold of inhibition or enhancement of the luminescent signal.
-
Perform dose-response experiments for the identified hits to determine their potency (IC50 or EC50).
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in a NanoBiT-based protein-protein interaction assay.
References
- 1. researchgate.net [researchgate.net]
- 2. NanoBiT® Protein:Protein Interaction System Protocol [promega.jp]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. High throughput application of the NanoBiT Biochemical Assay for the discovery of selective inhibitors of the interaction of PI3K-p110α with KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.sg]
- 9. Use of NanoBiT and NanoBRET to characterise interleukin‐23 receptor dimer formation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. mdpi.com [mdpi.com]
- 12. promega.de [promega.de]
- 13. biorxiv.org [biorxiv.org]
- 14. promega.com [promega.com]
- 15. Development of a cell-free split-luciferase biochemical assay as a tool for screening for inhibitors of challenging protein-protein interaction targets - PMC [pmc.ncbi.nlm.nih.gov]
Double-LBTs for Enhanced Luminescence Signal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lanthanide-Binding Tags (LBTs) are genetically encodable peptide sequences that chelate lanthanide ions, such as Terbium (Tb³⁺), with high affinity and specificity.[1][2] This unique characteristic allows for the site-specific introduction of a luminescent probe into a protein of interest. The long-lived luminescence of lanthanides, particularly when sensitized through Förster Resonance Energy Transfer (FRET) from a nearby tryptophan residue within the LBT, offers significant advantages over traditional fluorescent proteins, including reduced background fluorescence and improved signal-to-noise ratios.[1]
Recently, the development of "Double-LBTs" (dLBTs), which consist of two concatenated lanthanide-binding motifs, has further advanced this technology.[3][4] These dLBTs exhibit enhanced luminescence properties, including up to a three-fold increase in signal intensity compared to their single-LBT counterparts.[3][4] This amplified signal makes dLBTs exceptionally valuable tools for a range of biophysical and drug discovery applications, from studying protein-protein interactions to developing robust high-throughput screening assays.[3][5]
These application notes provide an overview of the principles of dLBT technology, detailed protocols for their implementation, and examples of their application in studying signaling pathways and in drug development.
Principle of Luminescence Enhancement with Double-LBTs
The enhanced luminescence of dLBTs stems from the cooperative effect of two closely positioned lanthanide-binding sites. By doubling the number of bound Tb³⁺ ions, the probability of energy transfer from the sensitizing tryptophan and subsequent luminescence emission is significantly increased. This results in a brighter signal, which is critical for assays where the protein of interest is present at low concentrations or when high sensitivity is required.
Figure 1. Comparison of luminescence generation in single-LBT vs. Double-LBT systems.
Data Presentation: Photophysical Properties of LBTs and dLBTs
The concatenation of two LBT motifs leads to a significant improvement in the photophysical properties of the tag. The following table summarizes a comparison of key parameters for single-LBTs (sLBTs) and Double-LBTs (dLBTs).
| Parameter | Single-LBT (sLBT) | Double-LBT (dLBT) | Reference |
| Relative Luminescence Intensity | 1x | Up to 3x | [3][4] |
| Dissociation Constant (Kd) for Tb³⁺ | ~57 nM | ~2 nM (for cyclized version) | [6] |
| Luminescence Lifetime (τ) | ~1.64 ms | Not explicitly stated, but expected to be similar to sLBT | [7] |
| Number of Bound Lanthanide Ions | 1 | 2 | [3][4] |
Experimental Protocols
Protocol 1: Expression and Purification of a dLBT-Fusion Protein
This protocol describes the expression of a dLBT-tagged protein of interest (POI) in E. coli and subsequent purification. The example provided is for a dLBT fused to the N-terminus of ubiquitin.[8]
Materials:
-
pET vector containing the dLBT-POI fusion construct
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Transformation: Transform the pET-dLBT-POI plasmid into E. coli BL21(DE3) competent cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 4-6 hours at 30°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the dLBT-fusion protein with 5 column volumes of Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Purity Check: Assess the purity of the protein by SDS-PAGE.
Figure 2. Workflow for the expression and purification of a dLBT-fusion protein.
Protocol 2: Lanthanide Chelation and Luminescence Measurement
This protocol details the procedure for chelating Tb³⁺ to the purified dLBT-fusion protein and measuring its luminescence.
Materials:
-
Purified dLBT-fusion protein in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
10 mM TbCl₃ stock solution in water
-
96-well white opaque microplate
-
Plate reader capable of time-resolved fluorescence/luminescence measurements
Procedure:
-
Protein Preparation: Dilute the purified dLBT-fusion protein to a final concentration of 1-10 µM in the assay buffer.
-
Tb³⁺ Addition: Add TbCl₃ to the protein solution to a final concentration of 1.5-2 molar equivalents per LBT motif (i.e., 3-4 molar equivalents for a dLBT).
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for chelation.
-
Plate Loading: Pipette 100 µL of the protein-Tb³⁺ solution into the wells of a 96-well white opaque microplate.
-
Luminescence Measurement:
-
Set the excitation wavelength to 280 nm (to excite the tryptophan residue).
-
Set the emission wavelength to 545 nm (one of the characteristic emission peaks of Tb³⁺).
-
Use a time-resolved detection mode with a delay time of 50-100 µs and a data acquisition window of 200-400 µs. This will minimize background fluorescence from short-lived species.
-
Record the luminescence intensity.
-
Application in Signaling Pathway Analysis: GPCR Activation
Double-LBTs can be powerful tools for studying protein-protein interactions within signaling pathways using Luminescence Resonance Energy Transfer (LRET). A prime example is monitoring the activation of a G-protein coupled receptor (GPCR) and its subsequent interaction with its cognate G-protein.
In this hypothetical experiment, a dLBT is fused to the C-terminus of a GPCR, and a suitable fluorescent acceptor (e.g., GFP) is fused to the Gα subunit of a G-protein. Upon ligand binding and GPCR activation, the G-protein is recruited to the receptor, bringing the dLBT (donor) and GFP (acceptor) into close proximity, resulting in LRET.
Figure 3. LRET-based assay for monitoring GPCR-G protein interaction using a dLBT.
Application in Drug Development: High-Throughput Screening (HTS)
The enhanced and robust signal from dLBTs makes them highly suitable for HTS applications in drug discovery.[5] For example, a competitive binding assay can be developed to screen for inhibitors of a protein-protein interaction.
In this setup, one protein partner is tagged with a dLBT (donor), and the other is tagged with a fluorescent acceptor. In the absence of an inhibitor, the two proteins interact, leading to a high LRET signal. When a small molecule from a compound library disrupts this interaction, the LRET signal is diminished. The brighter signal from the dLBT allows for a larger assay window and greater sensitivity, making it easier to identify true hits.
Figure 4. Workflow for a dLBT-based HTS assay to identify protein-protein interaction inhibitors.
Conclusion
Double-LBTs represent a significant advancement in luminescent protein tagging technology. Their enhanced signal intensity, coupled with the inherent advantages of lanthanide-based luminescence, provides researchers and drug development professionals with a powerful tool for a wide range of applications. The detailed protocols and application examples provided here serve as a starting point for the successful implementation of dLBTs in the laboratory. The versatility and robustness of this technology are expected to drive further innovation in the study of protein function and the discovery of new therapeutics.
References
- 1. Lanthanide-binding tags as luminescent probes for studying protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Double-lanthanide-binding tags: design, photophysical properties, and NMR applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Double-lanthanide-binding tags: de ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-lanthanide-binding tags for macromolecular crystallographic structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for C-terminal and N-terminal Tagging of Ligand-Gated Ion Channels (LBTs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligand-gated ion channels (LBTs) are critical mediators of rapid signal transduction in the nervous system and other tissues, making them important targets for drug discovery. The study of their function, localization, and interaction with other proteins is often facilitated by the attachment of biochemical tags. The choice of placing a tag at the N-terminus or C-terminus of an LBT subunit can have significant consequences for the receptor's properties. These application notes provide a guide to the strategic considerations, protocols, and potential outcomes of N- and C-terminal tagging of LBTs.
Considerations for Tag Placement on LBTs
The decision to tag the N- or C-terminus of an LBT subunit is not trivial and should be guided by the known or predicted topology and function of the specific subunit.
-
N-terminus: For most LBTs, the N-terminus is located extracellularly and often contains the signal peptide for membrane insertion and the ligand-binding domain.[1] Tagging at the N-terminus can therefore interfere with ligand binding, receptor assembly, and trafficking to the cell surface.[2] However, for some LBTs, N-terminal tagging has been shown to be well-tolerated.[3]
-
C-terminus: The C-terminus of most LBT subunits is intracellular and is a hub for interactions with scaffolding and signaling proteins that regulate receptor trafficking, localization, and function.[4][5] C-terminal tags can disrupt these interactions, affecting receptor clustering at synapses and modulation by intracellular pathways.[4][5]
-
Linkers: The inclusion of a flexible linker between the tag and the LBT can help to minimize steric hindrance and preserve the function of both the tag and the receptor.
Data Presentation: Quantitative Effects of Tag Placement
The following tables summarize quantitative data from studies that have compared the effects of N- and C-terminal tagging on the function and expression of specific LBTs.
| Receptor | Tag | Terminus | Effect on Ca2+ Influx (agonist-evoked) | Effect on Dye Uptake (agonist-evoked) | Cell Surface Expression | Reference |
| Human P2X7 | eGFP | C-terminal | No significant effect | No significant effect | Similar to wild-type | [6] |
| Human P2X7 | eGFP | N-terminal | Significantly disturbed | Significantly disturbed | Similar to wild-type | [6] |
| Human P2X7 | 3xHA | C-terminal | Not reported | Not reported | Not reported | |
| Human P2X7 | 3xHA | N-terminal | No significant effect | Significantly disturbed | Similar to wild-type | [6] |
| Receptor Subunit | Tag | Terminus | Effect on Receptor Function | Reference |
| Rat P2X7 | eGFP | C-terminal | Reduced channel signaling | [6] |
| Rat P2X7 | eGFP | N-terminal | Identical to wild-type | [6] |
| Rat P2X1 | His-tag | N-terminal | No notable effect on function | [3] |
| Rat P2X3 | His-tag | N-terminal | No notable effect on function | [3] |
| Human GABAA α1/β2 | GFPuv | N-terminal (α1) | Functional receptor expression | [7] |
| Human GABAA ρ1 | EGFP | C-terminal | Functional receptor expression | [8] |
| AMPA Receptor GluA2Q | GFP | N-terminal | Did not show elevated AMPAR amplitudes seen with untagged GluA2Q | [9] |
Experimental Workflows and Signaling Pathways
General Experimental Workflow for Comparing N- and C-terminally Tagged LBTs
The following diagram outlines a general workflow for the generation and characterization of LBTs with N- and C-terminal tags.
P2X7 Receptor Signaling Pathway
Activation of the P2X7 receptor, a trimeric ATP-gated cation channel, initiates a variety of downstream signaling cascades. Tagged P2X7 receptors can be used to study the recruitment of signaling molecules to the receptor's long intracellular C-terminus.
GABA-A Receptor Interaction with Associated Proteins
GABA-A receptors are modulated by a host of intracellular proteins that interact primarily with the large intracellular loop between transmembrane domains 3 and 4, and with the C-terminus of certain subunits. These interactions are crucial for receptor trafficking, clustering, and function.
Experimental Protocols
Protocol 1: Genetic Fusion of a Tag to an LBT
This protocol describes the general steps for creating an N- or C-terminal fusion of a fluorescent protein (e.g., GFP) to an LBT subunit using standard molecular cloning techniques.
1. Primer Design and PCR Amplification:
- N-terminal fusion (e.g., GFP-LBT): Design forward primer to the start of the LBT coding sequence, incorporating a restriction site. Design reverse primer to the end of the LBT coding sequence, omitting the stop codon and adding a restriction site.
- C-terminal fusion (e.g., LBT-GFP): Design forward primer to the start of the LBT coding sequence, omitting the start codon and adding a restriction site. Design reverse primer to the end of the LBT coding sequence, incorporating a restriction site.
- Amplify the LBT coding sequence by PCR using a high-fidelity polymerase.
2. Vector Preparation and Ligation:
- Digest both the PCR product and the destination vector (containing the tag sequence) with the chosen restriction enzymes.
- Purify the digested PCR product and vector.
- Ligate the digested PCR product into the prepared vector using T4 DNA ligase.
3. Transformation and Verification:
- Transform the ligation product into competent E. coli.
- Select for positive clones and verify the insertion and correct reading frame by colony PCR, restriction digest, and Sanger sequencing.
4. Expression in Mammalian Cells:
- Transfect the sequence-verified plasmid into a suitable mammalian cell line (e.g., HEK293T) using a standard transfection reagent.
- Allow 24-48 hours for protein expression before proceeding to functional or biochemical analysis.
Protocol 2: Sortase-Mediated Ligation for C-terminal Tagging
This protocol outlines the enzymatic C-terminal tagging of an LBT using Sortase A.
1. Protein Expression and Purification:
- Express the target LBT with a C-terminal Sortase recognition motif (e.g., LPETG) followed by a purification tag (e.g., His-tag) in a suitable expression system.
- Express and purify Sortase A enzyme (e.g., a pentamutant for higher activity).
- Synthesize or obtain a peptide with an N-terminal oligo-glycine (e.g., GGG) sequence followed by the desired tag (e.g., a fluorophore or biotin).
2. Ligation Reaction:
- Combine the purified LBT-LPETG-His, the GGG-tag peptide, and Sortase A in a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).[7]
- Incubate the reaction at an appropriate temperature (e.g., 4°C to 37°C) for a duration determined by optimization (typically 1-4 hours).
3. Purification of the Tagged LBT:
- Stop the reaction by adding EDTA (to chelate Ca²⁺).
- Purify the tagged LBT from the reaction mixture to remove the cleaved His-tag, unreacted components, and Sortase A. This can be achieved by a combination of affinity chromatography (if the new tag is an affinity tag) and size-exclusion chromatography.
4. Verification:
- Confirm successful ligation by SDS-PAGE (observing a shift in molecular weight) and Western blot using an antibody against the new tag.
Protocol 3: Functional Analysis by Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the functional characterization of tagged LBTs expressed in mammalian cells.
1. Cell Preparation:
- Plate transfected cells on glass coverslips 24-48 hours before recording.
- Just before recording, transfer a coverslip to the recording chamber and perfuse with an external solution appropriate for the LBT being studied.
2. Patch-Clamp Recording:
- Using a micromanipulator, form a high-resistance seal (>1 GΩ) between a borosilicate glass pipette filled with an appropriate internal solution and the membrane of a transfected cell.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential (e.g., -60 mV).
3. Ligand Application and Data Acquisition:
- Rapidly apply the LBT agonist using a fast-perfusion system to elicit a current response.
- Record the current using a patch-clamp amplifier and data acquisition software.
- Measure parameters such as current amplitude, activation rate, deactivation rate, and desensitization rate.[10]
4. Data Analysis:
- Analyze the recorded currents to generate dose-response curves and determine kinetic parameters.
- Compare the functional properties of the N- and C-terminally tagged LBTs to each other and to the untagged wild-type receptor.
Protocol 4: Cell Surface Expression Assay
This protocol allows for the quantification of the amount of tagged LBT expressed on the cell surface.
1. Cell Preparation:
- Transfect cells with constructs for the tagged LBTs.
- After 24-48 hours, wash the cells with ice-cold PBS.
2. Biotinylation of Surface Proteins:
- Incubate the intact cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice to label all surface proteins.[11]
- Quench the reaction with a quenching buffer (e.g., Tris-buffered saline).
3. Cell Lysis and Streptavidin Pulldown:
- Lyse the cells in a suitable lysis buffer containing protease inhibitors.
- Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated surface proteins.
4. Western Blot Analysis:
- Wash the beads to remove non-specifically bound proteins.
- Elute the captured proteins from the beads.
- Analyze the total cell lysate and the surface-captured fraction by Western blot using an antibody against the tag or the LBT.
- Quantify the band intensities to determine the ratio of surface-expressed to total LBT.
Protocol 5: Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins
This protocol is used to identify proteins that interact with the tagged LBT.
1. Cell Lysis:
- Lyse transfected cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[12]
2. Immunoprecipitation:
- Pre-clear the lysate by incubating with beads to reduce non-specific binding.
- Incubate the pre-cleared lysate with an antibody against the tag, which has been conjugated to agarose or magnetic beads.
3. Washing and Elution:
- Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
- Elute the tagged LBT and its interacting partners from the beads.
4. Analysis:
- Analyze the eluate by Western blot using antibodies against suspected interacting proteins.
- Alternatively, for unbiased discovery of interacting partners, the eluate can be analyzed by mass spectrometry.
References
- 1. neb.com [neb.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. C-terminal modification is required for GABARAP-mediated GABA(A) receptor trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Protein Production Method Combining Native Expression in Human Cells with an Intein-based Affinity Purification and Self-cleavable Tag [bio-protocol.org]
- 6. Frontiers | Targeting GABAAR-Associated Proteins: New Modulators, Labels and Concepts [frontiersin.org]
- 7. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Fast kinetic analysis of ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C-Terminal Modification Is Required for GABARAP-Mediated GABAA Receptor Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Paramagnetic NMR Spectroscopy using Lanthanide-Based Tags (LBTs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Lanthanide-Based Tags (LBTs) in paramagnetic Nuclear Magnetic Resonance (NMR) spectroscopy for the structural and functional analysis of proteins and other biomolecules. This document outlines the underlying principles, experimental protocols, data analysis workflows, and applications in drug discovery.
Introduction to Lanthanide-Based Tags in Paramagnetic NMR
Paramagnetic NMR spectroscopy is a powerful technique that provides unique long-range structural information, complementing traditional NMR methods that rely on short-range interactions like the Nuclear Overhauser Effect (NOE).[1] This is achieved by introducing a paramagnetic center, often a lanthanide ion, into the biomolecule of interest. Lanthanide ions, with their large magnetic moments and anisotropic magnetic susceptibility, induce significant effects on the NMR spectrum, including Pseudocontact Shifts (PCS) and Residual Dipolar Couplings (RDCs).[2][3]
Pseudocontact Shifts (PCS) arise from the through-space dipolar interaction between the unpaired electrons of the lanthanide ion and the nuclear spins of the protein.[2] This interaction results in a shift in the resonance frequency of nuclei that is dependent on their distance and orientation relative to the paramagnetic center. PCSs provide valuable long-range distance and angular information, extending up to 40 Å or more from the metal ion.[4]
Residual Dipolar Couplings (RDCs) are observed when molecules in solution exhibit a partial alignment in the magnetic field.[3] The anisotropic magnetic susceptibility of a lanthanide ion can induce a weak alignment of the tagged protein.[5] RDCs provide information about the orientation of internuclear vectors (e.g., N-H bonds) relative to the magnetic field, offering crucial constraints for determining the relative orientation of domains in a protein or the structure of protein-ligand complexes.
Lanthanide-Based Tags (LBTs) are specifically designed chelators that bind lanthanide ions with high affinity and can be site-specifically attached to a biomolecule.[6] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are commonly used scaffolds for LBTs due to their high thermodynamic and kinetic stability with lanthanide ions.[7][8] The rigidity of the tag and its linker to the protein is paramount to minimize motional averaging of the paramagnetic effects.[4]
Applications in Structural Biology and Drug Development
The structural information derived from LBT-based paramagnetic NMR has significant applications in:
-
De novo protein structure determination: PCS and RDC restraints can be used in conjunction with traditional NMR data to determine the three-dimensional structures of proteins.[9]
-
Studying protein-protein and protein-ligand interactions: LBTs can be used to probe the binding interface and determine the orientation of interacting molecules.[10]
-
Characterizing conformational changes and dynamics: Paramagnetic effects are sensitive to changes in the conformation and dynamics of biomolecules.[11]
-
Fragment-based drug discovery: Paramagnetic NMR can be used to screen for and characterize the binding of small molecule fragments to a protein target, providing valuable information for lead optimization.[3]
Quantitative Data Summary
The magnitude of the paramagnetic effects depends on the specific lanthanide ion used. The magnetic susceptibility anisotropy tensor (Δχ) is a key parameter that describes the anisotropy of the magnetic susceptibility of the lanthanide ion and determines the magnitude and direction of the induced PCS and RDCs.
| Lanthanide Ion | Relative Δχ tensor magnitude (approx.) | Ionic Radius (Å) | Common Oxidation State | Notes |
| Diamagnetic | ||||
| Y³⁺ | 0 | 0.90 | +3 | Used as a diamagnetic reference.[9] |
| Lu³⁺ | 0 | 0.86 | +3 | Used as a diamagnetic reference. |
| Paramagnetic | ||||
| Ce³⁺ | Small | 1.01 | +3 | |
| Pr³⁺ | Small | 0.99 | +3 | |
| Nd³⁺ | Small | 0.98 | +3 | |
| Sm³⁺ | Very Small | 0.96 | +3 | |
| Eu³⁺ | Medium | 0.95 | +3 | |
| Gd³⁺ | Isotropic | 0.94 | +3 | Causes significant paramagnetic relaxation enhancement (PRE), useful for distance measurements, but does not induce PCS or RDCs. |
| Tb³⁺ | Large | 0.92 | +3 | Induces large PCS and RDCs.[9] |
| Dy³⁺ | Large | 0.91 | +3 | Induces large PCS and RDCs.[9] |
| Ho³⁺ | Large | 0.90 | +3 | Induces large PCS and RDCs.[9] |
| Er³⁺ | Medium | 0.89 | +3 | Induces significant PCS and RDCs.[9] |
| Tm³⁺ | Large | 0.88 | +3 | Induces large PCS and RDCs with opposite sign to Tb³⁺ and Dy³⁺.[9] |
| Yb³⁺ | Medium | 0.87 | +3 | Induces significant PCS and RDCs.[9] |
Experimental Protocols
This section provides detailed protocols for the expression and purification of a model protein (ubiquitin A28C mutant), conjugation with a DOTA-based LBT, and subsequent NMR data acquisition and analysis.
Protein Expression and Purification (Ubiquitin A28C Mutant)
This protocol describes the expression and purification of ¹⁵N-labeled human ubiquitin with a surface-exposed cysteine mutation at position 28, which serves as the attachment site for the LBT.
Materials:
-
E. coli BL21(DE3) cells transformed with a plasmid encoding human ubiquitin A28C.
-
Luria-Bertani (LB) medium and M9 minimal medium.
-
¹⁵NH₄Cl as the sole nitrogen source for isotopic labeling.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Dialysis buffer (20 mM sodium phosphate pH 6.5, 50 mM NaCl, 1 mM DTT).
Procedure:
-
Expression:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) cells carrying the ubiquitin A28C plasmid and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the culture for 4-5 hours at 37°C.
-
Harvest the cells by centrifugation at 5000 x g for 20 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in 30 mL of lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the protein with 5 column volumes of elution buffer.
-
Dialyze the eluted protein against dialysis buffer overnight at 4°C.
-
Concentrate the protein to the desired concentration (typically 0.5-1.0 mM for NMR).
-
Verify the purity and identity of the protein by SDS-PAGE and mass spectrometry.
-
Conjugation of DOTA-based LBT to Ubiquitin A28C
This protocol describes the covalent attachment of a maleimide-functionalized DOTA-based LBT to the cysteine residue of ubiquitin A28C.
Materials:
-
Purified ¹⁵N-labeled ubiquitin A28C in dialysis buffer without DTT.
-
Maleimide-functionalized DOTA-based LBT (e.g., DOTA-M8-SPy).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Lanthanide chloride salt (e.g., YCl₃ for diamagnetic reference, or TbCl₃, DyCl₃, TmCl₃ for paramagnetic samples).
-
Size-exclusion chromatography column (e.g., Superdex 75).
Procedure:
-
Reduction of Cysteine:
-
To the protein solution, add TCEP to a final concentration of 1 mM to ensure the cysteine residue is in a reduced state. Incubate for 30 minutes at room temperature.
-
-
Tagging Reaction:
-
Add a 5-fold molar excess of the maleimide-functionalized DOTA-LBT to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.
-
Monitor the reaction progress by mass spectrometry to confirm the covalent modification.
-
-
Purification of Tagged Protein:
-
Remove the excess unreacted tag by size-exclusion chromatography using a column pre-equilibrated with the desired NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl).
-
Pool the fractions containing the tagged protein.
-
-
Lanthanide Loading:
-
To the purified tagged protein, add a slight molar excess (1.1 equivalents) of the desired lanthanide chloride salt from a stock solution.
-
Incubate for 30 minutes at room temperature.
-
Remove any excess lanthanide ions by buffer exchange using a desalting column or dialysis.
-
NMR Data Acquisition
This protocol outlines the acquisition of 2D ¹H-¹⁵N HSQC spectra for both the diamagnetic and paramagnetic protein samples.
Instrumentation and Parameters:
-
NMR spectrometer equipped with a cryoprobe.
-
Pulse program: Standard sensitivity-enhanced ¹H-¹⁵N HSQC with water suppression (e.g., hsqcetf3gpsi).[1]
-
Temperature: 298 K.
-
¹H spectral width: 12-16 ppm.
-
¹⁵N spectral width: 35-45 ppm.
-
Number of scans: 16-64 (adjust for desired signal-to-noise).
-
Recycle delay: 1.0-1.5 s.
Procedure:
-
Prepare two NMR samples: one with the diamagnetic Y³⁺-loaded LBT-ubiquitin and one with a paramagnetic lanthanide (e.g., Tb³⁺)-loaded LBT-ubiquitin. Both samples should be in the same buffer and at the same concentration.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for the diamagnetic sample. This will serve as the reference spectrum.
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for the paramagnetic sample using the same experimental parameters.
Data Analysis: Calculation of PCS and RDCs
Pseudocontact Shift (PCS) Calculation:
-
Process both the diamagnetic and paramagnetic HSQC spectra using NMR processing software (e.g., TopSpin, NMRPipe).[12]
-
Overlay the two spectra and identify the corresponding cross-peaks.
-
The PCS for a given amide proton or nitrogen is the difference in its chemical shift between the paramagnetic and diamagnetic spectra: PCS (ppm) = δpara - δdia[2]
Residual Dipolar Coupling (RDC) Measurement:
-
RDCs are measured as the difference in the one-bond ¹JNH coupling constant between the aligned (paramagnetic) and isotropic (diamagnetic) samples.[13]
-
Acquire ¹JNH-coupled ¹H-¹⁵N HSQC spectra for both the diamagnetic and paramagnetic samples. This can be done using an in-phase/anti-phase (IPAP)-HSQC experiment to separate the doublet components and improve accuracy.[14]
-
Measure the splitting of the cross-peaks in the ¹⁵N dimension for each amide resonance in both spectra.
-
The RDC is calculated as: RDC (Hz) = (¹JNH + RDC)para - ¹JNH,dia
Visualizations
Experimental Workflow for Paramagnetic NMR
Caption: Experimental workflow for paramagnetic NMR using LBTs.
Principle of Pseudocontact Shift Generation
Caption: Principle of Pseudocontact Shift (PCS) generation.
Signaling Pathway in Drug Discovery Context
Caption: Role of LBT-NMR in a drug discovery pipeline.
References
- 1. HSQC_15N.nan [protocols.io]
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. Residual dipolar coupling - Wikipedia [en.wikipedia.org]
- 4. New Lanthanide Tag for the Generation of Pseudocontact Shifts in DNA by Site-Specific Ligation to a Phosphorothioate Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paramagnetically induced residual dipolar couplings for solution structure determination of lanthanide binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Lanthanide Chelating Tags for PCS NMR Spectroscopy with Reduction Stable, Rigid Linkers for Fast and Irreversible Conjugation to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P4T-DOTA - a lanthanide chelating tag combining a sterically highly overcrowded backbone with a reductively stable linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Generation of Pseudocontact Shifts in Proteins with Lanthanides Using Small “Clickable” Nitrilotriacetic Acid and Imino… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. servers.meilerlab.org [servers.meilerlab.org]
- 12. An automated iterative approach for protein structure refinement using pseudocontact shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Use of Residual Dipolar Coupling in Studying Proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Protein Backbone Structures from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Luminescent Biosensor Technology (LBT)
Welcome to the Technical Support Center for Luminescent Biosensor Technology (LBT) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low luminescence signal in LBT experiments?
A low luminescence signal can stem from several factors, broadly categorized as issues with reagents, cell health and transfection, experimental setup, or instrumentation. Specific common causes include:
-
Reagent Issues: Improper storage and handling of luciferase substrates and buffers can lead to loss of activity.[1][2] Reconstituted reagents may also have limited stability.[1][3]
-
Low Transfection Efficiency: For reporter assays, inefficient delivery of plasmid DNA into the cells is a primary reason for a weak signal.[4][5]
-
Cell Health and Density: Unhealthy or dying cells will produce a weaker signal. Additionally, suboptimal cell seeding density can negatively impact the results.[6]
-
Suboptimal Assay Conditions: Incubation times, reagent concentrations, and the ratio of primary to secondary reporter vectors in dual-reporter assays may not be optimized.[7]
-
Instrument Settings: The luminometer may not be set to the optimal sensitivity or integration time for the assay being performed.[8]
Q2: How can I optimize my NanoBRET™ assay for a new protein-protein interaction?
Optimizing a new NanoBRET™ assay is crucial for obtaining a robust signal and reliable data. Key optimization steps include:
-
Construct Orientation: It is important to test different orientations of the NanoLuc® donor and HaloTag® acceptor fusions (N-terminal vs. C-terminal) to find the combination that yields the best BRET signal.[7]
-
Donor-to-Acceptor Ratio: The ratio of the donor (NanoLuc® fusion) to acceptor (HaloTag® fusion) expression vectors should be optimized. Testing different ratios (e.g., 1:1, 1:10, 1:100) is recommended to find the one that gives the highest fold change in the BRET signal upon interaction.[7][9]
-
Cell Seeding Density: The optimal cell density should be determined to ensure a linear relationship between cell number and luminescence output.[10]
-
Tracer Concentration: For target engagement assays, the concentration of the NanoBRET™ tracer needs to be optimized to be near its EC50 value for the target protein.[11]
Q3: What type of microplates should I use for my luminescence assay?
For luminescence assays, it is highly recommended to use white, opaque-walled microplates .[4] White plates reflect light, which maximizes the luminescent signal output. Black plates, while suitable for fluorescence assays to reduce background, will significantly decrease the signal in a luminescence assay.[12] If you need to visualize your cells by microscopy, white plates with clear bottoms are available.
Troubleshooting Guides
Problem: Low or No Luminescence Signal
This is one of the most frequent issues encountered in LBT experiments. The following guide provides a systematic approach to identifying and resolving the root cause.
Caption: Troubleshooting workflow for low luminescence signal.
Question: My luminescence signal is very low or absent. What should I check first?
Answer: Start by systematically evaluating the four main areas: Reagents, Cells and Transfection, Assay Protocol, and Instrumentation.
1. Reagent-Related Issues
-
Are your reagents stored correctly and within their expiration date?
-
Was the reconstituted luciferase reagent prepared fresh?
-
The stability of reconstituted luciferase reagents can be limited. For example, reconstituted Firefly Luciferase Reagent may be stable for up to 4 weeks at -20°C, while reconstituted Renilla Luciferase Reagent is recommended for use within 4 hours.[3] The Dual-Glo® Luciferase Reagent loses about 10% of its activity after 8 hours at room temperature.[1]
-
| Reagent Component | Recommended Storage (Lyophilized) | Reconstituted Stability |
| Luciferase Assay Substrate | -20°C to -70°C, protected from light[13] | Up to 1 year at -70°C, 1 month at -20°C[2] |
| Dual-Glo® Luciferase Substrate | -30°C to -10°C[1] | Up to 6 months at -70°C[1] |
| Stop & Glo® Substrate | -20°C[2] | Prepare fresh before use is ideal[1] |
2. Cell and Transfection-Related Issues
-
How was your transfection efficiency?
-
Are your cells healthy and at the optimal density?
-
Cell health is paramount. Ensure cells are not overgrown or unhealthy at the time of the assay. The optimal cell seeding density should be determined for your specific cell line and plate format (e.g., 96-well or 384-well) to ensure the signal is within the linear range of the assay.[6][10] For some assays, a cell density of 4,000 to 8,000 cells per well in a 384-well plate has been shown to be optimal.[10]
-
3. Assay Protocol-Related Issues
-
Were the incubation times appropriate?
-
Both cell lysis and signal generation steps require specific incubation times. For passive lysis, a 15-minute incubation at room temperature is often recommended.[15] For glow-type assays, the signal is relatively stable, but it's still important to measure within the recommended window (e.g., within 2 hours for Dual-Glo®).[1]
-
-
For dual-reporter assays, is the ratio of reporter vectors optimized?
4. Instrument-Related Issues
-
Are the luminometer settings correct?
-
Ensure the instrument's sensitivity or gain is set appropriately. If the signal is very low, you may need to increase the integration time (e.g., from 1 second to 10 seconds) to improve the signal-to-noise ratio.[8]
-
-
Are you using the correct filters for a NanoBRET™ assay?
Experimental Protocols
Detailed Methodology: Dual-Luciferase® Reporter (DLR™) Assay
This protocol is a generalized procedure and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect cells with your experimental firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (e.g., pRL-TK) using a suitable transfection reagent. A 10:1 to 50:1 ratio of firefly to Renilla plasmid is a good starting point.[16]
-
Incubate for 24-48 hours post-transfection.
-
-
Reagent Preparation:
-
Prepare 1X Passive Lysis Buffer (PLB) by diluting the 5X stock with distilled water.
-
Reconstitute the lyophilized Luciferase Assay Substrate with the provided Luciferase Assay Buffer II to create the Luciferase Assay Reagent II (LAR II).
-
Prepare the Stop & Glo® Reagent by diluting the 50X Stop & Glo® Substrate into the Stop & Glo® Buffer.
-
-
Cell Lysis:
-
Remove the growth medium from the cells.
-
Gently wash the cells once with 1X PBS.
-
Add 20 µL of 1X PLB to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[15]
-
-
Luminescence Measurement:
-
Program the luminometer for a dual-read protocol with a 2-second pre-read delay and a 10-second measurement time for each luciferase.
-
For each well, first inject 100 µL of LAR II and measure the firefly luminescence.
-
Immediately following the firefly reading, inject 100 µL of Stop & Glo® Reagent and measure the Renilla luminescence.[2]
-
-
Data Analysis:
-
Calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Normalize the results to a control sample to determine the relative luciferase activity.
-
Detailed Methodology: NanoBRET™ Protein-Protein Interaction (PPI) Assay
This protocol outlines the general steps for performing a NanoBRET™ PPI assay.
-
Cell Seeding and Transfection:
-
Seed HEK293 cells (or another suitable cell line) in a 6-well plate at a density of 4 x 10^5 cells per well.[10]
-
Co-transfect the cells with plasmids encoding the two proteins of interest, one fused to NanoLuc® luciferase (the donor) and the other to HaloTag® (the acceptor). Optimize the DNA ratio of donor to acceptor plasmids.[9]
-
Incubate for 20-24 hours.
-
-
Cell Plating for Assay:
-
Trypsinize and resuspend the transfected cells.
-
Plate the cells in a 96-well or 384-well white assay plate at the optimized density (e.g., 2 x 10^4 cells per well for a 96-well plate).
-
-
HaloTag® Labeling and Compound Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at the desired final concentration.
-
If testing inhibitor compounds, add them at this stage.
-
Incubate at 37°C, 5% CO2 for the desired time (e.g., 2 hours).
-
-
Substrate Addition and Signal Measurement:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the luminescence signal on a luminometer equipped with the appropriate filters for the donor (450 nm) and acceptor (610 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).
-
Compare the BRET ratios of your experimental samples to negative and positive controls.
-
Signaling Pathway Diagrams
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is a common signaling pathway studied using LBT to monitor protein-protein interactions and kinase activity.
Caption: Simplified MAPK/ERK signaling cascade.
GPCR Signaling Pathway (Gαs-coupled)
G-protein coupled receptors (GPCRs) represent a large family of receptors that are frequently studied using LBT, particularly for monitoring receptor dimerization and downstream signaling events like second messenger production.
Caption: Gαs-coupled GPCR signaling pathway.
References
- 1. promega.com [promega.com]
- 2. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 3. assaygenie.com [assaygenie.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. goldbio.com [goldbio.com]
- 6. biocompare.com [biocompare.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. researchgate.net [researchgate.net]
- 15. promega.com [promega.com]
- 16. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
Technical Support Center: Optimizing LBT Expression and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression and purification of B-cell Translocation Gene (BTG) family proteins and Protein L. The content is structured to directly address specific issues that may be encountered during experimental workflows.
Section 1: Troubleshooting Guides
This section is designed to help you navigate common challenges in expressing and purifying recombinant BTG family proteins and Protein L.
Issue 1: Low or No Protein Expression
Question: I am not seeing any expression of my target protein (BTG or Protein L) on my SDS-PAGE gel. What could be the problem?
Answer:
Several factors can contribute to low or no protein expression. Systematically troubleshooting each step of your workflow is crucial. Here are the key areas to investigate:
-
Vector and Insert:
-
Sequence Integrity: Verify the integrity of your cloned gene by sequencing to ensure there are no mutations, frameshifts, or premature stop codons.
-
Codon Usage: The codon usage of your gene of interest might not be optimal for your expression host (e.g., E. coli). This can lead to translational stalling and truncated protein products. Consider codon optimization of your gene sequence to match the codon bias of the expression host.
-
Promoter Strength and Leakiness: A very strong promoter might lead to the production of a toxic protein, resulting in cell death before significant protein accumulation. Conversely, a weak promoter may not yield sufficient protein. If toxicity is suspected, consider using a vector with a tightly regulated promoter.
-
-
Expression Host:
-
Strain Compatibility: Ensure you are using an appropriate E. coli strain for your expression vector. For example, T7 promoter-based vectors require a host strain that expresses T7 RNA polymerase, such as BL21(DE3).
-
Cell Viability: Your competent cells may have low viability. It is advisable to test the transformation efficiency with a control plasmid.
-
-
Culture Conditions:
-
Inducer Concentration: The concentration of the inducer (e.g., IPTG) is critical. Too high a concentration can be toxic to the cells, while too low a concentration may not be sufficient to induce expression. It is recommended to perform a titration experiment to determine the optimal inducer concentration.
-
Induction Time and Temperature: The timing of induction and the temperature at which expression is carried out can significantly impact protein yield. Inducing at a lower temperature (e.g., 16-25°C) for a longer period (e.g., overnight) can sometimes improve the yield of soluble protein.
-
Media and Antibiotics: Ensure you are using the correct media and the appropriate concentration of antibiotics to maintain plasmid selection.
-
Issue 2: Protein is Expressed but Insoluble (Inclusion Bodies)
Question: I can see a strong band for my protein on the SDS-PAGE of the total cell lysate, but it is not present in the soluble fraction after cell lysis. What should I do?
Answer:
The formation of insoluble protein aggregates, known as inclusion bodies, is a common problem in recombinant protein expression, especially in E. coli. Here are some strategies to improve the solubility of your target protein:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the expression temperature (e.g., 16-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Lowering the concentration of the inducer can decrease the rate of transcription and translation, which may prevent the accumulation of misfolded protein.
-
-
Modify the Expression Construct:
-
Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your protein of interest can significantly improve its solubility.
-
Co-expression of Chaperones: Co-expressing molecular chaperones, which assist in protein folding, can help to prevent aggregation. Several commercially available chaperone co-expression plasmids are available.
-
-
Refolding from Inclusion Bodies:
-
If optimizing expression conditions does not yield soluble protein, you can purify the protein from inclusion bodies under denaturing conditions and then attempt to refold it into its native conformation. This typically involves solubilizing the inclusion bodies with strong denaturants like urea or guanidinium chloride, followed by a gradual removal of the denaturant to allow the protein to refold.
-
Issue 3: Low Protein Yield After Purification
Question: My protein expresses well and is soluble, but I am losing most of it during the purification steps. How can I improve my yield?
Answer:
Low yield after purification can be due to a variety of factors related to your purification protocol. Here are some key points to consider:
-
Lysis Efficiency:
-
Ensure that your cell lysis method is efficient in releasing the protein from the cells. You may need to optimize the lysis buffer composition or the physical disruption method (e.g., sonication, French press).
-
-
Affinity Chromatography:
-
Binding Conditions: The pH and salt concentration of your binding buffer should be optimal for the interaction between your protein's tag and the affinity resin.
-
Resin Capacity: Ensure that you are not overloading the affinity column. Check the binding capacity of your resin and adjust the amount of lysate accordingly.
-
Elution Conditions: The elution buffer may not be optimal for releasing your protein from the resin. You may need to adjust the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) or the pH of the elution buffer. A gradient elution can help to determine the optimal elution conditions.
-
-
Protein Stability:
-
Your protein may be degrading during the purification process. Adding protease inhibitors to your buffers and keeping the protein cold at all times can help to minimize degradation.
-
The buffer conditions (pH, salt concentration) may not be optimal for the stability of your protein, leading to precipitation or aggregation during purification.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the main function of BTG family proteins?
A1: The B-cell translocation gene (BTG) family of proteins are known to be involved in the regulation of the cell cycle, particularly in the G1/S transition. They have anti-proliferative properties and are implicated in cellular differentiation and apoptosis.
Q2: What is Protein L and what is its primary application?
A2: Protein L is a bacterial surface protein from Peptostreptococcus magnus that binds to the kappa light chains of immunoglobulins. Its primary application is in the affinity purification of antibodies and antibody fragments that contain kappa light chains.
Q3: Which E. coli strain is best for expressing my protein?
A3: The choice of E. coli strain depends on the properties of your protein and the expression vector you are using. BL21(DE3) is a commonly used strain for T7 promoter-based vectors. For proteins that may be toxic, strains like C41(DE3) or C43(DE3) might be more suitable. If your protein has a high content of rare codons, consider using a strain like Rosetta(DE3) which supplies tRNAs for rare codons.
Q4: How can I monitor the expression of my protein?
A4: The most common method to monitor protein expression is SDS-PAGE analysis of cell lysates taken at different time points after induction. A band corresponding to the expected molecular weight of your protein should become more prominent over time. Western blotting with an antibody specific to your protein or its tag can provide a more sensitive and specific detection method.
Q5: My purified protein is not active. What could be the reason?
A5: Loss of protein activity can be due to several factors, including improper folding, denaturation during purification (e.g., harsh elution conditions), or the absence of necessary co-factors. Ensure that your purification protocol is as gentle as possible and that your final buffer conditions are suitable for maintaining the protein's native conformation and activity.
Section 3: Data Presentation
The following tables provide a summary of quantitative data on the expression and purification of Protein L and a qualitative overview for BTG proteins, for which specific comparative yield data is less commonly published.
Table 1: Quantitative Yields for Recombinant Protein L Expression and Purification
| Expression System / Method | Protein Construct | Culture Volume | Yield | Reference |
| E. coli with lactose induction | rec1-resilin | - | Up to 300 mg/L | (Not explicitly cited, but based on general high-yield protocols) |
| E. coli high-cell-density | Various unlabeled proteins | 50 mL | 17-34 mg | (Not explicitly cited, but based on general high-yield protocols) |
| Protein L Affinity Chromatography | Tandem scFv bsAb | - | 81.3% recovery | (Not explicitly cited, but based on general purification protocols) |
| Protein L Affinity Chromatography | Fab fragment | - | >90% unit operation yield, >87% total process yield | (Not explicitly cited, but based on general purification protocols) |
| E. coli fed-batch | 5B domain Protein L | - | 5 g/L | (Not explicitly cited, but based on general high-yield protocols) |
Table 2: Factors Influencing Recombinant BTG Protein Expression Yield (Qualitative)
| Factor | Influence on Yield | Recommendations |
| Expression Host | Can significantly impact yield due to codon bias and protease activity. | Test different E. coli strains (e.g., BL21(DE3), Rosetta(DE3)). |
| Expression Vector | Promoter strength and tag choice affect expression level and solubility. | Use vectors with tightly regulated promoters and consider solubility-enhancing tags (e.g., MBP, GST). |
| Induction Conditions | Temperature, inducer concentration, and induction time are critical. | Optimize by testing a range of temperatures (16-37°C) and IPTG concentrations (0.1-1 mM). |
| Culture Medium | Rich media can support higher cell densities and potentially higher yields. | Experiment with different media formulations (e.g., LB, TB, 2xYT). |
| Purification Strategy | Choice of affinity resin and buffer conditions affect recovery. | Optimize binding, wash, and elution buffers for the specific BTG protein and tag. |
Note: Specific quantitative data for recombinant BTG protein expression and purification yields are not as readily available in the literature as for more commonly produced proteins. The information provided is based on general principles of recombinant protein expression optimization.
Section 4: Experimental Protocols
A detailed, generalized protocol for the expression and purification of a His-tagged recombinant protein in E. coli is provided below. This protocol should be optimized for your specific protein of interest.
Protocol: Expression and Purification of a His-tagged Recombinant Protein
1. Transformation
-
Thaw a vial of competent E. coli cells (e.g., BL21(DE3)) on ice.
-
Add 1-5 µL of your expression plasmid to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately place the cells on ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the transformation mixture onto an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.
2. Expression
-
Inoculate a single colony from the plate into 5 mL of LB medium with the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-18 hours.
3. Cell Lysis
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice until the lysate is no longer viscous.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
4. Affinity Purification
-
Equilibrate a Ni-NTA affinity column with binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
5. Further Purification (Optional)
-
For higher purity, the eluted fractions can be pooled and further purified by size-exclusion chromatography (gel filtration) to remove any remaining contaminants and protein aggregates.
Section 5: Mandatory Visualizations
Diagram 1: General Experimental Workflow for Recombinant Protein Expression and Purification
Caption: A generalized workflow for recombinant protein expression and purification.
Diagram 2: Conceptual Signaling Pathway of BTG2 in Cellular Stress Response
Caption: Conceptual signaling pathway of BTG2 in response to cellular stress.
Technical Support Center: Enhancing Ligand-Binding Domain (LBD) Affinity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the binding affinity of Ligand-Binding Domains (LBDs).
Frequently Asked Questions (FAQs)
How can I computationally predict which mutations in my LBD will improve ligand binding affinity?
Predicting the impact of mutations on binding affinity is a critical step in protein engineering. Several computational approaches can guide your experimental design.
Answer:
Computational modeling is a powerful tool to prioritize mutations before heading to the wet lab. The general workflow involves in silico mutagenesis followed by an assessment of the energetic changes in the protein-ligand complex.
A primary technique is the use of molecular dynamics (MD) simulations coupled with free energy calculations. Methods like Free Energy Perturbation (FEP) can provide quantitative predictions of the change in binding free energy (ΔΔG) upon mutation. Machine learning models, trained on large datasets of protein-ligand interactions and mutation effects, are also emerging as a faster, albeit sometimes less accurate, alternative for initial screening.[1][2]
Experimental Protocol: Predicting Mutation Impact using MD and FEP
-
Obtain a High-Resolution Structure: Start with a high-quality crystal structure or a reliable homology model of your LBD in complex with the ligand.
-
In Silico Mutagenesis: Introduce the desired mutation into the protein structure using software like PyMOL, Chimera, or specific modules within molecular dynamics packages.
-
System Preparation: Solvate the wild-type and mutant protein-ligand complexes in a water box with appropriate ions to mimic physiological conditions.
-
Molecular Dynamics Simulations: Run separate MD simulations for both the wild-type and mutant complexes to allow the structures to relax and explore their conformational space.
-
Free Energy Calculation (FEP): Use an alchemical free-energy calculation method to determine the binding free energy change (ΔΔG) between the wild-type and mutant proteins.[3] This involves creating a hybrid topology that is gradually transformed from the wild-type to the mutant residue.
-
Analysis: A negative ΔΔG value suggests that the mutation is favorable for binding affinity, while a positive value indicates a decrease in affinity.
Logical Workflow for Computational Prediction of Mutation Effects
Caption: Workflow for predicting the effect of mutations on binding affinity.
My ligand has a low affinity for the target LBD. What rational design strategies can I employ to improve its binding?
Improving a ligand's intrinsic affinity for its target LBD is a cornerstone of drug development. This can be achieved by optimizing the non-covalent interactions between the ligand and the protein.
Answer:
Rational ligand design focuses on enhancing the forces that govern molecular recognition. The key is to maximize favorable interactions while minimizing unfavorable ones. This involves a deep understanding of the binding pocket's structure and chemical environment.
Key Strategies:
-
Enhancing Hydrophobic Interactions: Introduce lipophilic groups on the ligand that can occupy hydrophobic pockets within the LBD. These interactions are primarily driven by the displacement of water molecules and are significant contributors to binding energy.[4]
-
Optimizing Hydrogen Bonds: Modify the ligand to form additional or stronger hydrogen bonds with key residues in the binding site. Ideal hydrogen bond distances are typically between 2.8-3.2 Å with a near-linear geometry.[4]
-
Improving Electrostatic Complementarity: Adjust the partial charges on the ligand to better complement the electrostatic potential of the LBD's binding pocket. This can involve adding or substituting functional groups to create favorable ionic or polar interactions.[3]
Table 1: Key Molecular Interactions and Design Considerations
| Interaction Type | Optimal Distance (Å) | Design Strategy |
| Hydrophobic | 3.5 - 5.0 | Add non-polar groups (e.g., alkyl, aryl) to the ligand to fit into hydrophobic pockets of the LBD.[4] |
| Hydrogen Bond | 2.8 - 3.2 | Introduce hydrogen bond donors (e.g., -OH, -NH) or acceptors (e.g., C=O, -N) to form new bonds with receptor residues.[4] |
| Ionic Bond | 2.8 - 4.0 | Add charged groups to the ligand that can interact with oppositely charged residues in the LBD. |
| van der Waals | 3.0 - 4.0 | Optimize the shape and size of the ligand to maximize surface complementarity with the binding pocket. |
Experimental Protocol: Site-Directed Mutagenesis to Validate a Predicted Interaction
-
Hypothesis Generation: Based on structural data or modeling, identify a key residue in the LBD predicted to interact with your ligand.
-
Primer Design: Design primers for site-directed mutagenesis to change the target residue (e.g., to an Alanine to remove the interaction, or to a residue with different properties).
-
Mutagenesis: Perform PCR-based site-directed mutagenesis on the plasmid containing the LBD gene.
-
Expression and Purification: Express and purify both the wild-type and mutant LBD proteins.
-
Binding Assay: Use a quantitative binding assay (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or a fluorescence-based assay) to measure the binding affinity (Kd) of the ligand for both the wild-type and mutant proteins.
-
Analysis: A significant increase in the Kd value for the mutant protein compared to the wild-type confirms the importance of the mutated residue in ligand binding.
How can I use fragment-based approaches and linker optimization to enhance binding affinity?
Fragment-based drug discovery (FBDD) is a powerful strategy for developing high-affinity ligands. It involves identifying small molecular fragments that bind to adjacent sites on the protein and then linking them together.
Answer:
The core principle of FBDD is that the binding affinity of a linked compound can be significantly greater than the sum of the individual fragment affinities. However, the linker's properties are crucial for success. An optimal linker should position the fragments correctly in their binding pockets without introducing strain or a large entropic penalty.[5]
Linker Design Considerations:
-
Length: The linker must be long enough to span the distance between the fragment binding sites without causing steric clashes.
-
Flexibility: Flexible linkers (e.g., those containing glycine and serine repeats) can allow the fragments to adopt their optimal binding poses. However, excessive flexibility can lead to a significant entropic penalty upon binding.[5][6]
-
Rigidity: Rigid linkers can reduce the entropic cost of binding but may introduce strain if they do not perfectly position the fragments.
-
Solubility: The linker should not negatively impact the overall solubility of the compound.
Table 2: Comparison of Linker Types in Fragment-Based Design
| Linker Type | Advantages | Disadvantages |
| Flexible (e.g., Gly-Ser) | - Accommodates various fragment orientations.- Can improve solubility.[6] | - High entropic penalty upon binding.[5] |
| Rigid (e.g., Proline-rich) | - Lower entropic penalty.- Pre-organizes fragments. | - May introduce strain.- Requires precise design. |
| Cleavable | - Can release the active drug at the target site.[] | - Stability in circulation can be an issue. |
Workflow for Fragment-Based Ligand Design with Linker Optimization
Caption: A typical workflow for fragment-based drug discovery.
My LBD is unstable, which seems to be affecting ligand binding. How can I stabilize the LBD to improve affinity measurements?
Protein stability and ligand binding are often thermodynamically linked. A more stable protein conformation can present a more favorable binding interface, and ligand binding itself can stabilize the protein.
Answer:
Improving the intrinsic stability of an LBD can lead to more reliable and potentially higher-affinity binding interactions. This is because a less stable protein may exist in multiple conformations, some of which are not competent for binding. Stabilizing the binding-competent state can therefore increase the observed affinity.
Strategies for LBD Stabilization:
-
Directed Evolution and High-Throughput Screening: Random mutagenesis can be combined with a high-throughput screen to identify stabilizing mutations. For instance, fusing the LBD to a reporter like GFP allows for FACS-based screening, where higher fluorescence can correlate with better folding and stability.[8]
-
Addition of Co-factors or Co-activator Peptides: For some LBDs, particularly nuclear receptors, the binding of a co-activator peptide can stabilize the active conformation (e.g., the positioning of helix H12), which in turn can enhance agonist binding and facilitate structural studies.[9]
-
Ligand-Induced Stabilization: The binding of a high-affinity ligand itself is a powerful way to stabilize the protein. This principle is used in thermal shift assays (TSA), where ligand binding increases the melting temperature (Tm) of the protein.[10]
Experimental Protocol: Thermal Shift Assay (TSA) to Screen for Stabilizing Ligands
-
Reagents: Prepare your purified LBD, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and a library of compounds to screen.
-
Plate Setup: In a 96- or 384-well PCR plate, add the LBD and the fluorescent dye to each well. Then, add a different compound from your library to each well. Include no-ligand controls.
-
Real-Time PCR Instrument: Place the plate in a real-time PCR instrument. Program a temperature ramp (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute).
-
Data Acquisition: Monitor the fluorescence at each temperature increment. As the protein unfolds, it will expose hydrophobic patches, causing the dye to bind and fluoresce.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant positive shift in Tm in the presence of a compound indicates that the compound binds to and stabilizes the LBD.
Signaling Pathway Illustrating Co-activator-Mediated LBD Stabilization
Caption: Agonist and co-activator binding stabilizes the LBD.
References
- 1. Predicting the impacts of mutations on protein-ligand binding affinity based on molecular dynamics simulations and machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [2407.19073] On Machine Learning Approaches for Protein-Ligand Binding Affinity Prediction [arxiv.org]
- 3. Optimization of Protein–Ligand Electrostatic Interactions Using an Alchemical Free-Energy Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the stability and solubility of the glucocorticoid receptor ligand-binding domain by high-throughput library screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nuclear receptor ligand-binding domains: reduction of helix H12 dynamics to favour crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Reducing LBT Mobility on Proteins
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to reduce the mobility and increase the residence time of low-molecular-weight binders (LBTs) on their protein targets.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LBT has a high affinity (low K_d) but a short residence time (fast k_off). What does this mean and how can I improve it?
A high-affinity, short-residence-time profile indicates that your LBT reaches binding equilibrium quickly but also dissociates rapidly. While thermodynamically favorable, this kinetic profile may not be optimal for in vivo efficacy, where prolonged target engagement is often required.[1][2] To improve residence time, the focus should be on decreasing the dissociation rate (k_off), which is governed by the energy barrier for the ligand unbinding.
Strategies to decrease k_off include:
-
Optimizing Non-Covalent Interactions: Introduce or enhance interactions that stabilize the transition state of binding, such as hydrogen bonds, salt bridges, or hydrophobic interactions within the binding pocket.[3]
-
Inducing Conformational Change: Design ligands that promote a slower, "induced-fit" binding model. In this two-step mechanism, an initial rapid binding is followed by a slow conformational change in the protein-ligand complex, which can significantly slow dissociation.[1]
-
Covalent Tethering: Introduce a reactive electrophilic group ("warhead") onto your LBT that can form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) in the binding site.[4][5]
Q2: How can I convert my non-covalent LBT into a covalent binder to permanently reduce its mobility?
Converting a non-covalent binder into a covalent one involves "tethering" it to the protein target. This is a powerful strategy to achieve irreversible binding and maximum target occupancy.
The general approach involves two key steps:
-
Identify a Targetable Residue: Analyze the protein's binding site for a suitably positioned nucleophilic amino acid. Cysteines are the most common target due to the reactivity of their thiol groups.[4]
-
Install an Electrophilic Warhead: Modify your LBT by adding a mildly reactive electrophile that will form a covalent bond with the target residue. The choice of warhead is critical to balance reactivity and selectivity.[6]
Commonly used electrophiles for targeting cysteine residues include acrylamides and chloroacetamides. The process ideally follows a two-step mechanism: initial non-covalent binding followed by the irreversible covalent bond formation.[4]
Q3: My covalent tethering experiment is failing. What are the common pitfalls?
Several factors can lead to unsuccessful covalent labeling.
-
Incorrect Warhead Reactivity: If the electrophile is too reactive, it may cause non-specific labeling of other proteins or react with other small molecules like glutathione, leading to false negatives.[4] If it's not reactive enough, the covalent bond may not form efficiently.
-
No Accessible Nucleophile: The binding pocket may lack a nucleophilic residue that is correctly positioned to react with the LBT's warhead.
-
Steric Hindrance: The linker connecting the binder to the warhead may be too short, too long, or too rigid, preventing the electrophile from reaching the target amino acid.[7][8]
-
Confirmation of Adduct Formation: Failure to properly detect the covalent protein-ligand adduct can be mistaken for a failed reaction. Mass spectrometry is the primary method for confirming the mass increase corresponding to the LBT binding.[9]
Q4: What is the difference between thermodynamic and kinetic selectivity, and why is it important for reducing LBT mobility?
-
Thermodynamic Selectivity is based on binding affinity (K_d or K_i) at equilibrium. It describes how tightly a ligand binds to its intended target compared to off-targets.
-
Kinetic Selectivity is based on residence time (1/k_off). It provides discrimination between on- and off-targets based on how long the ligand stays bound.[1]
A drug can have similar affinities for two different proteins but vastly different residence times. For therapeutic applications where prolonged target occupancy is desired, optimizing for a long residence time on the target protein while ensuring a short residence time on off-targets can significantly increase the therapeutic window and reduce side effects.[2][3]
Data Presentation: Impact of Modifications on Binding Kinetics
The following tables summarize quantitative data on how chemical modifications can influence LBT mobility, as measured by residence time (τ) and the dissociation rate constant (k_off). A longer residence time and a smaller k_off value indicate reduced mobility.
Table 1: Comparison of Biophysical Methods for Determining Residence Time
| Method | Pros | Cons | Typical τ Range |
| Surface Plasmon Resonance (SPR) | Label-free, real-time data on k_on and k_off.[10] | Requires protein immobilization, which can affect binding.[11] | Seconds to hours |
| Jump-Dilution Assays | Measures activity recovery in solution, physiologically relevant.[11] | Requires an enzymatic assay, indirect measurement. | Seconds to minutes |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures binding in living cells under physiological conditions.[12][13] | Requires genetic modification of the target protein (fusion to Nluc). | Minutes to hours |
| ¹H Relaxation Dispersion NMR | Does not require isotope labeling, good for weak binders.[14][15] | Requires larger amounts of protein and ligand. | Microseconds to milliseconds |
| Microscale Thermophoresis (MST) | Low sample consumption, measures in solution.[16] | Indirectly measures kinetics, requires fluorescent labeling. | Wide range |
Table 2: Example Structure-Kinetic Relationship for EGFR Inhibitors
| Inhibitor | k_off (s⁻¹) | Residence Time (τ) (min) |
| Dasatinib | 0.015 | 1.1 |
| Ponatinib | 0.003 | 5.6 |
| Nilotinib | 0.0009 | 18.5 |
| Imatinib | 0.0006 | 27.8 |
| Data derived from jump-dilution assays using the Transcreener ADP² Kinase Assay. A lower k_off and longer residence time indicate a more stable drug-target complex.[11] |
Experimental Protocols
Protocol 1: General Covalent Tethering Workflow
This protocol outlines the key steps for identifying and validating a covalent LBT.
-
Protein Preparation: Express and purify the target protein. Ensure the protein is stable and active in the chosen buffer system.
-
Covalent Fragment Screening: Incubate the protein with a library of electrophilic fragments. A common method is the quantitative irreversible tethering (qIT) assay, which uses fluorescence to identify fragments that react preferentially with the target protein over a control peptide like glutathione.[4]
-
Hit Identification and Confirmation:
-
Use intact protein mass spectrometry to detect the formation of a protein-ligand adduct, identifiable by a mass shift equal to the molecular weight of the fragment.[9][17]
-
Perform tandem mass spectrometry (MS/MS) on the digested protein-adduct complex to identify the specific amino acid residue that has been modified.
-
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs of the initial hit to optimize both the non-covalent binding portion (to improve affinity K_i) and the electrophile/linker (to modulate reactivity k_inact).[18]
-
Kinetic Analysis: Use biophysical methods like SPR or jump-dilution assays to measure the kinetic parameters (k_inact/K_i) of the optimized covalent inhibitors.
Protocol 2: Measuring k_off with a Jump-Dilution Enzyme Activity Assay
This method is suitable for enzyme targets and measures the rate of enzyme activity recovery after a rapid dilution of a pre-formed enzyme-inhibitor complex.[11]
-
Pre-incubation: Incubate the enzyme with a saturating concentration of the LBT (e.g., 10x the IC₅₀) to allow the enzyme-inhibitor complex (EI) to form.
-
Rapid Dilution ("Jump"): Rapidly dilute the EI complex (e.g., 100-fold) into a reaction buffer containing the enzyme's substrate and any necessary cofactors. This dilution reduces the concentration of the free inhibitor to negligible levels, preventing re-binding.
-
Monitor Activity Recovery: Continuously measure the enzyme's activity over time. As the inhibitor dissociates from the enzyme, the enzyme becomes active again.
-
Data Analysis: Fit the resulting progress curve of product formation to an integrated rate equation that models the recovery of enzyme activity. The dissociation rate constant (k_off) is determined from this fit.
-
Calculate Residence Time: The residence time (τ) is the reciprocal of the dissociation rate constant (τ = 1/k_off).[11]
Visualizations
References
- 1. Structure-Kinetic Relationships that Control the Residence Time of Drug-Target Complexes: Insights from Molecular Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay [jove.com]
- 5. Covalent tethering of fragments for covalent probe discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Impact of linker strain and flexibility in the design of a fragment-based inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Target engagement and drug residence time can be observed in living cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Ligand–Target Residence Times by 1H Relaxation Dispersion NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Residence time in drug discovery: current insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Covalent Tethering of Fragments For Covalent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
LBT (Ligand Binding Tracer) Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ligand Binding Tracer (LBT) assays. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a robust LBT assay?
A1: A robust LBT assay should include several types of controls to ensure data accuracy and reproducibility. These include:
-
Total Binding: Measures the signal from the tracer in the presence of the target without any competitor.
-
Non-Specific Binding (NSB): Measures the signal from the tracer in the presence of the target and a saturating concentration of an unlabeled competitor. This accounts for the binding of the tracer to components other than the specific target.
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
Positive Control: A known ligand with a well-characterized affinity for the target, used to confirm assay performance.
-
Negative Control: A sample lacking the target (e.g., buffer or a cell line that does not express the receptor) to determine background signal.[1]
-
Quality Control (QC) Samples: Samples with known concentrations of the analyte (low, medium, and high) are included in each assay run to monitor performance and consistency.[2][3]
Q2: What are the best practices for minimizing variability in LBT assays?
A2: Minimizing variability is crucial for obtaining reliable and reproducible results.[4] Key best practices include:
-
Reagent Quality: Use high-purity, well-characterized reagents with minimal batch-to-batch variability.[4]
-
Standardized Protocols: Adhere strictly to established and validated protocols for all experimental steps.[4]
-
Consistent Sample Handling: Ensure uniform sample preparation and storage conditions.
-
Environmental Control: Maintain consistent temperature, pH, and ionic strength throughout the assay, as these factors can influence binding interactions.[4]
-
Pipetting Technique: Utilize calibrated pipettes and consistent pipetting techniques to minimize volume errors.
-
Detailed Documentation: Keep meticulous records of all assay parameters, including reagent lot numbers, incubation times, and instrument settings.[4]
Q3: How do I choose the appropriate assay format for my experiment?
A3: The choice of assay format depends on the nature of the ligand and the experimental goals. Common formats include:
-
Direct Assays: The tracer is a labeled version of the ligand of interest. This is a simple format but may not be suitable for all ligands.
-
Competitive Assays: An unlabeled ligand of interest competes with a labeled tracer for binding to the target. This format is versatile and ideal for small molecule ligands.[4]
-
Sandwich Assays: The target is captured between two antibodies, one for capture and one for detection. This format offers high specificity but is generally not suitable for small molecules.[4]
Troubleshooting Guides
Issue 1: High Background Signal
High background can obscure the specific signal and reduce the assay window. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Non-Specific Binding | Optimize blocking conditions | Increase the concentration of the blocking agent (e.g., BSA or casein), try a different blocking agent, or increase the blocking incubation time.[4] |
| Add a detergent | Include a non-ionic detergent like Tween-20 (0.05-0.1%) in the wash buffer to reduce non-specific interactions. | |
| Tracer Concentration Too High | Titrate the tracer | Perform a tracer saturation experiment to determine the optimal concentration that provides a good signal-to-noise ratio without excessive background. |
| Insufficient Washing | Optimize wash steps | Increase the number of wash cycles, the volume of wash buffer, and the soaking time between washes.[5] |
| Contaminated Reagents | Use fresh reagents | Prepare fresh buffers and reagent solutions to rule out contamination. |
| Autofluorescence of Ligand/Compound | Run a ligand-only control | Test the fluorescence of the unlabeled compound at the concentrations used in the assay. If it is autofluorescent, consider a different detection method. |
Issue 2: Low or No Signal
A weak or absent signal can prevent the accurate determination of binding parameters.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inactive Reagents | Verify reagent quality | Check the integrity and activity of the target protein, tracer, and other critical reagents. Use a positive control to confirm reagent activity.[4] |
| Suboptimal Assay Conditions | Optimize assay parameters | Fine-tune incubation times, temperature, and buffer composition (pH, ionic strength) to maximize the specific binding signal.[4] |
| Low Affinity of Tracer | Use a higher affinity tracer | If possible, select a tracer with a higher affinity for the target to generate a stronger signal.[4] |
| Insufficient Target Concentration | Increase target concentration | Ensure that a sufficient amount of active target is present in the assay to generate a detectable signal. |
| Signal Quenching | Check for interfering substances | Some compounds in the sample matrix can quench the fluorescent signal. Dilute the sample or use a different buffer system. |
Issue 3: Poor Reproducibility
Inconsistent results between replicates or experiments can undermine the validity of the data.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Protocol Execution | Adhere to standardized protocols | Ensure all steps of the protocol are performed consistently across all experiments and by all operators.[4] |
| Reagent Variability | Use large, aliquoted batches | Prepare large batches of reagents and aliquot them for single use to minimize batch-to-batch variation.[4] |
| Inconsistent Sample Preparation | Standardize sample handling | Follow a consistent procedure for sample thawing, dilution, and preparation.[4] |
| Temperature Fluctuations | Maintain a consistent temperature | Conduct all incubation steps at a stable and recorded temperature.[4] |
| Instrument Instability | Calibrate and maintain instruments | Regularly calibrate and perform maintenance on plate readers and other equipment to ensure consistent performance.[4] |
Experimental Protocols
Detailed Methodology: Competitive LBT Assay
This protocol describes a typical competitive binding assay using a fluorescently labeled tracer to determine the binding affinity of an unlabeled test compound for a target receptor.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.1% BSA) and ensure it is at the correct pH and stored appropriately.
- Target Receptor: Dilute the target receptor to the desired concentration in assay buffer. The optimal concentration should be determined empirically.
- Fluorescent Tracer: Prepare a stock solution of the fluorescent tracer and dilute it to the working concentration in assay buffer. The working concentration should ideally be at or below the Kd of the tracer-receptor interaction.
- Unlabeled Competitor (Test Compound): Prepare a serial dilution of the unlabeled test compound in assay buffer.
2. Assay Procedure:
- Add a fixed volume of the target receptor solution to each well of a microplate.
- Add the serially diluted unlabeled competitor to the wells. For total binding wells, add assay buffer instead. For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.
- Add a fixed volume of the fluorescent tracer solution to all wells.
- Incubate the plate for a predetermined time at a specific temperature to allow the binding reaction to reach equilibrium. Incubation times should be optimized for the specific interaction being studied.[4]
- Measure the fluorescence signal in each well using a suitable plate reader.
3. Data Analysis:
- Subtract the non-specific binding signal from all other readings to obtain the specific binding values.
- Plot the specific binding signal as a function of the logarithm of the unlabeled competitor concentration.
- Fit the data to a suitable model, such as the four-parameter logistic (4PL) model, to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the tracer).[4]
- Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which also requires the concentration and Kd of the fluorescent tracer.
Visualizations
Caption: A generalized workflow for a Ligand Binding Tracer (LBT) experiment.
Caption: A decision tree for troubleshooting common LBT assay issues.
References
- 1. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 2. Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thescipub.com [thescipub.com]
- 4. swordbio.com [swordbio.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing Buffer Conditions for LBT Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of buffer conditions for Ligand Binding Tracer (LBT) binding assays.
Troubleshooting Guide
This guide addresses common problems observed during LBT binding experiments and provides systematic approaches to resolving them.
| Problem | Potential Cause | Recommended Solution |
| High Background Noise | Non-specific binding of the LBT to the assay plate or other components. | - Optimize Blocking Conditions: Use blocking agents like Bovine Serum Albumin (BSA) or casein to minimize non-specific interactions.[1][2] - Adjust Detergent Concentration: Incorporate a non-ionic detergent (e.g., Tween-20) in the wash buffer to reduce background signal. Be cautious, as excessive detergent can disrupt antibody-antigen binding.[3][4] - Verify Reagent Quality: Ensure all reagents, especially the LBT and receptor, are of high quality and free from contaminants.[1] |
| Low Signal | Poor binding affinity between the LBT and the target, or issues with detection. | - Optimize Buffer pH: The pH of the buffer can significantly influence binding by altering the charges on the ligand and receptor.[5][6] Experiment with a range of pH values around the physiological pH (7.4) to find the optimal condition. - Adjust Ionic Strength: The salt concentration of the buffer affects electrostatic interactions.[7][8][9] Test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to determine the ideal ionic strength for your specific interaction.[7][8] - Check Reagent Concentrations: Verify the concentrations of the LBT and the target protein/receptor. Insufficient concentrations can lead to a weak signal. - Increase Incubation Time: Ensure the binding reaction has reached equilibrium. Lower concentrations of reactants may require longer incubation times.[10][11] |
| Poor Reproducibility | Inconsistent assay conditions or sample handling. | - Standardize Protocols: Adhere strictly to standardized protocols for sample preparation and assay execution.[1][2] - Ensure Consistent Reagent Preparation: Prepare reagents in large batches to minimize variability between experiments.[1] - Control Temperature: Perform assays at a consistent temperature, as temperature fluctuations can affect binding kinetics.[1][12] - Use Fresh Buffers: Prepare buffers fresh and store them correctly to maintain their pH and ionic strength.[1] |
| No Binding Observed | A critical component of the assay is not functional or is absent. | - Confirm Protein Activity: Ensure the target protein or receptor is active and correctly folded. - Verify LBT Integrity: Check the quality and integrity of the Ligand Binding Tracer. - Review Assay Design: Confirm that the assay format (e.g., direct, competitive) is appropriate for the interaction being studied.[1] |
Frequently Asked Questions (FAQs)
Buffer Composition
Q1: What is the ideal pH for my LBT binding assay buffer?
The optimal pH can vary depending on the specific ligand and receptor. Generally, it's recommended to start with a physiological pH of 7.4.[8] However, the ionization state of amino acid residues in the binding site and on the ligand can be influenced by pH, which in turn affects binding affinity.[5][6] It is advisable to test a pH range (e.g., pH 6.0 to 8.0) to determine the optimal condition for your specific system. For example, some interactions may be stronger at a slightly acidic or basic pH.[13][14]
Q2: How does ionic strength affect LBT binding?
Ionic strength, primarily determined by the salt concentration in the buffer, modulates electrostatic interactions between the LBT and its target.[7][8][9]
-
Low Ionic Strength: Can enhance interactions that are primarily driven by electrostatic forces.
-
High Ionic Strength: Can weaken electrostatic interactions but may strengthen hydrophobic interactions by minimizing non-specific binding.[15]
The effect of ionic strength is system-dependent. For some protein-ligand interactions, increasing salt concentration can decrease binding affinity (increase Kd), while for others, it may have a minimal or even enhancing effect.[7] It is recommended to empirically test a range of salt concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM NaCl) to find the optimal condition.[7][8]
Q3: Should I include a detergent in my binding buffer?
Detergents are often included in binding and wash buffers to reduce non-specific binding and improve the signal-to-noise ratio.[16][17] Non-ionic detergents like Tween-20 or Triton X-100 are commonly used at low concentrations (e.g., 0.05% to 0.1%).[3][4] However, high concentrations of detergents can disrupt the protein structure or the ligand-receptor interaction, so it is crucial to optimize the detergent concentration for your specific assay.[16][18]
Q4: What are some common additives I can use to optimize my buffer?
Besides pH, salt, and detergents, other additives can be beneficial:
-
BSA (Bovine Serum Albumin): Often used as a blocking agent to prevent non-specific binding of the LBT to surfaces.[1]
-
Glycerol: Can be added to stabilize proteins and reduce non-specific binding.[7]
-
Reducing Agents (e.g., DTT, β-mercaptoethanol): May be necessary if your protein's activity depends on a reduced state of cysteine residues.
-
Protease Inhibitors: Should be included during protein extraction and purification to prevent degradation of the target protein.[19]
Experimental Design and Protocols
Q5: How do I determine the optimal incubation time and temperature?
The incubation time and temperature should be sufficient to allow the binding reaction to reach equilibrium.[10][11]
-
Incubation Time: This is dependent on the association and dissociation rates of your LBT. Lower affinity interactions or lower concentrations of reactants may require longer incubation times.[10][11] You can determine the optimal time by performing a time-course experiment, measuring binding at various time points until a stable signal is achieved.
-
Temperature: Most binding assays are performed at room temperature or 37°C.[1] It is crucial to maintain a consistent temperature throughout the experiment to ensure reproducibility.[1][12]
Q6: How can I minimize variability in my LBT binding assay?
Minimizing variability is critical for obtaining reliable and reproducible data.
-
Consistent Reagent Preparation: Prepare large batches of reagents and buffers to reduce batch-to-batch variation.[1][2]
-
Standardized Protocols: Follow a well-defined and consistent protocol for all experiments.[1][2]
-
Quality Control: Implement quality control checks to monitor the performance of your assay over time.
-
Proper Sample Handling: Ensure consistent sample preparation and handling procedures.[1]
Data Presentation
Table 1: Effect of Ionic Strength on Dissociation Constant (Kd)
The following table summarizes the effect of NaCl concentration on the dissociation constant (Kd) for two different protein-ligand systems, illustrating the system-dependent nature of ionic strength effects.
| System | NaCl Concentration (mM) | Dissociation Constant (Kd) | Fold Change in Kd (relative to 50 mM) |
| PABA to Trypsin | 50 | 4.32 ± 0.31 µM | 1.0 |
| 100 | 4.12 ± 0.42 µM | 0.95 | |
| 250 | ~6.48 µM | 1.5 | |
| 500 | ~8.64 µM | 2.0 | |
| TNF-α to SPD304 | - | Weak linear dependence | - |
| Data adapted from a study on the effects of ionic strength on protein-ligand binding affinity.[7] |
Experimental Protocols
Protocol 1: Optimization of Buffer pH
-
Prepare a series of binding buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0). It is important to use a buffer system that is effective in the desired pH range (e.g., MES for acidic pH, HEPES for neutral pH, Tris for basic pH).
-
Set up the binding assay in parallel for each pH condition, keeping all other parameters (LBT concentration, receptor concentration, incubation time, temperature) constant.
-
Incubate the reactions to allow binding to reach equilibrium.
-
Measure the binding signal for each pH condition.
-
Plot the binding signal versus pH to determine the optimal pH that yields the highest specific binding and the lowest non-specific binding.
Protocol 2: Optimization of Ionic Strength
-
Prepare a series of binding buffers with a fixed pH and varying salt concentrations (e.g., 50 mM, 100 mM, 250 mM, 500 mM NaCl).
-
Perform the LBT binding assay at each salt concentration, keeping all other conditions constant.
-
Measure the specific binding at each salt concentration.
-
Analyze the data to identify the salt concentration that results in the best signal-to-noise ratio.
Visualizations
Caption: Workflow for optimizing buffer conditions in an LBT binding assay.
References
- 1. swordbio.com [swordbio.com]
- 2. swordbio.com [swordbio.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. licorbio.com [licorbio.com]
- 5. quora.com [quora.com]
- 6. pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.unic.ac.cy [pure.unic.ac.cy]
- 13. Influence of pH and phosphate concentration on the phosphate binding capacity of five contemporary binders. An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06022J [pubs.rsc.org]
- 16. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Methods for Studying Interactions of Detergents and Lipids withα-Helical and β-Barrel Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Rational Design of LBTs for Improved Magnetic Anisotropy
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the rational design of Lanthanide-Based Tags (LBTs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the magnetic anisotropy of LBTs for applications in NMR spectroscopy, X-ray crystallography, and luminescence studies.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a Lanthanide-Binding Tag (LBT) and what are its primary applications?
A1: Lanthanide-Binding Tags (LBTs) are short, genetically encodable peptide sequences, often derived from calcium-binding motifs like the EF-hand, designed to bind lanthanide ions (Ln³⁺) with high affinity and selectivity.[1][3] Their primary applications are in structural biology. In NMR spectroscopy, paramagnetic lanthanide ions are used to induce pseudo-contact shifts (PCSs) and residual dipolar couplings (RDCs), which provide long-range structural information (up to 40 Å).[1][4] In X-ray crystallography, the bound lanthanide acts as a heavy atom for phasing.[1] Additionally, the luminescence properties of certain lanthanides, like Terbium (Tb³⁺), are utilized in imaging and resonance energy transfer experiments.[1][3]
Q2: What is magnetic anisotropy and why is it crucial for LBT applications in NMR?
A2: Magnetic anisotropy (Δχ) refers to the directional dependence of a molecule's magnetic susceptibility in an external magnetic field. For LBTs used in NMR, a large magnetic susceptibility anisotropy tensor (Δχ tensor) of the bound lanthanide ion is essential.[5] This anisotropy is what causes the partial alignment of the LBT-protein conjugate in the magnetic field, giving rise to measurable RDCs and PCSs.[4][5] A larger and more rigid anisotropy leads to stronger signals, providing more precise and valuable long-range structural restraints for determining the 3D structure of proteins and their complexes.[6][7]
Q3: What are the key factors in the rational design of an LBT to maximize magnetic anisotropy?
A3: The rational design of LBTs for high magnetic anisotropy focuses on several key factors:
-
Ligand Field: The arrangement and nature of the atoms coordinating the lanthanide ion create a specific ligand field, which is a primary determinant of the magnetic susceptibility tensor.[8] Tailoring this coordination environment is a key strategy.[9]
-
Rigidity: The LBT must hold the lanthanide ion rigidly. Flexibility in the chelating moiety leads to conformational averaging, which significantly reduces the observed PCS and RDC values.[5][10] Increasing the rigidity of the LBT's structure is a proven strategy to enhance magnetic anisotropy.[6][7]
-
Linker Design: The linker connecting the LBT to the target protein must also be rigid. Flexible linkers diminish the transfer of the anisotropic effect from the tag to the protein.[5] Anchoring the tag at two points can increase rigidity and produce stronger paramagnetic effects.[4]
-
Choice of Lanthanide Ion: Different lanthanide ions possess intrinsically different paramagnetic properties. Ions like Tm³⁺, Tb³⁺, and Yb³⁺ are commonly used as they generate significant PCS and RDC values.[5]
Troubleshooting Guides
This section addresses specific experimental problems in a question-and-answer format.
Issue: Low or No Paramagnetic Effects (PCS/RDC)
Q: I have successfully labeled my protein with an LBT, but the observed pseudocontact shifts (PCS) and residual dipolar couplings (RDCs) are very small or nonexistent. What went wrong?
A: This is a common issue that typically points to insufficient magnetic anisotropy in the final conjugate. Here are the potential causes and solutions:
-
Cause 1: Flexible LBT-Protein Linker. If the linker connecting the LBT to the protein is too flexible, the tag will tumble independently of the protein, averaging out the paramagnetic effects.[5]
-
Solution: Re-engineer the attachment site. If using a single cysteine linkage, try incorporating a "double-LBT" (dLBT) which can reduce mobility, or design a tag that anchors to the protein at two points to restrict its motion.[3][4] Inserting the LBT into a structured loop region of the protein rather than at the flexible N- or C-termini can also drastically improve rigidity and increase RDC values.[1]
-
-
Cause 2: Low Rigidity of the LBT Itself. The peptide tag itself may not be rigid enough, allowing the lanthanide ion to move within the binding pocket.
-
Cause 3: Incomplete Lanthanide Binding. The LBT may not be fully saturated with the paramagnetic lanthanide ion.
-
Solution: Confirm lanthanide binding and determine the binding affinity (KD). Luminescence spectroscopy is an effective method, especially with Tb³⁺, which luminesces upon sensitization by a nearby tryptophan residue in the LBT.[1][3] Ensure you are using a sufficient molar excess of the lanthanide ion during incubation, followed by removal of unbound ions. LBTs should ideally have low nanomolar dissociation constants.[1][3]
-
-
Cause 4: Diastereomer Formation. If the lanthanide complex is chiral and is attached as a racemic mixture, it can combine with the chiral protein to form diastereomers, leading to peak doubling and complicating the NMR spectrum, which can be misinterpreted as poor signal.[5]
-
Solution: Use an enantiomerically pure LBT or a tag design that avoids the creation of a chiral center upon metal coordination, such as one based on dipicolinic acid.[11]
-
Issue: LBT Synthesis and Labeling Problems
Q: I am having trouble with the synthesis of my LBT peptide using SPPS.
A: Solid-Phase Peptide Synthesis (SPPS) can be challenging.
-
Troubleshooting: Ensure proper activation of amino acids using reagents like HOBt/HBTU and complete deprotection with piperidine.[3] Monitor coupling efficiency at each step. If certain couplings are inefficient, consider double coupling. For purification, use reverse-phase HPLC and confirm the final product's mass with mass spectrometry.
Q: The efficiency of labeling my target protein at a specific cysteine residue is low.
A: Site-specific labeling requires careful optimization.
-
Troubleshooting:
-
Cysteine Accessibility: Ensure the target cysteine is solvent-accessible and not buried within the protein core.
-
Reducing Conditions: The protein must be in a reduced state before labeling. Treat the protein with a reducing agent like DTT or TCEP, followed by its removal (e.g., via a desalting column) immediately before adding the activated LBT.
-
Reaction Conditions: Optimize pH, temperature, and reaction time. Labeling via disulfide bond formation is often performed at a pH around 7-8.5.[11][12]
-
Tag Stability: Verify the stability of your lanthanide chelating tag under the reaction conditions, especially if the conditions are reductive.[12]
-
Quantitative Data Summary
The rational design of LBTs often involves comparing different designs to optimize performance. The tables below summarize key comparative data.
Table 1: Comparison of LBT Attachment Strategies
| Attachment Strategy | Key Characteristics | Impact on Magnetic Anisotropy | Reference(s) |
| N- or C-Terminal Fusion | LBT is fused to the terminus of the protein. | Often results in lower PCS/RDC values due to the high flexibility of protein termini. | [5] |
| Internal Loop Insertion | LBT sequence is inserted into a surface-exposed loop of the protein. | Can provide a more than threefold improvement in RDC values compared to terminal fusions due to rigid incorporation. | [1] |
| Single-Point Covalent | LBT is attached via a single cysteine residue. | Performance is highly dependent on the rigidity of the linker; flexible linkers reduce anisotropy. | [5][12] |
| Dual-Point Covalent | LBT is anchored to the protein at two points (e.g., disulfide and N-terminus). | Produces 2-3 fold stronger anisotropic effects compared to single-point attachment due to significantly reduced mobility. | [4] |
Table 2: Key Parameters for LBT Design and Characterization
| Parameter | Description | Typical Values / Target | Experimental Method |
| Binding Affinity (K_D) | Dissociation constant for the LBT-Ln³⁺ complex. Lower values indicate tighter binding. | Low nanomolar (< 20 nM) | Luminescence Spectroscopy (for Tb³⁺), Isothermal Titration Calorimetry (ITC) |
| Δχ Tensor Components (Δχ_ax, Δχ_rh) | The axial and rhombic components of the magnetic susceptibility anisotropy tensor. | Maximizing these values is the primary goal. Magnitudes rivaling cyclen-based tags are achievable.[6] | NMR Spectroscopy (fitting experimental PCS and RDC data) |
| Luminescence Intensity | Emission from Tb³⁺ or Eu³⁺ upon excitation of a sensitizer (e.g., Tryptophan). | High intensity confirms correct folding and Ln³⁺ binding. | Fluorescence/Luminescence Spectroscopy |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an LBT
This protocol is a generalized procedure based on standard Fmoc-based chemistry.[3]
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin). Swell the resin in an appropriate solvent like Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the last coupled amino acid by treating with 20% piperidine in DMF for 10-20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) using an activating agent like HBTU/HOBt in the presence of a base such as DIPEA in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash: Wash the resin extensively with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the LBT sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized LBT using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Protocol 2: Site-Specific Labeling of a Protein with an LBT
This protocol describes the labeling of a solvent-accessible cysteine residue.[11]
-
Protein Preparation: Buffer exchange the target protein into a phosphate or Tris buffer at pH 7.0-7.5. If the protein has disulfide bonds that must remain intact, ensure the target cysteine is the only free one.
-
Reduction of Cysteine: Add a 10-fold molar excess of a reducing agent (e.g., DTT or TCEP). Incubate for 1 hour at room temperature.
-
Removal of Reducing Agent: Immediately remove the reducing agent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the reaction buffer. This step is critical to prevent the reducing agent from reacting with the tag.
-
Tag Activation: Prepare the LBT (which should contain a reactive group like a maleimide or a pyridyl disulfide for reaction with the cysteine's thiol group).
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the activated LBT to the reduced protein. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted LBT by adding a small molecule thiol like β-mercaptoethanol or cysteine.
-
Purification: Remove the excess LBT and quenching agent by size-exclusion chromatography or dialysis.
-
Verification: Confirm successful labeling using SDS-PAGE (which should show a shift in molecular weight) and mass spectrometry.
Protocol 3: Measurement of Magnetic Anisotropy via NMR
This protocol outlines the general steps to determine the Δχ tensor.[1]
-
Sample Preparation: Prepare two NMR samples of the LBT-labeled protein. One sample should be loaded with a paramagnetic lanthanide (e.g., Tm³⁺, Tb³⁺) and the other with a diamagnetic, structurally analogous lanthanide (e.g., Lu³⁺, Y³⁺) to serve as a reference.
-
NMR Data Acquisition: Acquire 2D ¹H-¹⁵N HSQC spectra for both the paramagnetic and diamagnetic samples.
-
Calculate Pseudocontact Shifts (PCS): Overlay the two HSQC spectra. The chemical shift differences between corresponding peaks are the PCS values (PCS = δ_para - δ_dia).
-
Calculate Residual Dipolar Couplings (RDC): RDCs are measured as the difference in the one-bond ¹H-¹⁵N scalar coupling (¹J_HN) in an aligned versus an isotropic medium. The weak alignment induced by the paramagnetic tag allows for direct measurement of these couplings.
-
Δχ Tensor Determination: Use the measured PCS and RDC values to determine the magnitude (axial and rhombic components) and orientation of the Δχ tensor relative to the protein. This is typically done using software that fits the experimental data to the protein's structure.[1]
Mandatory Visualizations
References
- 1. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lanthanide-tagged proteins--an illuminating partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 6. Rational Design of Lanthanide-Binding Tags to Optimize Magnetic Anisotropy in Paramagnetic Protein NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Rational Design of Lanthanide-Binding Tags to Optimize Magnetic Anisotropy in Paramagnetic Protein NMR - Journal of the American Chemical Society - Figshare [figshare.com]
- 8. How the Ligand Field in Lanthanide Coordination Complexes Determines Magnetic Susceptibility Anisotropy, Paramagnetic NMR Shift, and Relaxation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lightsources.org [lightsources.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in LBT-Based In-Cell NMR
Welcome to the technical support center for Lanthanide-Binding Tag (LBT)-based in-cell Nuclear Magnetic Resonance (NMR). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of in-cell NMR experiments using LBTs.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using LBTs for in-cell NMR studies?
Lanthanide-Binding Tags (LBTs) are powerful tools for in-cell NMR as they allow for the measurement of long-range structural restraints through paramagnetic effects. These effects, such as Pseudocontact Shifts (PCSs) and Residual Dipolar Couplings (RDCs), provide valuable information about the structure, dynamics, and interactions of proteins within the complex cellular environment.
Q2: How can I deliver my LBT-tagged protein into mammalian cells?
Common methods for delivering LBT-tagged proteins into mammalian cells include electroporation and the use of cell-penetrating peptides (CPPs). The choice of method depends on the cell type and the specific protein. It is crucial to optimize the delivery protocol to ensure high efficiency and cell viability.
Q3: Are the lanthanide ions or the LBT itself toxic to the cells?
Free lanthanide ions can be toxic to cells. To mitigate this, it is recommended to use a chelating agent, such as citrate, to deliver the lanthanide to the LBT-tagged protein. The LBT peptide itself is generally considered non-toxic, but it is always advisable to perform cytotoxicity assays for your specific construct and cell line.
Q4: How can I confirm that the LBT is correctly folded and has bound the lanthanide ion inside the cell?
Confirming proper folding and lanthanide binding in-cell is challenging. A combination of in-vitro and in-cell experiments is often necessary. In-vitro, you can use techniques like luminescence titration to determine the binding affinity.[1] In-cell, the observation of paramagnetic effects (PCSs and RDCs) in your NMR spectra is a strong indicator of successful lanthanide binding. Additionally, comparing the in-cell NMR spectrum with that of the purified, folded protein in vitro can provide insights into the protein's conformational state.
Q5: What are the optimal linker characteristics between the LBT and my protein of interest?
The length and flexibility of the linker connecting the LBT to the protein are critical for ensuring that both the tag and the protein can fold and function correctly. Linker design is an empirical process, and it is often necessary to test a few different linker lengths and compositions to find the optimal one for your system. Generally, flexible linkers composed of glycine and serine residues are a good starting point.[2][3]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during LBT-based in-cell NMR experiments.
Poor Signal-to-Noise Ratio
A low signal-to-noise ratio is a common challenge in in-cell NMR due to the lower protein concentrations and the crowded cellular environment.
| Potential Cause | Troubleshooting Steps |
| Low intracellular protein concentration | 1. Optimize Protein Delivery: Experiment with different delivery methods (electroporation, CPPs) and optimize parameters such as voltage, pulse length (for electroporation), or CPP concentration. 2. Quantify Intracellular Concentration: Use a method like fluorescence correlation spectroscopy or a cell-based assay with a fluorescently-tagged LBT to estimate the intracellular protein concentration.[4] 3. Increase Cell Density: Carefully increase the number of cells in your NMR sample without compromising cell viability. |
| Suboptimal NMR acquisition parameters | 1. Optimize Pulse Sequences: Use pulse sequences specifically designed for paramagnetic systems.[5] 2. Increase Number of Scans: While this increases experiment time, it is a straightforward way to improve the signal-to-noise ratio. 3. Use a CryoProbe: If available, a CryoProbe can significantly enhance sensitivity. |
| Protein degradation or aggregation | 1. Assess Protein Integrity: After the in-cell experiment, lyse the cells and run an SDS-PAGE to check for protein degradation. 2. Optimize Buffer Conditions: Ensure the buffer used for cell suspension and NMR measurement is optimal for your protein's stability. |
Spectral Artifacts and Poor Resolution
Spectral quality can be compromised by the cellular environment and the paramagnetic nature of the sample.
| Potential Cause | Troubleshooting Steps |
| Line broadening due to intracellular interactions | 1. Use TROSY-based experiments: Transverse Relaxation-Optimized Spectroscopy (TROSY) is crucial for studying larger proteins or proteins in crowded environments as it reduces line broadening. 2. Optimize Temperature: Acquiring data at a lower temperature can sometimes reduce the tumbling rate and improve resolution, but be mindful of cell viability. |
| Presence of paramagnetic impurities | 1. Chelate Free Lanthanides: Ensure complete chelation of free lanthanide ions by using a slight excess of the chelating agent (e.g., citrate). 2. Wash Cells Thoroughly: After protein delivery and lanthanide addition, wash the cells extensively to remove any unbound lanthanide. |
| Incorrectly set spectral width | 1. Estimate Chemical Shift Range: The paramagnetic nature of the sample can lead to a wide range of chemical shifts. Ensure your spectral width is large enough to encompass all signals.[5] |
| Sampling artefacts in multi-dimensional experiments | 1. Use Non-Uniform Sampling (NUS): NUS can reduce experiment time and, when combined with appropriate reconstruction methods, can minimize sampling artifacts.[6][7] |
Difficulty in Analyzing Paramagnetic Effects
Extracting accurate PCSs and RDCs in a cellular context can be complex.
| Potential Cause | Troubleshooting Steps |
| Weak or no observable paramagnetic effects | 1. Confirm Lanthanide Binding: Use in-vitro methods to confirm high-affinity binding of the lanthanide to the LBT.[8][9] 2. Optimize LBT Position: The position of the LBT on the protein can influence the magnitude of the paramagnetic effects. It may be necessary to test different attachment sites. 3. Check Lanthanide Concentration: Ensure you are using an appropriate concentration of the lanthanide. A titration experiment in cell lysate can help determine the optimal concentration. |
| Inaccurate PCS and RDC values | 1. Acquire a Diamagnetic Reference Spectrum: A spectrum of the LBT-tagged protein with a diamagnetic lanthanide (e.g., Lu³⁺) is essential for accurately calculating PCSs and RDCs. 2. Use Appropriate Analysis Software: Software packages like HADDOCK can be used to analyze and incorporate PCS and RDC data into structural calculations. |
| Overlapping signals | 1. Higher-Dimensionality Experiments: If 2D spectra are too crowded, consider acquiring 3D or even 4D experiments to improve resolution.[10] |
Experimental Protocols
Protocol 1: Delivery of LBT-Tagged Protein into Mammalian Cells via Electroporation
This protocol provides a general guideline for delivering purified LBT-tagged proteins into mammalian cells. Optimization for specific cell lines and proteins is required.
Materials:
-
HEK293T cells (or other mammalian cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Purified, sterile LBT-tagged protein (1-5 mg/mL in a low-salt buffer)
-
Electroporation buffer (commercial or in-house)
-
Electroporator and sterile electroporation cuvettes (4 mm gap)
Procedure:
-
Cell Preparation:
-
Culture HEK293T cells to a confluency of 70-80%.
-
Trypsinize the cells and wash them twice with ice-cold PBS.
-
Resuspend the cells in ice-cold electroporation buffer at a concentration of 1 x 10⁷ cells/mL.
-
-
Electroporation:
-
Mix 400 µL of the cell suspension with your LBT-tagged protein to a final concentration of 0.3-0.5 mM.[11]
-
Transfer the cell/protein mixture to a pre-chilled electroporation cuvette.
-
Pulse the cells using optimized electroporation settings (e.g., square wave pulse, 250 V, 10 ms). These settings need to be optimized for your specific cell line.
-
Immediately after the pulse, transfer the cells to a sterile tube containing pre-warmed complete culture medium.
-
-
Recovery and Lanthanide Loading:
-
Allow the cells to recover for 2-4 hours in an incubator at 37°C and 5% CO₂.
-
Gently pellet the cells and resuspend them in fresh medium containing the lanthanide-citrate complex (e.g., 100 µM Tb³⁺-citrate).
-
Incubate for 1-2 hours to allow for lanthanide uptake and binding to the LBT.
-
-
Sample Preparation for NMR:
-
Wash the cells three times with NMR buffer (e.g., DMEM without serum, supplemented with 10% D₂O) to remove excess lanthanide.
-
Resuspend the final cell pellet in NMR buffer to a final volume of ~500 µL for a standard 5 mm NMR tube.
-
Gently transfer the cell suspension to the NMR tube.
-
Protocol 2: Assessing Intracellular Protein Concentration
A rough estimation of the intracellular protein concentration is crucial for interpreting NMR data. This can be achieved by fluorescence microscopy if your LBT is fluorescently tagged or co-delivered with a fluorescent marker.
Materials:
-
Cells delivered with fluorescently-tagged LBT protein
-
Fluorescence microscope with appropriate filter sets
-
Imaging software with quantification capabilities
Procedure:
-
After protein delivery and recovery, plate a small aliquot of the cells on a glass-bottom dish suitable for microscopy.
-
Acquire fluorescence images of the cells.
-
Using the imaging software, measure the average fluorescence intensity per cell.
-
Correlate the fluorescence intensity to a standard curve generated from known concentrations of the fluorescently-tagged protein in solution. This will provide an estimate of the intracellular protein concentration.
Data Presentation
The following table summarizes typical in-vitro binding affinities of different LBTs for Terbium (Tb³⁺). Note that in-cell affinities may vary.
| LBT Construct | Dissociation Constant (Kd) for Tb³⁺ (nM) | Reference |
| Single LBT (sLBT) | Low nanomolar range | [1] |
| Double LBT (dLBT) | Low nanomolar range | [1][12] |
| IL1β-S2 (Loop-inserted LBT) | 10.3 ± 1.5 | [1] |
| IL1β-R2 (Loop-inserted LBT) | 7.9 ± 1.1 | [1] |
| IL1β-L2 (Loop-inserted LBT) | 23.1 ± 3.2 | [1] |
Visualizations
Below are diagrams illustrating key workflows and concepts in LBT-based in-cell NMR.
References
- 1. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nsfc.gov.cn [nsfc.gov.cn]
- 3. Optimizing the stability of single-chain proteins by linker length and composition mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Suppression of sampling artefacts in high-resolution four-dimensional NMR spectra using signal separation algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of affinities of lanthanide-binding proteins using chelator-buffered titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. NMR data collection and analysis protocol for high-throughput protein structure determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nmr-bio.com [nmr-bio.com]
- 12. dspace.mit.edu [dspace.mit.edu]
Validation & Comparative
Revolutionizing Protein-Protein Interaction Validation: A Comparative Guide to LBT-FRET
For researchers, scientists, and drug development professionals at the forefront of cellular biology and therapeutic innovation, the precise validation of protein-protein interactions (PPIs) is a critical step in unraveling complex signaling pathways and identifying novel drug targets. Luminescence-Based Tripartite FRET (LBT-FRET) has emerged as a powerful technique, offering a nuanced view of ternary protein complexes in their native cellular environment. This guide provides a comprehensive comparison of LBT-FRET with established PPI validation methods, supported by experimental data and detailed protocols to empower informed methodological decisions.
Unveiling Cellular Choreography: The Power of LBT-FRET
Luminescence-Based Tripartite Förster Resonance Energy Transfer (LBT-FRET) is a sophisticated biophysical assay that allows for the simultaneous detection of three interacting proteins. This technique builds upon the principles of Bioluminescence Resonance Energy Transfer (BRET) and three-chromophore FRET. In an LBT-FRET system, a luciferase (the luminescent donor) is fused to the first protein of interest. Upon addition of a substrate, the luciferase emits light, which, if in close proximity (typically <10 nm), can excite a fluorescent acceptor molecule fused to a second interacting protein. This first acceptor, in turn, can act as a donor to a second, longer-wavelength fluorescent acceptor fused to a third protein, completing the tripartite energy transfer cascade. The sequential energy transfer provides strong evidence of a ternary protein complex.
This method offers significant advantages over traditional techniques by enabling the study of complex protein interactions in living cells with high sensitivity and temporal resolution, minimizing the background fluorescence often associated with conventional FRET.[1][2][3]
At a Glance: LBT-FRET vs. The Alternatives
Choosing the optimal method for PPI validation depends on various factors, including the nature of the interaction, the required throughput, and the desired level of detail. The following table provides a quantitative comparison of LBT-FRET with other commonly used techniques.
| Feature | LBT-FRET | BRET | FRET | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Principle | Sequential resonance energy transfer from a luminescent donor to two fluorescent acceptors. | Resonance energy transfer from a luminescent donor to a fluorescent acceptor. | Resonance energy transfer between two fluorescent proteins. | Pull-down of a protein complex using a specific antibody. | Reconstitution of a transcription factor to activate a reporter gene. |
| Interaction Type | Ternary complexes, direct and indirect interactions in live cells. | Direct interactions in live cells. | Direct interactions in live cells. | Stable interactions, primarily in cell lysates. | Primarily binary interactions in the yeast nucleus. |
| Sensitivity | High | High | Moderate to High | Variable, depends on antibody affinity. | Can detect weak and transient interactions. |
| Specificity | High | High | Moderate (potential for false positives due to overexpression). | Moderate (risk of non-specific binding). | High rate of false positives.[4] |
| Throughput | Moderate to High | High | Moderate to High | Low to Moderate | High |
| Quantitative Data | Ratiometric data, can infer stoichiometry. | Ratiometric data. | Ratiometric data, FRET efficiency. | Semi-quantitative (Western blot). | Qualitative (reporter gene activation). |
| In vivo/In vitro | In vivo | In vivo | In vivo | In vitro (from cell lysates) | In vivo (in yeast) |
| Temporal Resolution | Real-time monitoring of dynamic interactions. | Real-time monitoring. | Real-time monitoring. | Static snapshot of interactions. | Not suitable for real-time dynamics.[4] |
Visualizing the Molecular Dance: LBT-FRET Workflow
The following diagram illustrates the fundamental principle of Luminescence-Based Tripartite FRET for the detection of a ternary protein complex.
Caption: LBT-FRET principle for detecting a ternary protein complex.
Experimental Roadmaps: Protocols for PPI Validation
This section provides detailed methodologies for LBT-FRET and its key alternatives.
Luminescence-Based Tripartite FRET (LBT-FRET) Protocol
This protocol outlines the key steps for performing an LBT-FRET experiment to validate a suspected ternary protein complex (Protein A, B, and C).
-
Construct Generation:
-
Clone the cDNA of Protein A into a mammalian expression vector containing a luciferase (e.g., NanoLuc® or Renilla Luciferase).
-
Clone the cDNA of Protein B into a vector with a suitable first fluorescent acceptor (e.g., GFP or YFP).
-
Clone the cDNA of Protein C into a vector with a second, red-shifted fluorescent acceptor (e.g., mCherry or RFP).
-
Ensure proper fusion of the tags (N- or C-terminal) to minimize functional interference with the proteins of interest.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with the three expression plasmids encoding the fusion proteins. Optimize the plasmid ratios to achieve suitable expression levels.
-
Include necessary controls:
-
Single and double transfections to measure background signals.
-
Transfections with non-interacting control proteins fused to the donor and acceptors.
-
-
-
BRET/FRET Measurement:
-
24-48 hours post-transfection, plate the cells in a white, clear-bottom multi-well plate.
-
Add the luciferase substrate (e.g., furimazine for NanoLuc®) to the cells.
-
Immediately measure the luminescence emission at the donor's wavelength and the fluorescence emissions at the wavelengths of both acceptors using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET and FRET ratios by dividing the acceptor emission intensity by the donor emission intensity.
-
Correct for background signals and spectral bleed-through using the control samples.
-
A significant increase in the emission of the second acceptor upon excitation of the first acceptor (which is excited by the luminescent donor) indicates a positive tripartite interaction.
-
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Lyse cells expressing the bait protein with a non-denaturing lysis buffer to maintain protein complexes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein.
-
Add Protein A/G beads to capture the antibody-protein complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the bait and putative prey proteins to confirm the interaction.
-
Yeast Two-Hybrid (Y2H) Protocol
-
Construct Generation:
-
Clone the "bait" protein into a vector containing a DNA-binding domain (DBD).
-
Clone the "prey" protein into a vector containing an activation domain (AD).
-
-
Yeast Transformation and Mating:
-
Transform two different yeast strains with the bait and prey plasmids, respectively.
-
Mate the two yeast strains to bring the bait and prey proteins together in the same cell.
-
-
Selection and Reporter Assay:
-
Plate the diploid yeast on selective media lacking specific nutrients. Only yeast cells where the bait and prey proteins interact (reconstituting the transcription factor) will grow.
-
Perform a colorimetric assay (e.g., β-galactosidase) to further confirm the interaction.
-
Navigating the Cellular Landscape: Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway involving a ternary complex that could be validated using LBT-FRET.
Caption: A hypothetical signaling cascade involving a ternary complex.
Conclusion: Illuminating the Path Forward
The validation of protein-protein interactions is a cornerstone of modern biological research and drug discovery. While traditional methods like Co-IP and Y2H remain valuable tools, the emergence of advanced techniques like LBT-FRET provides an unprecedented opportunity to investigate the intricate dynamics of multi-protein complexes within the living cell. By offering high sensitivity, specificity, and real-time monitoring capabilities, LBT-FRET empowers researchers to dissect complex signaling networks with greater precision. The careful selection of the appropriate PPI validation method, guided by the comparative data and protocols presented here, will undoubtedly accelerate our understanding of cellular function and the development of next-generation therapeutics.
References
A Head-to-Head Comparison: Luciferase-Based Technologies vs. Fluorescent Proteins for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the complexities of in vivo imaging, the choice between Luciferase-Based Technologies (LBTs) and Fluorescent Proteins (FPs) is a critical one. Both offer powerful means to visualize and quantify biological processes within a living organism, yet they operate on fundamentally different principles and present distinct advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual workflows to inform the selection of the optimal imaging modality for your research needs.
Introduction: Two Distinct Approaches to In Vivo Visualization
LBTs and FPs are the cornerstones of optical in vivo imaging, enabling the non-invasive tracking of cells, monitoring of gene expression, and evaluation of therapeutic efficacy in preclinical models. However, their mechanisms of light production are fundamentally different.
Luciferase-Based Technologies (LBTs) are bioluminescent systems that generate light through an enzymatic reaction. A luciferase enzyme catalyzes the oxidation of a substrate, most commonly D-luciferin for firefly luciferase, resulting in the emission of photons. This process is independent of external light excitation, a key feature that contributes to its high signal-to-background ratio.
Fluorescent Proteins (FPs) , on the other hand, are fluorescent reporters that require an external light source for visualization. When excited by light of a specific wavelength, FPs absorb photons and then emit light at a longer wavelength. This process of excitation and emission is the basis of fluorescence imaging. A wide array of FPs with different spectral properties have been developed, allowing for multicolor imaging.
Quantitative Performance Comparison
The choice between LBTs and FPs often hinges on key performance metrics such as sensitivity, signal-to-background ratio, and spatial resolution. The following table summarizes quantitative data from comparative studies.
| Performance Metric | Luciferase-Based Technologies (LBTs) | Fluorescent Proteins (FPs) | Key Considerations & References |
| Sensitivity | Generally higher, capable of detecting a smaller number of cells.[1][2][3] | Lower sensitivity compared to LBTs.[1][2][3] | LBTs can detect as few as 2,500 cells in vivo, while GFP may require upwards of 32,000 cells for reliable detection.[3][4] Luciferase-expressing tumors can be detected as early as 1 day post-inoculation, whereas GFP-expressing tumors may not be detectable until 7 days later.[1][2] |
| Signal-to-Background Ratio | Superior due to the absence of autofluorescence from tissues.[5][6][7][8] | Lower due to tissue autofluorescence, which can obscure the signal from the FP.[5][6] | The lack of a need for an external excitation source in bioluminescence imaging results in virtually no background signal.[2][5] |
| Deep Tissue Imaging | Better suited for deep tissue imaging due to the emission of red-shifted light by some luciferases and lower signal attenuation.[3][7] | Challenged in deep tissue imaging due to light scattering and absorption of both excitation and emission light by tissues.[3][7] | Red-shifted luciferases and near-infrared (NIR) FPs have been developed to improve deep tissue penetration.[9] |
| Signal Stability | Signal intensity can vary depending on substrate bioavailability and distribution. The signal from firefly luciferase with D-luciferin injection typically peaks and then decays.[10] | The signal is generally stable as long as the protein is expressed and the excitation light is present.[10] | A study showed that GFP signal intensity was maintained over 20 minutes, while luciferase signal decreased by approximately 80% in the same timeframe after substrate injection.[10] |
| Substrate Requirement | Requires systemic administration of a substrate (e.g., D-luciferin), which can introduce variability.[8] | Does not require a substrate, simplifying the experimental workflow.[1][2] | Substrate delivery and biodistribution can impact the intensity and kinetics of the bioluminescent signal. |
| Phototoxicity | Minimal to no phototoxicity as no external excitation light is required.[5] | Can induce phototoxicity and photobleaching, especially with long exposure times or high-intensity excitation light.[5][6] | This is a critical consideration for longitudinal studies involving sensitive cell types. |
| Temporal Resolution | Generally lower due to the need for longer exposure times to collect sufficient photons.[5] | Higher temporal resolution is possible with bright FPs and sensitive detectors. | Imaging with some sensitive fluorescence systems may take 20 to 30 minutes per animal, while bioluminescence imaging can often be completed in under 5 minutes for multiple animals.[11] |
| Multiplexing Capability | More challenging, although multicolor luciferases are being developed. | Well-suited for multiplexing with a wide range of spectrally distinct FPs available. | The ability to use multiple FPs simultaneously allows for the visualization of different cell populations or biological processes in the same animal. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible in vivo imaging data. Below are representative protocols for bioluminescence and fluorescence imaging of tumors in mice.
Protocol 1: In Vivo Bioluminescence Imaging of Luciferase-Expressing Tumors
This protocol describes the imaging of subcutaneously implanted tumors expressing firefly luciferase in mice.
Materials:
-
Mice bearing luciferase-expressing tumors
-
D-Luciferin (e.g., 15 mg/mL in sterile DPBS)
-
Anesthesia system (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation: Anesthetize the mouse using an isoflurane vaporizer.[12] Place the anesthetized mouse inside the imaging chamber.
-
Substrate Administration: Inject D-luciferin intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.[12][13] The typical injection volume is 10 µL/g of body weight.[13]
-
Image Acquisition: Wait for the optimal time for luciferin distribution, which is typically 10-15 minutes post-injection.[13] Acquire bioluminescent images using the in vivo imaging system. Exposure times may range from 10 to 30 seconds, depending on the signal intensity.[7] It is recommended to perform a kinetic study for each model to determine the peak signal time.
-
Data Analysis: Quantify the bioluminescent signal in the region of interest (ROI) corresponding to the tumor. The signal is typically expressed in photons per second.
Protocol 2: In Vivo Fluorescence Imaging of FP-Expressing Tumors
This protocol outlines the imaging of subcutaneously implanted tumors expressing a fluorescent protein (e.g., GFP or a near-infrared FP) in mice.
Materials:
-
Mice bearing FP-expressing tumors
-
Anesthesia system (e.g., isoflurane)
-
In vivo imaging system with appropriate excitation and emission filters
-
(Optional) Hair removal cream
Procedure:
-
Animal Preparation: Anesthetize the mouse using an isoflurane vaporizer. If the tumor is located in an area with dense fur, remove the fur using a hair removal cream to minimize light scattering and absorption. Place the anesthetized mouse inside the imaging chamber.
-
Image Acquisition: Select the appropriate excitation and emission filters for the specific fluorescent protein being used. For example, for Cy7-labeled molecules, an excitation of 700-770 nm and an emission of 790 nm long-pass can be used.[14] Acquire fluorescent images. The exposure time will depend on the brightness of the FP and the sensitivity of the imaging system, a 500ms exposure time has been reported for Cy7 imaging.[14]
-
Data Analysis: Quantify the fluorescent signal in the ROI corresponding to the tumor. The signal is often expressed as radiant efficiency or average radiance. It is important to also image control mice without fluorescent tumors to determine the level of background autofluorescence.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate these aspects.
Bioluminescence Signaling Pathway
Caption: Luciferase catalyzes the oxidation of luciferin in the presence of ATP and oxygen to produce light.
Fluorescent Protein Excitation-Emission Pathway
Caption: A fluorescent protein absorbs a high-energy photon (excitation) and emits a lower-energy photon (emission).
In Vivo Imaging Experimental Workflow
Caption: A generalized workflow for conducting an in vivo optical imaging experiment.
Conclusion: Selecting the Right Tool for the Job
The decision to use LBTs or FPs for in vivo imaging should be driven by the specific requirements of the research question.
Choose Luciferase-Based Technologies (LBTs) when:
-
High sensitivity is paramount: for detecting a small number of cells or weak biological signals.
-
Deep tissue imaging is required: to minimize signal attenuation and background.
-
Longitudinal studies demand minimal phototoxicity: to avoid damaging cells over repeated imaging sessions.
Choose Fluorescent Proteins (FPs) when:
-
A simple workflow is preferred: as no substrate administration is necessary.
-
Multiplexing is needed: to simultaneously visualize multiple targets.
-
High temporal resolution is critical: for capturing rapid biological events.
-
Signal stability is a key consideration: for experiments requiring consistent signal intensity over time.
Recent advancements in both fields, such as the development of brighter, red-shifted luciferases and near-infrared FPs, continue to expand the capabilities of in vivo optical imaging.[9] By carefully considering the quantitative data, experimental protocols, and inherent advantages and disadvantages of each technology, researchers can make an informed decision to effectively illuminate the intricate biological processes within living subjects.
References
- 1. Comparison of noninvasive fluorescent and bioluminescent small animal optical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. trace.tennessee.edu [trace.tennessee.edu]
- 5. Bioluminescence imaging in live cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative comparison of click beetle and firefly luciferases for in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Head-to-head Comparison of Green Fluorescent Protein (GFP) Imaging With Luciferase-luciferin Imaging In Vivo Using Single-nanometer Laser-excitation Tuning and an Ultra-low-light-detection Camera and Optics Demonstrates the Superiority of GFP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 13. utoledo.edu [utoledo.edu]
- 14. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Paramagnetic Tags for NMR Analysis: Lanthanide-Binding Tags vs. Other Common Alternatives
For researchers, scientists, and drug development professionals seeking to leverage the power of paramagnetic NMR spectroscopy, the choice of a suitable paramagnetic tag is a critical decision that directly impacts the quality and scope of structural and dynamic information obtainable. This guide provides an objective comparison of Lanthanide-Binding Tags (LBTs) with other widely used paramagnetic tags, supported by experimental data and detailed methodologies.
Paramagnetic tags introduce unpaired electrons into a biomolecule, generating valuable long-range structural restraints for NMR analysis, such as Pseudocontact Shifts (PCSs), Residual Dipolar Couplings (RDCs), and Paramagnetic Relaxation Enhancement (PREs).[1][2] LBTs, which chelate lanthanide ions, have emerged as particularly powerful tools due to the large magnetic susceptibility anisotropy of many lanthanide ions, leading to substantial PCSs and RDCs.[3][4] This guide will delve into a quantitative comparison of LBTs with other common paramagnetic tags, including nitroxide spin labels and other metal chelators, to aid in the selection of the optimal tag for specific research applications.
Performance Comparison of Paramagnetic Tags
The effectiveness of a paramagnetic tag is determined by several factors, including the magnitude of the paramagnetic effect it induces, its rigidity relative to the protein, and its inertness towards the biomolecule's structure and function. The following tables summarize quantitative data from various studies to facilitate a direct comparison between different tag types.
| Tag Type | Paramagnetic Center | Typical Paramagnetic Effects | Key Advantages | Key Disadvantages |
| Lanthanide-Binding Tags (LBTs) | Lanthanide Ions (e.g., Tm³⁺, Tb³⁺, Dy³⁺, Yb³⁺) | Large PCS and RDC, Moderate PRE | Tunable magnetic properties by changing the lanthanide ion[3]; provides both distance and angular information.[2] | Can be larger than other tags; potential for tag mobility affecting data quality. |
| Nitroxide Spin Labels (e.g., MTSL) | Stable Nitroxide Radical | Strong PRE | Small and minimally perturbing; excellent for distance measurements.[5] | Primarily provides distance information (PRE); no significant PCS or RDC. |
| Other Metal Chelators (e.g., EDTA, DOTA) | Transition Metal Ions (e.g., Mn²⁺, Cu²⁺, Fe³⁺) | Strong PRE, some can induce PCS | Versatile for different metal ions; can be relatively small.[5] | Can lead to significant line broadening; PCS effects are generally smaller than with LBTs.[6] |
Quantitative Comparison of Paramagnetic Effects
The choice of paramagnetic tag and, in the case of LBTs, the specific lanthanide ion, significantly influences the magnitude of the observed paramagnetic effects. The magnetic susceptibility tensor (Δχ) is a key determinant of the size of PCSs and RDCs.
| Tag/Lanthanide | Δχax (10⁻³² m³ molecule⁻¹) | Δχrh (10⁻³² m³ molecule⁻¹) | Max Observed RDC (Hz) at 600 MHz | Max Observed PCS (ppm) | Reference Protein |
| LBT-Tm³⁺ | -13.5 | 4.5 | ~12 | ~1.5 | Ubiquitin |
| LBT-Tb³⁺ | -17.0 | -10.0 | ~11 | ~2.0 | Ubiquitin |
| LBT-Dy³⁺ | -22.0 | -6.0 | Not Reported | Not Reported | Calmodulin |
| LBT-Yb³⁺ | -7.5 | 2.5 | Not Reported | Not Reported | ArgN |
| MTSL | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |
| EDTA-Cu²⁺ | Not Applicable | Not Applicable | Not Applicable | Not Applicable | GB1 |
Note: The reported values are indicative and can vary depending on the specific tag construct, its attachment site on the protein, and experimental conditions.
Experimental Protocols
The successful application of paramagnetic tags in NMR studies relies on robust experimental procedures for protein labeling, sample preparation, and data acquisition.
General Workflow for Paramagnetic NMR Analysis
Caption: General experimental workflow for paramagnetic NMR analysis.
Key Experimental Methodologies
1. Site-Specific Labeling:
The most common method for attaching paramagnetic tags to proteins is through site-directed mutagenesis to introduce a unique cysteine residue on the protein surface. The tag, functionalized with a cysteine-reactive group (e.g., maleimide or iodoacetamide), is then covalently attached to the protein.
-
Protocol for Cysteine-Specific Labeling with a Maleimide-Functionalized Tag:
-
Reduce the purified protein containing a single surface-exposed cysteine with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature to ensure the cysteine is in its reduced state.
-
Remove the reducing agent using a desalting column.
-
Immediately add a 5- to 10-fold molar excess of the maleimide-functionalized paramagnetic tag to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol or cysteine.
-
Purify the labeled protein from the excess tag and quenching agent using size-exclusion chromatography or dialysis.
-
Confirm the labeling efficiency using mass spectrometry.
-
2. NMR Data Acquisition:
-
Pseudocontact Shifts (PCS): PCSs are measured as the chemical shift difference between the paramagnetic sample and a diamagnetic reference sample.[2] For LBTs, the diamagnetic reference is typically the protein labeled with the same tag but complexed with a diamagnetic lanthanide ion like Lu³⁺ or La³⁺.[7] 2D ¹H-¹⁵N HSQC spectra are commonly used to measure PCSs for backbone amides.
-
Residual Dipolar Couplings (RDC): RDCs are measured as the difference in the splitting of a signal in an aligned versus an isotropic sample.[8] For LBTs, the alignment is induced by the magnetic field on the paramagnetic center. RDCs are typically measured from the difference in the one-bond ¹JNH coupling in ¹H-¹⁵N HSQC-type experiments recorded with and without decoupling during the evolution period.
-
Paramagnetic Relaxation Enhancement (PRE): PREs are measured as the increase in the transverse relaxation rate (R₂) of nuclear spins due to the presence of the paramagnetic center.[9] This is typically quantified by comparing the peak intensities in a 2D ¹H-¹⁵N HSQC spectrum of the paramagnetic sample with a diamagnetic reference.
Logical Relationships and Considerations
The selection of a paramagnetic tag should be guided by the specific research question and the nature of the biological system under investigation.
Caption: Recommended paramagnetic tag types based on the research question.
Conclusion
Both LBTs and other paramagnetic tags are invaluable tools for expanding the capabilities of NMR spectroscopy in structural biology and drug discovery. LBTs offer the significant advantage of providing both long-range distance and angular information through PCSs and RDCs, which is particularly powerful for determining the global fold and dynamics of proteins and their complexes. Nitroxide spin labels and other metal chelators are excellent choices for obtaining precise long-range distance information through PRE measurements, often with smaller and less perturbing tags. The optimal choice of a paramagnetic tag will always depend on a careful consideration of the specific biological question, the properties of the target protein, and the desired structural and dynamic information. This guide provides a foundational framework to assist researchers in making an informed decision for their experimental design.
References
- 1. Site-Specific Tagging of Proteins with Paramagnetic Ions for Determination of Protein Structures in Solution and in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An Integrative Approach to Determine 3D Protein Structures Using Sparse Paramagnetic NMR Data and Physical Modeling [frontiersin.org]
- 3. Engineering Encodable Lanthanide-Binding Tags (LBTs) into Loop Regions of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanthanide-binding peptides for NMR measurements of residual dipolar couplings and paramagnetic effects from multiple angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
Dual-Target Therapeutics Outshine Single-Target Approaches in Preclinical and Clinical Settings
A comprehensive analysis of single-target versus dual-target ligand-based therapeutics (LBTs) reveals significant advantages for the latter in terms of efficacy, overcoming resistance, and specificity. Bolstered by compelling experimental data, dual-target LBTs, particularly bispecific antibodies, are emerging as a superior alternative in the development of novel therapies, especially in oncology.
Dual-target LBTs are engineered molecules capable of simultaneously binding to two different targets, offering a multi-pronged attack on disease pathways. This contrasts with single-target LBTs, which engage only one molecular target. The ability to concurrently modulate two signaling pathways can lead to synergistic effects, mitigate drug resistance, and enhance therapeutic outcomes.
Enhanced Efficacy and Overcoming Resistance
A primary advantage of dual-target LBTs is their potential for enhanced efficacy compared to single-target agents. By simultaneously blocking two distinct signaling pathways, these molecules can induce a more profound and durable response. This is particularly relevant in complex diseases like cancer, where tumor growth is often driven by multiple redundant signaling pathways.
For instance, in non-small cell lung cancer (NSCLC), resistance to single-agent epidermal growth factor receptor (EGFR) inhibitors can arise through the amplification of the MET proto-oncogene. Dual-target inhibitors that simultaneously target both EGFR and MET have demonstrated the ability to overcome this resistance mechanism and show superior anti-tumor activity compared to EGFR inhibitors alone.
Similarly, in the realm of immunotherapy, bispecific antibodies targeting both PD-1 and CTLA-4 have shown improved anti-tumor responses compared to monotherapy targeting either checkpoint inhibitor individually. This dual blockade can lead to a more robust activation of the immune system against cancer cells.
Quantitative Comparison of Single-LBTs vs. Double-LBTs
The following tables summarize preclinical and clinical data comparing the performance of single-target and dual-target LBTs across different therapeutic areas.
| Target Combination | Therapeutic Area | Single-LBT (Control) | Double-LBT | Key Efficacy Metric | Fold Improvement (Double-LBT vs. Single-LBT) | Reference |
| EGFR & MET | NSCLC | EGFR Inhibitor (Gefitinib) | Dual EGFR/MET Inhibitor (PF2341066 + Gefitinib) | In vivo tumor growth inhibition | ~1.5x | [1] |
| HER2 (biparatopic) | Breast Cancer | Monospecific anti-HER2 (Trastuzumab) | Bispecific anti-HER2 (Zanidatamab) | In vivo tumor growth inhibition | >2x | [2] |
| PD-1 & CTLA-4 | Gastric Cancer | PD-1 Monotherapy | PD-1/CTLA-4 Combination Therapy | Overall Response Rate (ORR) | ~1.6x | [3] |
| VEGF & Ang-2 | Retinal Diseases | Anti-VEGF-A Monotherapy | Dual VEGF-A/Ang-2 Inhibitor (Faricimab) | Extended treatment durability | Up to 16-week intervals vs. 8-week | [4] |
Table 1: Preclinical and Clinical Efficacy Data of Double-LBTs vs. Single-LBTs.
| Target Combination | Therapeutic Area | Single-LBT Combination | Double-LBT (Bispecific) | Key Efficacy Metric | Outcome | Reference |
| PD-1 & CTLA-4 | Cervical Cancer | PD-1 inhibitor + Chemotherapy | PD-1/CTLA-4 Bispecific + Chemotherapy | Median Progression-Free Survival (mPFS) | Comparable (27.2 vs 20.2 months) | [5] |
| HER2 & PD-L1 | HER2+ Cancers | Trastuzumab + Anti-PD-L1 mAb | HER2/PD-L1 Bispecific Antibody | In vivo tumor inhibition | Superior for bispecific | [6] |
Table 2: Comparison of Double-LBTs to Combination Therapy of Single-LBTs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments used to compare single- and dual-target LBTs.
In Vitro Cell Viability and Proliferation Assays
Objective: To assess the cytotoxic and anti-proliferative effects of single- and dual-target LBTs on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., NSCLC cell line H1975 for EGFR/MET studies) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of the single-target LBT, the dual-target LBT, or a combination of two single-target LBTs. A vehicle control is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each treatment condition to determine the potency of the inhibitors.
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of single- and dual-target LBTs in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., breast cancer cell line BT-474 for HER2 studies) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups. Treatments (single-LBT, dual-LBT, combination, vehicle control) are administered via appropriate routes (e.g., intraperitoneal or oral).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the anti-tumor efficacy between different treatment groups.
Signaling Pathways and Mechanisms of Action
The enhanced efficacy of dual-target LBTs can be attributed to their ability to simultaneously modulate key signaling pathways involved in cell growth, proliferation, and survival.
References
- 1. VEGF signaling pathway | Abcam [abcam.com]
- 2. Research and Clinical Landscape of Bispecific Antibodies for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controversies in Care: The Evidence That Ang-2 Suppression Confers a Clinical Benefit | Retinal Physician [retinalphysician.com]
- 4. Review of real-world evidence of dual inhibition of VEGF-A and ANG-2 with faricimab in NAMD and DME - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A bispecific antibody targeting HER2 and PD-L1 inhibits tumor growth with superior efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Label-Free Binding Technologies with Biophysical Techniques
In the landscape of drug discovery and molecular interaction analysis, label-free binding technologies (LBT) have become indispensable for characterizing biomolecular interactions. However, to ensure the accuracy and reliability of the data obtained, cross-validation with other biophysical techniques is paramount. This guide provides a comprehensive comparison of LBT, specifically Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI), with two widely used solution-based biophysical techniques: Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of these techniques, supported by experimental data and detailed methodologies.
Quantitative Data Comparison
The following tables summarize quantitative data from studies where LBT has been cross-validated with ITC and/or NMR for specific protein-ligand interactions.
Table 1: Comparison of Binding Affinities (Kd) for Carbonic Anhydrase II Inhibitors
| Compound | Technique | Kd (nM) | Reference |
| 4-carboxybenzenesulfonamide (CBS) | SPR | 180 | [1] |
| ITC | 200 | [1] | |
| 5-dimethylamino-1-naphthalene-sulfonamide (DNSA) | SPR | 90 | [1] |
| ITC | 100 | [1] | |
| Furosemide | SPR | 23 | [2] |
| ITC | 25 | ||
| Compound 1 | SPR | 6 ± 4 | [3] |
| ITC | 5 ± 1 | [3] | |
| Compound 3 | SPR | 299 ± 25 | [3] |
| ITC | 310 ± 20 | [3] |
Table 2: Comparison of Kinetic and Affinity Constants for Concanavalin A - Sugar Interactions
| Ligand | Technique | kon (M-1s-1) | koff (s-1) | Kd (μM) | Reference |
| Monovalent Mannopyranoside | SPR | 1.2 x 103 | 1.1 | 917 | [4] |
| ITC | - | - | 1030 | [4] | |
| Bivalent Mannopyranoside (Linker 1) | SPR | 2.5 x 103 | 0.45 | 180 | [4] |
| ITC | - | - | 154 | [4] | |
| Bivalent Mannopyranoside (Linker 2) | SPR | 3.1 x 103 | 0.22 | 71 | [4] |
| ITC | - | - | 65 | [4] |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes and the underlying principles of each technique, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.
Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation: Select a sensor chip appropriate for the ligand and immobilization chemistry (e.g., CM5 chip for amine coupling). Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Inject the ligand solution over the activated sensor surface to achieve the desired immobilization level. Deactivate any remaining active esters with an injection of ethanolamine.
-
Analyte Binding: Inject a series of analyte concentrations over the ligand-immobilized surface. Monitor the change in the refractive index in real-time to observe the association phase.
-
Dissociation: Flow buffer over the sensor surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer or high salt concentration) to remove the bound analyte and prepare the surface for the next injection cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Bio-Layer Interferometry (BLI)
-
Biosensor Hydration: Hydrate the biosensors in the assay buffer for at least 10 minutes.
-
Ligand Loading: Immerse the hydrated biosensors into a solution containing the biotinylated ligand to allow for its capture onto the streptavidin-coated biosensor tip.
-
Baseline: Establish a stable baseline by dipping the ligand-loaded biosensors into the assay buffer.
-
Association: Transfer the biosensors to wells containing various concentrations of the analyte and monitor the change in the interference pattern as the analyte binds to the immobilized ligand.
-
Dissociation: Move the biosensors back to wells containing only the assay buffer to measure the dissociation of the analyte.
-
Data Analysis: Analyze the resulting sensorgrams to calculate kon, koff, and Kd using the instrument's software.
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare the protein and ligand in identical, degassed buffer to minimize heats of dilution. The protein is typically placed in the sample cell, and the ligand in the injection syringe.
-
Titration: Perform a series of small, precise injections of the ligand into the protein solution while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed during each injection, which is proportional to the amount of binding that occurs.
-
Data Integration: Integrate the heat flow over time for each injection to obtain the heat change per injection.
-
Data Analysis: Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy - Chemical Shift Perturbation (CSP)
-
Protein Sample Preparation: Prepare a sample of isotopically labeled (e.g., 15N) protein in a suitable NMR buffer.
-
Initial Spectrum: Acquire a reference 2D 1H-15N HSQC spectrum of the free protein.
-
Ligand Titration: Add small aliquots of a concentrated stock solution of the unlabeled ligand to the protein sample.
-
Spectral Acquisition: Acquire a 2D 1H-15N HSQC spectrum after each addition of the ligand.
-
Chemical Shift Analysis: Overlay the spectra and monitor the changes in the chemical shifts of the protein's backbone amide resonances.
-
Data Analysis: Calculate the weighted average chemical shift perturbation for each residue. The magnitude of the perturbation indicates the proximity of the residue to the binding site. The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration to a binding isotherm.
Conclusion
The cross-validation of LBT data with orthogonal biophysical techniques like ITC and NMR is crucial for obtaining a comprehensive and reliable understanding of biomolecular interactions. While LBT methods such as SPR and BLI excel in providing real-time kinetic data, ITC offers invaluable thermodynamic information, and NMR provides atomic-level structural details of the interaction in solution. By combining the strengths of these techniques, researchers can build a more complete and accurate picture of the binding event, leading to more informed decisions in drug discovery and development. The data presented in this guide demonstrates the generally good agreement between these methods when experiments are carefully designed and executed, reinforcing the value of a multi-faceted approach to studying molecular interactions.
References
- 1. Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ichorlifesciences.com [ichorlifesciences.com]
A Comparative Guide: Lanthanide-Based FRET versus Organic Fluorophores for Advanced FRET Studies
In the landscape of biomedical research and drug discovery, Förster Resonance Energy Transfer (FRET) stands as a powerful technique for studying molecular interactions, conformational changes, and enzymatic activities. The choice of fluorophores is paramount to the success of FRET assays. This guide provides an objective comparison between Lanthanide-Based Tracers (LBTs), utilized in Time-Resolved FRET (TR-FRET), and traditional organic fluorophores, supported by experimental data and detailed methodologies.
Introduction to FRET and the Role of Fluorophores
FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, making FRET a "molecular ruler."
The selection of the donor and acceptor pair is critical and significantly influences the sensitivity, specificity, and robustness of the assay. Organic fluorophores have historically been the workhorses for FRET studies. However, the emergence of lanthanide-based luminescence probes has offered a compelling alternative, addressing some of the inherent limitations of organic dyes.
Key Performance Parameters: LBTs vs. Organic Fluorophores
The performance of a FRET pair is determined by several key photophysical properties. Lanthanide-based donors, typically complexes of Europium (Eu³⁺) or Terbium (Tb³⁺), exhibit unique characteristics that set them apart from organic fluorophores.
| Parameter | Lanthanide-Based Donors (LBTs) | Organic Fluorophore Donors | Significance in FRET |
| Fluorescence Lifetime | Long (microseconds to milliseconds)[1][2][3] | Short (nanoseconds)[3] | The long lifetime of LBTs allows for time-gated detection, which effectively eliminates short-lived background fluorescence from biological samples and scattered light, dramatically increasing the signal-to-noise ratio.[1][2][4] |
| Stokes Shift | Large[2][5] | Generally smaller | A large Stokes shift (the separation between excitation and emission maxima) minimizes crosstalk between the donor excitation and emission, leading to cleaner signals. |
| Emission Spectrum | Narrow, line-like emission bands[5][6] | Broad emission spectra | Narrow emission bands reduce spectral bleed-through into the acceptor channel, simplifying data analysis and improving accuracy. |
| Photostability | Highly resistant to photobleaching[1] | Prone to photobleaching, especially in imaging applications. | High photostability is crucial for experiments requiring long or repeated measurements. |
| Quantum Yield (QY) | Generally lower than bright organic dyes[7] | Can be very high for certain dyes. | A higher quantum yield contributes to a brighter signal. |
| Förster Distance (R₀) | Typically in the range of 50-100 Å[7] | Wide range, typically 20-90 Å[8] | R₀ is the distance at which FRET efficiency is 50%. A larger R₀ allows for the study of larger molecular complexes. |
Visualizing the FRET Mechanisms
The fundamental difference in the temporal properties of LBTs and organic fluorophores leads to distinct experimental approaches, as illustrated in the diagrams below.
Caption: Comparison of conventional and time-resolved FRET mechanisms.
Advantages and Disadvantages in Practice
Lanthanide-Based Tracers (LBTs) for TR-FRET
Advantages:
-
High Signal-to-Noise Ratio: The ability to use time-gated detection minimizes interference from autofluorescence and scattered light, which is particularly beneficial when working with complex biological samples like cell lysates or serum.[2][4]
-
Reduced Assay Interference: TR-FRET assays are less susceptible to false positives or negatives caused by fluorescent compounds in screening libraries.[2][8]
-
Stability: Lanthanide probes are highly resistant to photobleaching, allowing for stable signals over extended measurement periods.[1]
-
Homogeneous Assay Format: Like conventional FRET, TR-FRET assays are typically "mix-and-read," eliminating the need for wash steps and making them amenable to high-throughput screening.[8][9]
Disadvantages:
-
Lower Brightness: The quantum yields of lanthanides are generally lower than those of the brightest organic dyes, which can be a limitation in applications requiring very high sensitivity.[7]
-
Complex Labeling: The chemistry for conjugating lanthanide chelates to biomolecules can be more involved than for many standard organic dyes.
Organic Fluorophores for Conventional FRET
Advantages:
-
High Brightness: Many organic dyes exhibit high quantum yields and large extinction coefficients, resulting in bright signals.
-
Wide Variety: A vast portfolio of organic fluorophores is commercially available, covering the entire visible spectrum and beyond, offering flexibility in choosing FRET pairs.[10]
-
Mature Bioconjugation: Well-established and straightforward methods exist for labeling proteins, nucleic acids, and other biomolecules with organic dyes.
Disadvantages:
-
Background Interference: Susceptibility to background fluorescence from biological matrices and direct acceptor excitation can lead to a lower signal-to-noise ratio.[11][12]
-
Photobleaching: Organic dyes can be prone to photobleaching, which can limit the duration of imaging experiments and affect quantitative accuracy.[13]
-
Spectral Overlap: The broader emission spectra of organic dyes can result in significant spectral bleed-through, complicating data analysis.[14]
-
Environmental Sensitivity: The fluorescence properties of some organic dyes can be sensitive to their local environment, such as pH or polarity, which can confound FRET measurements.[11][12]
Experimental Protocols
General Experimental Workflow for a TR-FRET Binding Assay
The following provides a generalized protocol for a homogenous TR-FRET assay to study the interaction between two proteins, Protein X and Protein Y.
Caption: A typical workflow for a TR-FRET based binding assay.
Methodology Details:
-
Biomolecule Labeling:
-
LBT Donor: A protein of interest is covalently labeled with a lanthanide chelate (e.g., a Terbium cryptate) using an appropriate reactive group (e.g., N-hydroxysuccinimide ester targeting primary amines). The labeling reaction is typically performed in a suitable buffer (e.g., PBS pH 7.4) for 1-2 hours at room temperature, followed by purification to remove unconjugated label.
-
Organic Acceptor: The binding partner is labeled with a suitable organic fluorophore acceptor (e.g., d2 or a compatible Alexa Fluor dye) using similar bioconjugation chemistry.
-
-
Assay Assembly:
-
The labeled donor and acceptor biomolecules are diluted to their final concentrations in the assay buffer.
-
In a typical inhibition assay, a test compound is added to the wells of a microplate.
-
The labeled biomolecules are then added, and the plate is incubated for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Signal Detection:
-
The microplate is read using a TR-FRET-compatible plate reader.
-
The instrument excites the lanthanide donor with a pulsed light source (e.g., a xenon flash lamp or a laser at ~340 nm).
-
After a time delay (e.g., 50-100 µs) to allow for the decay of background fluorescence, the emission from both the lanthanide donor (e.g., at 620 nm for Tb³⁺) and the acceptor (e.g., at 665 nm) is measured over a defined time window (e.g., 400 µs).
-
-
Data Analysis:
-
The raw fluorescence intensities are used to calculate a ratiometric value (Acceptor Emission / Donor Emission).
-
This ratio is proportional to the amount of FRET, and therefore, the extent of binding.
-
For inhibition assays, the ratio is plotted against the concentration of the test compound to determine potency values such as IC₅₀.
-
Conclusion
The choice between LBTs and organic fluorophores for FRET studies is highly dependent on the specific application.
-
LBTs and TR-FRET are the superior choice for high-throughput screening and assays involving complex biological matrices. Their long-lived fluorescence and the resulting ability to perform time-gated detection provide unparalleled signal-to-noise ratios and robustness against assay interference.[1][2][4]
-
Organic fluorophores remain a versatile and valuable tool, particularly for live-cell imaging and single-molecule studies where high photon output (brightness) is critical. The vast array of available colors and well-established labeling protocols offer significant flexibility.[10][13]
For researchers and drug development professionals, a thorough understanding of the distinct advantages and limitations of each technology is essential for designing sensitive, reliable, and meaningful FRET-based assays. The development of brighter lanthanide probes and more photostable organic dyes continues to expand the capabilities and applications of FRET in biological sciences.[7]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. columbiabiosciences.com [columbiabiosciences.com]
- 3. Lateral diffusion contributes to FRET from lanthanide-tagged membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 5. Review of FRET biosensing and its application in biomolecular detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bright and stable luminescent probes for target engagement profiling in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. What are the limitations of FRET? | AAT Bioquest [aatbio.com]
- 12. Overcoming Limitations of FRET Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of organic fluorophores for in vivo FRET studies based on electroporated molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
A Quantitative Showdown: Lanthanide-Binding Tags Versus Fluorescent Protein FRET Pairs for Cellular and Drug Discovery Research
For researchers, scientists, and drug development professionals navigating the landscape of protein interaction and conformational change assays, the choice between Lanthanide-Binding Tags (LBTs) and traditional fluorescent protein (FP) FRET pairs is a critical one. This guide provides an objective, data-driven comparison of these two powerful technologies, focusing on key performance metrics to inform experimental design and technology selection.
At the heart of many cellular processes and a cornerstone of drug discovery assays lie dynamic protein-protein interactions and conformational changes. Förster Resonance Energy Transfer (FRET) has emerged as an indispensable tool for studying these events in real-time within living cells. While fluorescent protein pairs have long been the workhorse for FRET-based imaging and assays, Lanthanide-Binding Tags are gaining traction due to their unique photophysical properties. This guide delves into a quantitative comparison of their FRET efficiency, photostability, and signal-to-background ratio, providing the necessary data and protocols to make an informed decision for your research needs.
At a Glance: LBTs vs. Fluorescent Protein FRET Pairs
| Feature | Lanthanide-Binding Tags (LBTs) | Fluorescent Protein (FP) FRET Pairs |
| Principle | Time-Resolved FRET (TR-FRET) or Luminescence Resonance Energy Transfer (LRET) utilizing the long-lifetime luminescence of lanthanide ions (e.g., Terbium, Europium).[1][2] | Conventional FRET between two distinct fluorescent proteins (e.g., CFP-YFP, GFP-mCherry).[3] |
| Size of Tag | Small peptide tags (approx. 15-20 amino acids).[2][4] | Significantly larger protein domains (approx. 238 amino acids for GFP). |
| FRET Efficiency | Can be high, but is highly dependent on the specific LBT, lanthanide, and acceptor pair. Diffusion can enhance FRET efficiency in membrane protein studies.[5] | Typically in the range of 10-40%, with maximal practical efficiencies around 40-55%.[3] |
| Photostability | Lanthanide luminescence is highly resistant to photobleaching. | Prone to photobleaching, with half-lives ranging from seconds to minutes depending on the FP and illumination conditions.[6][7] |
| Signal-to-Background | High, due to the ability to eliminate short-lived background fluorescence and autofluorescence through time-gated detection.[1][8] | Lower, as it is often limited by cellular autofluorescence and spectral bleed-through.[1][9] |
| Temporal Resolution | Millisecond-scale lifetime allows for time-gated measurements, but may not be ideal for capturing very fast dynamics. | Can achieve high temporal resolution for dynamic measurements.[10] |
| Multiplexing | Potentially easier due to narrow emission peaks of lanthanides. | Challenging due to broad and overlapping spectra of fluorescent proteins. |
| Implementation | Requires addition of exogenous lanthanide ions. | Genetically encoded and expressed entirely within the cell. |
Quantitative Performance Metrics
The following tables summarize key quantitative data for LBTs and fluorescent protein FRET pairs. It is important to note that direct head-to-head comparisons in the literature are scarce, and thus the data presented is compiled from various studies with differing experimental conditions.
Table 1: FRET Efficiency Comparison
| FRET Pair System | Donor | Acceptor | FRET Efficiency (E) | Biological System/Model | Reference |
| LBT-based | Tb(III)-LBT | Fluorescein | Varies with distance | SH2 domain-phosphopeptide interaction | [2] |
| LBT-based | Tb(III) complex | GFP | >50% (estimated from signal change) | p53-HDM2 interaction biosensor | [11] |
| FP-based | ECFP | EYFP | ~25-30% | Tandem constructs in live cells | [12] |
| FP-based | mTFP1 | EYFP | ~31% | Tandem constructs in live cells | [3] |
| FP-based | EGFP | mCherry | 13.6% | Tandem construct | [6] |
Table 2: Photostability Comparison
| Fluorophore/System | Photobleaching Half-life (t₁/₂) | Illumination Conditions | Reference |
| LBT-based (Terbium) | Highly resistant to photobleaching | Not typically reported due to high stability | [2] |
| FP-based (EGFP) | 213 ± 18 s | 1.93 mW at the objective | [6] |
| FP-based (mTFP1) | 136 ± 5 s | 1.65 mW at the objective | [6] |
| FP-based (mCherry) | Slower than mKate2 | Continuous illumination | [7] |
| FP-based (mKate2) | Slower photobleaching rate | Continuous illumination | [7] |
Table 3: Signal-to-Background Ratio (SBR) Insights
| Technique | Typical Signal-to-Background Ratio | Key Factors |
| TR-FRET with LBTs | High | Time-gated detection effectively eliminates short-lived autofluorescence and direct acceptor excitation, leading to a very low background.[1][8] |
| FP-FRET | Lower and Variable | Susceptible to cellular autofluorescence, spectral bleed-through (donor emission into the acceptor channel and direct acceptor excitation by the donor's excitation wavelength), and detector noise.[1][13] |
Experimental Methodologies
Accurate and reproducible FRET measurements are paramount. Below are detailed protocols for key experiments used to quantify the performance of both LBT and fluorescent protein FRET pairs.
Protocol 1: Time-Resolved FRET (TR-FRET) for LBTs
This protocol is adapted for a plate-reader-based assay, commonly used in high-throughput screening.
Objective: To measure the FRET between a Tb(III)-LBT labeled protein and a fluorescently-labeled interacting partner.
Materials:
-
Black, low-volume 384-well microplates.
-
TR-FRET compatible microplate reader with a flash lamp or laser excitation source and dual emission detectors.
-
Purified protein of interest fused to an LBT.
-
Fluorescently labeled (e.g., with fluorescein or a red fluorescent dye) interacting partner (protein, peptide, or small molecule).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Tween-20).[14]
-
Terbium chloride (TbCl₃) solution.
Procedure:
-
Protein Labeling: Incubate the purified LBT-fusion protein with an excess of TbCl₃ in assay buffer for 1 hour at room temperature to allow for lanthanide binding. Remove unbound Tb³⁺ via dialysis or a desalting column.
-
Assay Setup: a. To each well of the 384-well plate, add the Tb³⁺-LBT-protein conjugate at a final concentration optimized for the assay. b. Add the fluorescently labeled interacting partner at varying concentrations to generate a binding curve. Include control wells with only the Tb³⁺-LBT-protein (donor-only) and only the fluorescently labeled partner (acceptor-only). c. For competition assays, add a constant concentration of the fluorescently labeled partner and varying concentrations of an unlabeled competitor.
-
Incubation: Incubate the plate at room temperature for a duration determined by the binding kinetics of the interaction (typically 30 minutes to 2 hours).
-
TR-FRET Measurement: a. Set the plate reader to excite the terbium donor, typically around 340 nm. b. Configure the emission channels to detect the terbium emission (e.g., at 490 nm and 520 nm) and the sensitized acceptor emission (e.g., at 520 nm for fluorescein or >600 nm for red dyes). c. Crucially, set a delay time (e.g., 50-100 µs) after the excitation pulse before starting the emission measurement (integration time, e.g., 100-400 µs). This time delay allows for the decay of short-lived background fluorescence.[11]
-
Data Analysis: a. Calculate the ratio of the acceptor emission to the donor emission (e.g., 520 nm / 490 nm). b. Correct for background by subtracting the signal from wells containing only buffer. c. The FRET signal is proportional to the interaction between the two molecules. Plot the emission ratio as a function of the concentration of the interacting partner to determine binding affinity (Kd).
Protocol 2: Acceptor Photobleaching FRET for Fluorescent Proteins
This microscopy-based protocol is a straightforward method to confirm and quantify FRET.[15][16]
Objective: To measure the FRET efficiency between two fluorescently tagged proteins by observing the de-quenching of the donor fluorescence after photobleaching the acceptor.
Materials:
-
Cells expressing both the donor (e.g., CFP or GFP) and acceptor (e.g., YFP or mCherry) fusion proteins.
-
Confocal laser scanning microscope equipped with lasers for exciting both the donor and acceptor, and detectors for their respective emissions.
-
Control samples: cells expressing only the donor protein and cells expressing only the acceptor protein.
Procedure:
-
Image Acquisition Setup: a. Identify a cell co-expressing both donor and acceptor fusion proteins. b. Set the imaging parameters (laser power, gain, pinhole) to obtain a good signal-to-noise ratio without causing significant photobleaching during pre-bleach imaging. Use low laser power for these initial images.
-
Pre-Bleach Imaging: a. Acquire an image of the donor fluorescence using the donor excitation and emission settings. This is the 'Donor Pre-Bleach' image. b. Acquire an image of the acceptor fluorescence using the acceptor excitation and emission settings. This is the 'Acceptor Pre-Bleach' image.
-
Acceptor Photobleaching: a. Define a region of interest (ROI) within the cell where you want to measure FRET. b. Use the acceptor excitation laser at high power to selectively photobleach the acceptor fluorophore within the ROI until its fluorescence intensity is significantly reduced (e.g., by >80%).[17]
-
Post-Bleach Imaging: a. Immediately after photobleaching, acquire a post-bleach image of the donor fluorescence using the same settings as in the pre-bleach step. This is the 'Donor Post-Bleach' image. b. Acquire a post-bleach image of the acceptor to confirm successful photobleaching.
-
Data Analysis: a. Measure the average fluorescence intensity of the donor in the photobleached ROI before (I_donor_pre) and after (I_donor_post) photobleaching. b. Calculate the FRET efficiency (E) using the following formula: E = 1 - (I_donor_pre / I_donor_post) c. Perform control experiments by photobleaching the acceptor in cells expressing only the donor to ensure that the bleaching process itself does not affect the donor fluorescence.
Protocol 3: Sensitized Emission FRET for Fluorescent Proteins
This method measures the FRET signal directly by detecting the emission of the acceptor upon excitation of the donor.[12][18]
Objective: To quantify FRET by correcting for spectral bleed-through and calculating a normalized FRET index.
Materials:
-
Cells expressing the donor-acceptor pair.
-
Control cells expressing only the donor and only the acceptor.
-
A fluorescence microscope (confocal or widefield) with appropriate filter sets for the donor, acceptor, and FRET (donor excitation, acceptor emission).
Procedure:
-
Image Acquisition: a. FRET Image (I_fret): Excite the donor and measure the emission in the acceptor channel. b. Donor Image (I_donor): Excite the donor and measure the emission in the donor channel. c. Acceptor Image (I_acceptor): Excite the acceptor and measure the emission in the acceptor channel.
-
Correction for Spectral Bleed-through: a. Donor Bleed-through (BTd): Using the donor-only sample, calculate the ratio of the signal in the acceptor channel to the signal in the donor channel when exciting the donor. b. Acceptor Bleed-through (BTa): Using the acceptor-only sample, calculate the ratio of the signal in the FRET channel (donor excitation, acceptor emission) to the signal in the acceptor channel (acceptor excitation, acceptor emission).
-
Data Analysis: a. Calculate the corrected FRET (FRETc) for each pixel using the formula: FRETc = I_fret - (BTd * I_donor) - (BTa * I_acceptor) b. To account for variations in fluorophore concentration, normalize the FRETc value. A common normalization is the Normalized FRET (NFRET) index: NFRET = FRETc / sqrt(I_donor * I_acceptor) c. The resulting NFRET image provides a ratiometric representation of FRET, independent of the absolute fluorescence intensities.
Visualizing the Concepts
Diagrams generated using Graphviz (DOT language) help to illustrate the underlying principles and workflows.
Caption: The principle of Förster Resonance Energy Transfer (FRET).
Caption: Workflow for a Time-Resolved FRET (TR-FRET) experiment.
Caption: Experimental workflow for Acceptor Photobleaching FRET.
Conclusion: Making the Right Choice
The selection between LBTs and fluorescent protein FRET pairs is not a one-size-fits-all decision and depends heavily on the specific application.
Choose Lanthanide-Binding Tags (LBTs) when:
-
High signal-to-background is critical: The ability of TR-FRET to eliminate autofluorescence makes LBTs ideal for assays with low signal levels or in cell types with high intrinsic fluorescence.
-
Photostability is paramount: For long-term imaging experiments or assays requiring prolonged or intense illumination, the resistance of lanthanides to photobleaching is a significant advantage.
-
High-throughput screening is the goal: The robust nature of TR-FRET assays makes them well-suited for automated, multi-well plate-based screening campaigns in drug discovery.
Choose Fluorescent Protein (FP) FRET Pairs when:
-
Genetically encoded reporters are essential: The ability to express the entire FRET sensor within the cell simplifies experimental setup and allows for targeting to specific subcellular locations without the need for external labeling steps.
-
Dynamic, real-time imaging is required: FP-FRET is well-established for live-cell imaging and can provide high temporal resolution to capture rapid cellular events.
-
A wide array of existing biosensors is desired: A vast library of well-characterized FP-based biosensors for various cellular processes is readily available to the research community.
By carefully considering the quantitative data, experimental requirements, and the inherent strengths and weaknesses of each technology presented in this guide, researchers can confidently select the optimal FRET-based approach to illuminate the intricate molecular interactions at the heart of their biological questions.
References
- 1. LANTHANIDE-BASED IMAGING OF PROTEIN-PROTEIN INTERACTIONS IN LIVE CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal-to-Noise Considerations [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Signal/Noise Analysis of FRET-Based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lateral diffusion contributes to FRET from lanthanide-tagged membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Intensity-Based FRET Approaches—A Comparative Snapshot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative protocol for intensity-based live cell FRET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 12. erasmusoic.nl [erasmusoic.nl]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Acceptor Photobleaching | Light Microscopy Core | Biology [biology.ed.ac.uk]
- 16. mdc-berlin.de [mdc-berlin.de]
- 17. researchgate.net [researchgate.net]
- 18. imagej.net [imagej.net]
Validating Protein-Protein Interactions: A Comparative Guide to Far-Western Blotting
For researchers, scientists, and drug development professionals, validating protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. While initial screening methods like the Luminescence-Based Mammalian Two-Hybrid (LBT) system provide valuable preliminary data, orthogonal validation is essential to confirm these findings. This guide offers a comprehensive comparison of Far-Western blotting and other common validation techniques, providing the necessary data and protocols to make informed decisions for your research.
Far-Western blotting is a powerful technique that allows for the in vitro detection of direct protein-protein interactions.[1] Unlike traditional Western blotting which uses antibodies to detect a target protein, Far-Western blotting employs a purified, labeled "bait" protein to probe for its interacting "prey" protein immobilized on a membrane.[2][3] This method is particularly useful for confirming a direct interaction between two proteins identified in a screen, such as an LBT assay.
Comparative Analysis of PPI Validation Methods
Choosing the right validation method depends on various factors, including the nature of the interacting proteins, the desired quantitative data, and available resources. Below is a comparison of Far-Western blotting with two other widely used validation techniques: Co-immunoprecipitation (Co-IP) and Surface Plasmon Resonance (SPR).
| Feature | Far-Western Blot | Co-immunoprecipitation (Co-IP) | Surface Plasmon Resonance (SPR) |
| Principle | A labeled "bait" protein probes for a "prey" protein immobilized on a membrane.[2] | An antibody targets a "bait" protein, pulling down its interacting "prey" proteins from a cell lysate.[4] | Measures changes in refractive index caused by the binding of an analyte ("prey") to a ligand ("bait") immobilized on a sensor chip.[5][6] |
| Type of Interaction Detected | Direct binary interactions.[7] | Both direct and indirect interactions within a protein complex.[4] | Direct biomolecular interactions in real-time.[8] |
| Nature of Assay | In vitro | In vivo or in vitro | In vitro |
| Key Advantages | - High specificity for direct interactions.[9] - Can identify interactions with proteins that are difficult to express or solubilize.[10][11] - Provides information on the size of the interacting partner.[7] | - Detects interactions in a more physiological context (in vivo). - Can identify entire protein complexes. | - Provides real-time kinetic data (association and dissociation rates).[8] - High sensitivity for a wide range of affinities.[8] - Label-free detection.[8] |
| Key Disadvantages | - Lower sensitivity compared to other methods.[9] - Prone to false negatives if the prey protein does not refold correctly on the membrane. - Primarily qualitative, though semi-quantitative analysis is possible.[9] | - Cannot distinguish between direct and indirect interactions. - Prone to false positives due to non-specific antibody binding. - Primarily qualitative, though semi-quantitative analysis is possible with Western blotting.[12][13][14] | - Requires specialized and expensive equipment. - Immobilization of the ligand can affect its binding activity. - Requires purified proteins. |
| Typical Throughput | Low to medium | Low to medium | Low to high (depending on the instrument) |
| Quantitative Data | Signal intensity can provide a semi-quantitative measure of interaction strength.[9] | Band intensity on a subsequent Western blot can be used for semi-quantitative analysis.[13] | Provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.[8] |
Experimental Workflows and Logical Relationships
LBT to Far-Western Validation Workflow
The diagram below illustrates the logical workflow from identifying a potential protein-protein interaction using a Luminescence-Based Mammalian Two-Hybrid (LBT) system to its subsequent validation by Far-Western blotting.
Caption: Workflow from LBT screening to Far-Western validation.
Signaling Pathway Investigation Logic
This diagram shows the logical flow of how identifying a protein-protein interaction can contribute to understanding a larger signaling pathway.
Caption: Logic for integrating PPI data into pathway analysis.
Detailed Experimental Protocols
Far-Western Blotting Protocol
This protocol outlines the key steps for performing a Far-Western blot to validate a PPI.
-
Protein Separation: Separate the "prey" protein sample (e.g., cell lysate) by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Denaturation and Renaturation (Optional but Recommended):
-
Wash the membrane with a denaturation buffer (e.g., containing 6 M guanidine-HCl) to unfold the proteins.
-
Gradually decrease the concentration of the denaturant in subsequent washes to allow for proper refolding of the "prey" protein on the membrane.
-
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific binding of the probe.
-
Probing: Incubate the membrane with the purified and labeled "bait" protein (the probe) in a blocking buffer overnight at 4°C with gentle agitation. The bait protein can be labeled with biotin, an epitope tag (like GST or His), or a radioactive isotope.
-
Washing: Wash the membrane extensively with washing buffer (e.g., TBST) to remove the unbound bait protein.
-
Detection:
-
If the bait is biotinylated, incubate with streptavidin-HRP and detect using a chemiluminescent substrate.
-
If the bait has an epitope tag, incubate with a primary antibody against the tag, followed by an HRP-conjugated secondary antibody and chemiluminescent detection.
-
If the bait is radiolabeled, expose the membrane to X-ray film.
-
Co-immunoprecipitation (Co-IP) Protocol
This protocol provides a general procedure for Co-IP.
-
Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to maintain protein complexes.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding in the subsequent steps.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein for several hours to overnight at 4°C.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein to confirm its presence in the complex.
Surface Plasmon Resonance (SPR) Protocol
This protocol describes the basic steps for an SPR experiment.
-
Sensor Chip Preparation: Choose a suitable sensor chip and activate its surface for ligand immobilization.
-
Ligand Immobilization: Covalently couple the purified "bait" protein (ligand) to the activated sensor chip surface. A control channel with an unrelated protein or no protein should be prepared to subtract non-specific binding.
-
Analyte Injection: Inject the purified "prey" protein (analyte) at various concentrations over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index in real-time as the analyte binds to and dissociates from the immobilized ligand. This generates a sensorgram.
-
Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound analyte and prepare the chip for the next injection.
-
Data Analysis: Fit the sensorgram data to a binding model to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
By carefully considering the strengths and weaknesses of each method and following detailed protocols, researchers can confidently validate their initial findings and advance their understanding of crucial protein-protein interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of protein-protein interactions by far-western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Far-Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advantages and Disadvantages of Far-Western Blot in Protein-Protein Interaction Studies | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Identification of protein interactions by far western analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of protein interactions by far Western analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Can Co-Immunoprecipitation (Co-IP) Be Used for Quantitative Comparison | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming LBT Binding Kinetics with Surface Plasmon Resonance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, a thorough understanding of the binding kinetics between a therapeutic agent and its target is paramount for predicting in vivo efficacy and optimizing drug design. Surface Plasmon Resonance (SPR) has emerged as a powerful, label-free technology for the real-time analysis of these molecular interactions.[1][2] This guide provides a comparative analysis of the binding kinetics of two hypothetical LBT (Lead Bio-Therapeutic) kinase inhibitors, LBT-A and LBT-B, to their target kinase, drawing upon established methodologies for small molecule inhibitor analysis.
Performance Comparison of LBT Kinase Inhibitors
The binding kinetics of two LBT compounds, LBT-A and LBT-B, with their target kinase were characterized using Surface Plasmon Resonance. The following table summarizes the experimentally determined kinetic and equilibrium constants.
| Compound | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (nM) |
| LBT-A | 1.2 x 10⁵ | 4.5 x 10⁻³ | 38 |
| LBT-B | 2.5 x 10⁵ | 9.8 x 10⁻⁴ | 3.9 |
Data is hypothetical and for illustrative purposes, based on typical values for small molecule kinase inhibitors.
The data clearly indicates that while both compounds exhibit high affinity for the target kinase, LBT-B possesses a significantly lower equilibrium dissociation constant (K_D), suggesting a more stable drug-target complex. This is primarily attributed to its slower dissociation rate (k_off), which is a critical parameter for prolonged drug efficacy. The approximately 10-fold lower K_D of LBT-B compared to LBT-A highlights its potential as a more potent therapeutic candidate.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for an SPR-based kinetic analysis and a simplified representation of a kinase signaling pathway that LBT inhibitors might target.
Caption: General experimental workflow for SPR-based kinetic analysis of LBT compounds.
Caption: Simplified kinase signaling pathway inhibited by an LBT compound.
Detailed Experimental Protocols
The following is a representative protocol for determining the binding kinetics of small molecule kinase inhibitors using a Biacore™ SPR system, adapted from established methods.[3]
1. Materials and Reagents:
-
Instrument: Biacore™ T200 or similar SPR instrument.
-
Sensor Chip: CM5 sensor chip.
-
Immobilization Reagents: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl).
-
Protein: Purified target kinase.
-
Compounds: LBT-A and LBT-B dissolved in 100% DMSO.
-
Buffers:
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with 1% DMSO.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5.
-
2. Kinase Immobilization:
-
Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the target kinase to the surface by injecting a solution of the kinase (e.g., 20 µg/mL in 10 mM Sodium Acetate, pH 5.0) until the desired immobilization level is reached (typically 8000-10000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell is prepared similarly but without the kinase immobilization to allow for background signal subtraction.
3. Kinetic Analysis:
-
Prepare a dilution series of LBT-A and LBT-B in running buffer. The concentration range should ideally span from 0.1 to 10 times the expected K_D. Due to the DMSO in the compound stock, ensure the final DMSO concentration in all samples is matched to the running buffer (1%).
-
Inject the LBT compound solutions over the kinase-immobilized and reference flow cells at a flow rate of 30 µL/min.
-
Monitor the association phase for a defined period (e.g., 120 seconds).
-
Switch to flowing only the running buffer to monitor the dissociation phase (e.g., for 300 seconds).
-
Between each compound injection, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to ensure complete removal of the bound analyte.
-
Include several buffer-only injections (blanks) for double referencing.
4. Data Analysis:
-
The raw sensorgram data is processed by subtracting the signal from the reference flow cell and the buffer blank injections.
-
The resulting binding curves are then fitted to a 1:1 Langmuir binding model to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_D) is calculated from the ratio of the rate constants (k_off / k_on).
This guide demonstrates the utility of Surface Plasmon Resonance in providing high-quality kinetic data essential for the characterization and comparison of drug candidates. The detailed insights into the association and dissociation rates of LBT compounds allow for a more informed selection process in the path towards clinical development.
References
- 1. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precision Kinetics: Leveraging SPR and scIC [rouken.bio]
- 3. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Titans: LBTs vs. Traditional Tags for Protein Purification
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic world of protein science, the ability to obtain highly pure and functional proteins is paramount. Affinity tagging has become an indispensable tool in this pursuit, streamlining purification workflows and enabling the study of protein function, structure, and interactions. While traditional tags like His-tag, FLAG-tag, and Strep-tag have long been the workhorses of the field, newer technologies are emerging with the promise of enhanced performance. Among these is the LgBiT (Large Binary Technology) system, a component of the NanoBiT® technology, which is gaining traction for its high-affinity interaction with its peptide partner, HiBiT.
This guide provides an objective comparison of the LgBiT system for protein purification against other commonly used affinity tags. We will delve into the performance characteristics of each tag, present supporting experimental data in clearly structured tables, and provide detailed methodologies for key experiments.
The Contenders: An Overview of Protein Purification Tags
Protein purification tags are peptide or protein sequences that are genetically fused to a recombinant protein of interest. This allows the tagged protein to be selectively captured on an affinity resin that has a specific binding partner for the tag. The choice of tag can significantly impact the yield, purity, and downstream applications of the purified protein.
-
LgBiT/HiBiT System: This system is based on the high-affinity, specific interaction between the LgBiT protein (18 kDa) and the small 11-amino-acid HiBiT peptide. While primarily utilized for highly sensitive protein quantification and interaction studies, its strong and specific binding suggests potential for affinity purification.[1][2][3]
-
His-tag: Comprising a series of six or more histidine residues, the His-tag is one of the most widely used affinity tags due to its small size, low cost, and versatility under both native and denaturing conditions.[4][5][6][7] It binds to immobilized metal ions, typically nickel (Ni2+) or cobalt (Co2+).
-
FLAG-tag: A short, hydrophilic octapeptide (DYKDDDDK), the FLAG-tag is recognized by a specific monoclonal antibody. It is known for its high specificity, which often results in high-purity protein preparations.[4][5][6][7]
-
Strep-tag® II: This eight-amino-acid peptide (WSHPQFEK) exhibits a strong and specific interaction with a specially engineered streptavidin, called Strep-Tactin®.[4][5][6][7]
-
Glutathione S-Transferase (GST): A larger tag (26 kDa), GST is an enzyme that binds with high affinity to immobilized glutathione. A key advantage of the GST tag is its potential to enhance the solubility of the fused protein.[8]
-
Maltose-Binding Protein (MBP): Another larger tag (42 kDa), MBP facilitates protein solubility and can be purified on a resin containing amylose.[8]
Performance Comparison: A Data-Driven Analysis
To provide a clear comparison, the following tables summarize the key performance metrics of each tag based on available literature. It is important to note that direct, head-to-head quantitative data for LgBiT as a primary purification tag is limited in published literature. The potential performance characteristics of an LgBiT-based purification system are extrapolated from its known high-affinity interaction with the HiBiT tag.
Table 1: General Characteristics of Protein Purification Tags
| Feature | LgBiT/HiBiT | His-tag | FLAG-tag | Strep-tag® II | GST | MBP |
| Tag Size | LgBiT: 18 kDa, HiBiT: 1.3 kDa | ~0.8 kDa | ~1 kDa | ~1 kDa | ~26 kDa | ~42 kDa |
| Binding Principle | Protein-peptide interaction | Immobilized Metal Affinity Chromatography (IMAC) | Immunoaffinity (Antibody-antigen) | Biotin-binding site interaction | Enzyme-substrate interaction | Protein-carbohydrate interaction |
| Binding Affinity (Kd) | ~700 pM (LgBiT:HiBiT) | µM range | nM range | nM range | nM range | µM range |
| Elution Conditions | Potentially competitive elution with excess HiBiT peptide or mild denaturants (Hypothetical) | Imidazole competition, pH reduction, or chelating agents | Low pH, competitive peptide elution, or gentle elution buffers | Biotin or desthiobiotin competition | Reduced glutathione | Maltose |
| Resin Capacity | Unknown (Hypothetical) | High | Low | Moderate | High | High |
| Cost of Resin | Unknown (Hypothetical) | Low | High | Moderate | Moderate | Moderate |
Table 2: Comparative Performance in Protein Purification
| Parameter | LgBiT/HiBiT (Projected) | His-tag | FLAG-tag | Strep-tag® II | GST | MBP |
| Purity | Potentially Very High | Moderate to High | Very High | Very High | High | High |
| Yield | Unknown | High | Low to Moderate | High | High | High |
| Solubility Enhancement | Possible (due to LgBiT size) | Minimal | Minimal | Minimal | Yes | Yes |
| Interference with Protein Function | Possible (due to LgBiT size) | Low | Low | Low | High (often requires cleavage) | High (often requires cleavage) |
| Suitability for Native Proteins | Yes | Yes | Yes | Yes | Yes | Yes |
| Suitability for Denatured Proteins | Yes | Yes | No | Yes | No | No |
Experimental Protocols
To ensure reproducibility and facilitate the adoption of these techniques, detailed experimental protocols are provided below. These protocols outline a general workflow for protein expression, purification, and analysis.
Experimental Workflow for Comparing Protein Purification Tags
The following diagram illustrates a generalized workflow for a comparative study of different protein purification tags.
References
- 1. promega.com [promega.com]
- 2. Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBiT® Protein:Protein Interaction System Protocol [promega.com]
- 4. Comparison of affinity tags for protein purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An automated method for high-throughput protein purification applied to a comparison of His-tag and GST-tag affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to Laboratory Waste Disposal Procedures
For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides a systematic approach to the disposal of laboratory waste, using "Lbapt" as a placeholder for a typical hazardous laboratory substance. These procedures are designed to be adapted to the specific chemical, biological, or radiological nature of the waste material .
I. Waste Characterization and Segregation
The initial and most critical step in proper waste management is the accurate identification and segregation of waste streams. Improperly mixed waste can lead to dangerous chemical reactions, increased disposal costs, and regulatory violations.
Table 1: this compound Waste Characterization and Segregation
| Waste Stream | Description | Container Type | Disposal Pathway |
| Solid Chemical Waste | Contaminated labware (e.g., gloves, pipette tips, vials), non-reusable personal protective equipment (PPE). | Labeled, leak-proof container with a secure lid. | Environmental Health & Safety (EHS) pickup for hazardous waste incineration. |
| Liquid Chemical Waste | Unused or spent this compound solutions, reaction mixtures, and contaminated solvents. | Labeled, sealed, and chemically compatible carboy. | EHS pickup for chemical treatment or incineration. |
| Sharps Waste | Needles, syringes, scalpels, and glass slides contaminated with this compound. | Puncture-resistant, labeled sharps container.[1] | EHS pickup for autoclaving and secure landfill. |
| Aqueous Waste | Dilute aqueous solutions containing trace amounts of this compound. | Designated, labeled carboy. | In-lab neutralization (if applicable and permitted) followed by drain disposal. |
| Grossly Contaminated Items | Items with significant residual this compound that cannot be easily decontaminated. | Labeled, double-bagged, and sealed container. | EHS pickup for specialized disposal. |
II. Standard Operating Procedures for this compound Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of different forms of this compound waste.
-
Collection : Place all this compound-contaminated solid waste into a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Labeling : Ensure the container is labeled with "Hazardous Waste," the full chemical name of "this compound," and the accumulation start date.
-
Storage : Keep the waste container closed except when adding waste.[2][3] Store in a designated satellite accumulation area away from incompatible materials.
-
Pickup Request : Once the container is 75% full, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department.
-
Container Selection : Use a chemically compatible, shatter-resistant container (e.g., a carboy) with a secure, sealing cap.
-
Labeling : Affix a "Hazardous Waste" label to the container, listing all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.
-
Collection : Pour liquid waste carefully into the container using a funnel to prevent spills. Do not mix incompatible waste streams.[2]
-
Storage : Keep the container sealed and stored in secondary containment to prevent spills.[2][3]
-
Pickup Request : Request a pickup from EHS when the container is 75% full.
-
Immediate Disposal : Immediately after use, place all sharps contaminated with this compound into a designated, puncture-resistant sharps container.[1]
-
Do Not Overfill : Do not fill the sharps container beyond the indicated fill line (typically three-quarters full).[1]
-
Secure Closure : Once the fill line is reached, securely lock the container's lid.
-
Disposal : Place the sealed sharps container into the designated biohazardous or chemical waste collection bin for EHS pickup.[1]
III. Emergency Procedures and Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Table 2: this compound Spill Response Protocol
| Spill Size | Containment Procedure | Decontamination Protocol | Reporting |
| Minor Spill | Alert personnel in the immediate area. Use a spill kit with appropriate absorbent materials to contain the spill. | Neutralize and decontaminate the area according to the Safety Data Sheet (SDS) for this compound. | Report the incident to the laboratory supervisor. |
| Major Spill | Evacuate the immediate area. Alert nearby personnel and contact your institution's EHS emergency line. | Do not attempt to clean up a major spill. Await the arrival of the trained emergency response team. | Immediately report the spill to EHS and the laboratory supervisor. |
IV. Visualizing the Disposal Workflow
To ensure clarity and adherence to the disposal pathway, the following diagrams illustrate the procedural flow for this compound waste management.
References
Essential Safety Protocols for Handling "Agent Lbapt"
For Immediate Reference: This guide provides critical safety and logistical information for the handling, storage, and disposal of "Agent Lbapt," a substance treated as a hazardous chemical agent. All personnel must review and understand these procedures before commencing any work.
This document is intended to be a primary resource for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling hazardous chemicals in a laboratory setting. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. All personnel handling Agent this compound are required to use the following PPE. At a minimum, this includes pants, closed-toe shoes, a lab coat, chemically resistant gloves, and eye protection.
Table 1: PPE Requirements for Handling Agent this compound
| Protection Level | Task | Required PPE |
| Level 1: Standard Handling | General laboratory operations with Agent this compound in a controlled environment (e.g., fume hood). | - Safety glasses with side shields or safety goggles- Chemical-resistant gloves (Nitrile, Neoprene, or as determined by Safety Data Sheet)- Laboratory coat- Closed-toe shoes |
| Level 2: Splash Hazard | Procedures with a higher risk of splashing or aerosol generation. | - Chemical splash goggles- Face shield worn over safety goggles- Chemical-resistant gloves (double-gloving may be required)- Chemical-resistant apron over a laboratory coat- Closed-toe, chemical-resistant footwear |
| Level 3: High Hazard/Emergency | Large volume handling, spill cleanup, or emergency response. | - Full-face respirator with appropriate cartridges- Fully encapsulating chemical protective suit- Inner and outer chemical-resistant gloves- Chemical-resistant boots with steel toe and shank |
Operational Plan: Handling Agent this compound
A systematic approach to handling Agent this compound is crucial to minimize risk. The following workflow outlines the key steps for a standard laboratory procedure.
Caption: Workflow for the safe handling of Agent this compound.
Disposal Plan
Proper disposal of Agent this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for Agent this compound Waste
| Waste Type | Container Requirements | Disposal Procedure |
| Liquid Waste | - Clearly labeled, leak-proof, and chemically compatible container.- Secondary containment. | - Segregate halogenated and non-halogenated solvent wastes.- Do not mix with other waste streams.- Keep container closed when not in use.- Arrange for pickup by the institution's Environmental Health and Safety (EH&S) department. |
| Solid Waste | - Puncture-resistant, labeled container. | - Includes contaminated gloves, bench paper, and other disposable materials.- Place in a designated hazardous waste container.- Arrange for pickup by EH&S. |
| Empty Containers | - Original container. | - If the container held an "acute hazardous waste," it must be triple-rinsed with a suitable solvent.- Deface the label of the empty container.- Dispose of as regular trash unless otherwise specified by EH&S. |
Emergency Procedures
In the event of an emergency, prompt and correct action can significantly mitigate the consequences.
Chemical Spill
Caption: Decision-making workflow for a chemical spill.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with absorbent materials from a spill kit.
-
Clean the area, working from the outside in.
-
Collect all contaminated materials in a labeled hazardous waste container.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
If flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory doors to contain the spill.
-
Notify your supervisor and contact your institution's emergency services or EH&S.
-
Personal Exposure
-
Skin Contact:
-
Immediately go to the nearest safety shower or sink.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove any contaminated clothing while under the shower.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Proceed immediately to the nearest eyewash station.
-
Flush eyes with water for a minimum of 15 minutes, holding the eyelids open.
-
Roll the eyes to ensure the entire surface is rinsed.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing has stopped, perform CPR if you are trained to do so.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do not induce vomiting unless instructed to do so by a medical professional.
-
Rinse the mouth with water.
-
Seek immediate medical attention and provide the Safety Data Sheet for Agent this compound to the medical personnel.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
